4,5-Dichloro-1,2,3-dithiazol-1-ium chloride
Description
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Properties
IUPAC Name |
4,5-dichlorodithiazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2NS2.ClH/c3-1-2(4)6-7-5-1;/h;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZMCFUMSHISLW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NS[S+]=C1Cl)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455049 | |
| Record name | 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | |
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Molecular Weight |
208.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75318-43-3 | |
| Record name | 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | |
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| Record name | 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | |
| Source | EPA DSSTox | |
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| Record name | 4,5-Dichloro-1,2,3-dithiazolium chloride | |
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| Record name | 4,5-DICHLORO-1,2,3-DITHIAZOL-1-IUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Advent and Ascendancy of Appel's Salt: A Technical Guide to 4,5-Dichloro-1,2,3-dithiazol-1-ium Chloride
Abstract
This technical guide provides an in-depth exploration of 4,5-dichloro-1,2,3-dithiazol-1-ium chloride, a compound more commonly known in the scientific community as Appel's Salt. Since its discovery, this remarkable organosulfur reagent has catalyzed significant advancements in heterocyclic chemistry, offering a direct and efficient pathway to the 1,2,3-dithiazole core and its derivatives. This document traces the historical context of its discovery, details its synthesis and physicochemical properties, elucidates its reaction mechanisms, and showcases its versatile applications, particularly in the synthesis of compounds with significant biological activity. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes decades of research into a comprehensive and practical resource, grounding theoretical knowledge in field-proven experimental protocols and insights.
Introduction: A Seminal Discovery in Heterocyclic Chemistry
The field of sulfur-nitrogen heterocyclic chemistry was significantly advanced with the introduction of a stable, yet highly reactive, dithiazolium salt. Prior to 1985, access to the 1,2,3-dithiazole scaffold was often cumbersome. However, the landscape changed dramatically when Rolf Appel and his colleagues reported a novel, single-step synthesis of this compound (1).[1][2] This compound, posthumously named Appel's Salt in honor of its principal discoverer, proved to be a watershed moment, providing a versatile and readily accessible precursor to a vast array of dithiazole derivatives and other complex heterocyclic systems.[1][3]
The importance of Appel's Salt lies in its unique structure: a five-membered aromatic cation featuring two adjacent sulfur atoms, a nitrogen atom, and two chlorine substituents. This arrangement renders the C5 position highly electrophilic and susceptible to nucleophilic attack, a feature that has been extensively exploited in organic synthesis.[2][4] The subsequent derivatives have demonstrated a wide spectrum of biological activities, including antifungal, herbicidal, antibacterial, antiviral, and even anticancer properties, making Appel's Salt a cornerstone reagent in medicinal chemistry and agrochemical research.[1][2][5]
The Genesis of Appel's Salt: Synthesis and Mechanism
The genius of Appel's discovery was the development of a straightforward and efficient synthesis from readily available starting materials. The compound is prepared through the reaction of chloroacetonitrile with disulfur dichloride (S₂Cl₂).[1][4]
Proposed Mechanism of Formation
The reaction is believed to proceed through a two-stage mechanism. The initial phase involves the in situ chlorination of the chloroacetonitrile α-carbon by disulfur dichloride. The resulting dichloroacetonitrile then undergoes a concerted cycloaddition with another molecule of disulfur dichloride, followed by the elimination of hydrogen chloride, to yield the stable aromatic dithiazolium cation.[6]
Caption: Proposed reaction pathway for the synthesis of Appel's Salt.
Standard Laboratory Protocol for Synthesis
This protocol is based on established literature procedures and provides a reliable method for the preparation of Appel's Salt.[7]
Materials:
-
Chloroacetonitrile (16.8 mL, 0.265 mol)
-
Disulfur dichloride (50 mL, 0.62 mol)
-
Dichloromethane (CH₂Cl₂, 50 mL)
-
Reaction flask equipped with a magnetic stirrer and a drying tube (CaCl₂)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a solution of chloroacetonitrile in dichloromethane (50 mL) at ambient temperature (ca. 20 °C), add the disulfur dichloride in one portion.
-
Agitate the mixture manually for a few seconds to ensure initial mixing. The reaction is exothermic and the color will darken.
-
Allow the mixture to stand at room temperature. A dark, crystalline precipitate will begin to form.
-
After 12 hours, separate the precipitate by filtration.
-
Wash the collected solid copiously with dry dichloromethane to remove any unreacted starting materials and soluble byproducts.
-
Dry the resulting pale yellow-green solid under vacuum to yield this compound. A typical yield is approximately 65%.
Self-Validation: The identity and purity of the synthesized Appel's Salt can be confirmed by its characteristic appearance, decomposition point, and its immediate reactivity in subsequent, well-established reactions (e.g., condensation with anilines).
Physicochemical and Structural Properties
A thorough understanding of a reagent's properties is paramount for its effective and safe use.
Physical Properties
Appel's Salt is a distinctive pale yellow-green crystalline solid.[4] It is characterized by its poor solubility in most common organic solvents, a property that facilitates its isolation from the reaction mixture.[4][6] The compound does not have a true melting point but decomposes at 172 °C.[1][4]
| Property | Value / Description | Reference |
| CAS Number | 75318-43-3 | [4] |
| Molecular Formula | C₂Cl₃NS₂ | [4] |
| Molecular Weight | 208.52 g/mol | [4] |
| Appearance | Pale yellow-green crystalline solid | [4] |
| Melting Point | 172 °C (decomposes) | [1][4] |
| Solubility | Poorly soluble in most organic solvents | [4][6] |
| Stability | Sensitive to water and other nucleophiles | [4] |
Crystal Structure
The definitive solid-state structure of Appel's Salt was determined by X-ray crystallography. This analysis confirmed the planar, aromatic nature of the 4,5-dichloro-1,2,3-dithiazol-1-ium cation.
| Crystallographic Parameter | Value | Reference |
| Crystal System | Orthorhombic | [8] |
| Space Group | P 2₁ 2₁ 2₁ | [8] |
| Unit Cell Dimensions | a = 5.9474 Å, b = 10.2280 Å, c = 10.9852 Å | [8] |
| Bond Length (S1–S2) | 2.034(2) Å | [9] |
The relatively short S-S bond length, when compared to its neutral derivatives, reflects significant charge delocalization within the ring, which contributes to its aromatic stability.[9]
Chemical Reactivity and Synthetic Utility
The synthetic power of Appel's Salt stems from the high electrophilicity of its C5 carbon atom, making it a prime target for a wide range of nucleophiles.
Reactions with N-Nucleophiles
One of the most common applications of Appel's Salt is its reaction with primary amines, particularly anilines. This reaction proceeds smoothly, typically in the presence of a non-nucleophilic base like pyridine, to afford N-aryl-4-chloro-5H-1,2,3-dithiazol-5-imines in excellent yields.[10]
Caption: General scheme for the reaction of Appel's Salt with anilines.
Reactions with C-Nucleophiles
Appel's Salt readily condenses with compounds containing active methylene groups, such as malononitrile or cyanoacetate derivatives. This reaction provides access to 4-chloro-5H-1,2,3-dithiazolylidenes, which are versatile intermediates for further functionalization.[2]
Experimental Protocol: Reaction with 2-(Phenylsulfonyl)acetonitrile [5]
-
Suspend Appel's Salt (104.3 mg, 0.50 mmol) in dichloromethane (2 mL).
-
Add 2-(phenylsulfonyl)acetonitrile (90.6 mg, 0.50 mmol) and stir the mixture at ~20 °C for 1 hour.
-
Add pyridine (81 μL, 1.00 mmol) as a base and continue stirring for an additional 2 hours.
-
Adsorb the reaction mixture onto silica gel and purify by column chromatography to isolate the dithiazole ylidene product.
Reactions with S- and O-Nucleophiles
The versatility of Appel's Salt extends to reactions with sulfur and oxygen nucleophiles. For instance, treatment with hydrogen sulfide yields the corresponding 4-chloro-5H-1,2,3-dithiazole-5-thione.[2] Similarly, various oxygen sources, including sodium nitrate, sulfoxides, or formic acid, can be used to synthesize 4-chloro-5H-1,2,3-dithiazol-5-one.[2]
Safety and Handling
As a highly reactive chemical, proper handling of Appel's Salt is essential.
-
Hazards: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). It is also highly sensitive to moisture and will hydrolyze.
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture.
Conclusion
The discovery of this compound by Appel and his team was a transformative event in heterocyclic chemistry. Its straightforward synthesis, coupled with its predictable and versatile reactivity, has established it as an indispensable tool for synthetic chemists. The ability to readily generate a diverse library of dithiazole derivatives has had a profound impact on the fields of medicinal chemistry and materials science. This guide has aimed to provide a comprehensive overview of this remarkable reagent, from its historical discovery to its practical application, empowering researchers to continue to build upon the foundational work of its discoverers.
References
- 1. Buy this compound | 75318-43-3 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Appel's Salt [drugfuture.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]
- 7. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C2Cl3NS2 | CID 11095847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Appel's Salt: A Comprehensive Technical Guide to its Structure, Properties, and Synthetic Applications
Abstract
This technical guide provides an in-depth exploration of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. It is a versatile and highly reactive organosulfur compound that has become an invaluable reagent in modern synthetic chemistry, particularly for the preparation of a wide array of sulfur-nitrogen containing heterocycles. This document will detail its synthesis, elucidate its unique molecular structure and bonding characteristics, and provide a thorough analysis of its chemical properties and reactivity. Furthermore, this guide will present key synthetic applications, complete with mechanistic insights and experimental considerations, tailored for researchers, scientists, and professionals in drug development.
Introduction
First reported by Appel et al. in 1985, 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) has emerged as a pivotal precursor for accessing the 1,2,3-dithiazole core in a single step.[1] The synthesis of Appel's salt catalyzed significant advancements in the field, enabling the generation of a multitude of 1,2,3-dithiazole derivatives and other heterocycles incorporating sulfur and nitrogen atoms.[1] The unique structure of this heterocyclic compound, featuring a dithiazole ring system, imparts specific reactivity that is leveraged in numerous organic transformations.[2] This guide aims to provide a comprehensive overview of Appel's salt, from its fundamental properties to its sophisticated applications in contemporary organic synthesis.
Physicochemical and Structural Properties
Appel's salt is a pale yellow-green crystalline solid.[3] It is generally insoluble in common organic solvents and is sensitive to moisture and other nucleophiles.[3]
| Property | Value |
| CAS Registry Number | 75318-43-3[3] |
| Molecular Formula | C₂Cl₃NS₂[3] |
| Molecular Weight | 208.52 g/mol [3] |
| Melting Point | 172°C (decomposes)[3] |
| Appearance | Pale yellow-green crystals[3] |
The molecular structure of Appel's salt consists of a 4,5-dichloro-1,2,3-dithiazolium cation and a chloride anion.[4] High-resolution X-ray diffraction studies have provided detailed insights into its bonding characteristics.[5] The bonding within the 1,2,3-dithiazolium ring is complex, with varying bond orders for the S-C, S-N, C-N, C-C, and S-S bonds.[5] Quantum crystallographic studies indicate that the S-C and S-N bonds are close to a sesquialteral type (bond order of 1.5), while the S-S bond has a lower bond order.[5] The endocyclic S1–S2 bond length is reported to be 2.034(2) Å, which is shorter than in related neutral 4-chloro-5H-1,2,3-dithiazoles, suggesting significant bond and charge delocalization to achieve greater aromaticity in the cation.[6]
Figure 1: Structure of Appel's Salt (4,5-dichloro-1,2,3-dithiazolium chloride).
Synthesis of Appel's Salt
Appel's salt is readily prepared from the reaction of chloroacetonitrile with disulfur dichloride (S₂Cl₂).[1][3][4] The reaction involves the chlorination of chloroacetonitrile, followed by a cycloaddition with disulfur dichloride.[4]
Experimental Protocol: Synthesis of Appel's Salt
-
Caution: This reaction should be performed in a well-ventilated fume hood, as the reactants and products are hazardous. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
To a stirred solution of chloroacetonitrile in a suitable inert solvent (e.g., dichloromethane), add disulfur dichloride dropwise at a controlled temperature (typically around 0-5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The product, Appel's salt, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with the inert solvent, and dry under vacuum.
Figure 2: Synthetic scheme for the preparation of Appel's salt.
Chemical Reactivity and Mechanistic Pathways
The high reactivity of Appel's salt is a cornerstone of its synthetic utility. The dithiazolium cation is highly electrophilic, with the C5 position being the most reactive site for nucleophilic attack.[1]
Reactions with Nucleophiles
Appel's salt reacts with a wide range of nucleophiles, leading to the displacement of the chlorine atom at the C5 position.
-
Nitrogen Nucleophiles: Primary anilines react with Appel's salt in the presence of a base (e.g., pyridine) to yield N-aryl-5H-1,2,3-dithiazol-5-imines.[1] The reaction yield can be sensitive to the electronic properties of the aniline.[1] 5-Aminopyrazoles react with Appel's salt to form 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles.[7]
-
Oxygen Nucleophiles: Reaction with oxygen nucleophiles, such as sodium nitrate, sulfoxides, or formic acid, produces 4-chloro-5H-1,2,3-dithiazol-5-one.[1]
-
Sulfur Nucleophiles: Condensation with hydrogen sulfide affords 4-chloro-5H-1,2,3-dithiazole-5-thione.[1]
-
Carbon Nucleophiles: Active methylene compounds, such as acetonitrile derivatives, diketones, and ketoesters, condense with Appel's salt to give 4-chloro-5H-1,2,3-dithiazolylidenes.[1]
Ring-Opening and Rearrangement Reactions
The dithiazole ring in derivatives of Appel's salt can undergo nucleophilic attack at the sulfur atoms, leading to ring-opening and subsequent rearrangements. This reactivity has been exploited for the synthesis of various heterocyclic systems. The formation of disulfide intermediates is often involved in the conversion of starting imines into different heterocyclic systems, each containing a carbonitrile function that is latent in the dithiazole structure.[8]
Figure 3: Overview of the reactivity of Appel's salt with various nucleophiles.
Applications in Drug Development and Agrochemicals
The 1,2,3-dithiazole scaffold, readily accessible through Appel's salt, is of significant interest in medicinal chemistry and agrochemistry due to its diverse biological activities.[1] Derivatives of 1,2,3-dithiazole have demonstrated a broad range of pharmacological properties, including antifungal, herbicidal, antibacterial, anticancer, antiviral, and antifibrotic activities.[1][8]
The synthetic versatility of Appel's salt allows for the creation of libraries of novel heterocyclic compounds for screening in drug discovery and agrochemical development programs. Its ability to participate in diverse coupling and cyclization reactions makes it an attractive building block for medicinal chemists and materials scientists.[2]
Safety and Handling
Appel's salt is a hazardous substance and must be handled with care.
-
Hazards: It is harmful if swallowed or in contact with skin and is harmful to aquatic life.[9] It is sensitive to water and other nucleophiles.[3]
-
Precautions:
-
Work in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment, including gloves, protective clothing, and eye protection.[9][10]
-
Avoid inhalation of dust.[9]
-
Wash skin thoroughly after handling.[9]
-
Store in a cool, dry, well-ventilated area in a securely closed container.[10]
-
-
First Aid:
Conclusion
Appel's salt is a powerful and versatile reagent in synthetic organic chemistry. Its straightforward synthesis, coupled with its high and predictable reactivity, has made it an indispensable tool for the construction of a wide range of sulfur-nitrogen heterocycles. The unique electronic and structural features of the 4,5-dichloro-1,2,3-dithiazolium cation provide a platform for diverse chemical transformations. For researchers in drug development and materials science, Appel's salt offers a gateway to novel molecular architectures with promising biological and physical properties. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Appel's Salt [drugfuture.com]
- 4. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unusual behaviour of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) with 5-aminopyrazoles: a synthetic method of 1H-pyrazolo[3,4-d]thiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ehs.com [ehs.com]
A Technical Guide to 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride (Appel's Salt)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichloro-1,2,3-dithiazol-1-ium chloride, commonly known as Appel's salt (CAS Number: 75318-43-3), is a pivotal and highly versatile reagent in modern organic and medicinal chemistry.[1][2] Since its synthesis by Appel and coworkers in 1985, this sulfur-nitrogen heterocycle has unlocked facile routes to a vast array of complex molecular architectures previously challenging to access.[3][4][5] Its unique electronic properties and predictable reactivity have established it as an indispensable tool for the synthesis of novel heterocyclic compounds, with significant implications for drug discovery and materials science. This guide provides an in-depth exploration of the synthesis, chemical properties, reactivity, and applications of Appel's salt, offering both foundational knowledge and practical insights for its effective utilization in a research and development setting.
Introduction: The Advent of a Powerful Synthetic Tool
The 1,2,3-dithiazole core, a five-membered heterocycle containing two sulfur atoms and one nitrogen atom, is a scaffold of significant interest due to its wide range of biological activities, including antifungal, herbicidal, antibacterial, anticancer, and antiviral properties.[3][6][7] The synthesis of this compound, or Appel's salt, by Rolf Appel and his team in 1985 marked a turning point in the exploration of this chemical space.[3][5] This readily accessible precursor provided a single-step entry to the 1,2,3-dithiazole core, catalyzing a surge of research into its derivatives and their applications.[3][5] Appel's salt is a dark green, crystalline solid that is poorly soluble in many organic solvents.[8][9] Its structure, featuring a positively charged dithiazolium ring, renders it highly electrophilic and susceptible to nucleophilic attack, a characteristic that is central to its synthetic utility.[4][8] This guide will delve into the fundamental aspects of Appel's salt, from its preparation to its diverse chemical transformations, providing a comprehensive resource for chemists seeking to leverage its unique reactivity.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of Appel's salt is crucial for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 75318-43-3 | [10][11] |
| Molecular Formula | C₂Cl₃NS₂ | [1][10] |
| Molecular Weight | 208.52 g/mol | [1] |
| Appearance | Dark green solid | [8] |
| Melting Point | 172 °C (decomposition) | [8][11] |
| Solubility | Poorly soluble in organic solvents | [8] |
| Storage | Store under inert gas (nitrogen or argon), keep dry | [11] |
Stability and Degradation: A critical consideration when working with Appel's salt is its sensitivity to moisture.[3] In the presence of water, it undergoes degradation to yield elemental sulfur, dithiazole-5-thione, and dithiazol-5-one.[3][4][12] Therefore, all manipulations should be carried out under anhydrous conditions to ensure the integrity of the reagent and the success of subsequent reactions.
Synthesis of Appel's Salt
The preparation of this compound is a straightforward and well-established procedure, making it a readily accessible reagent in a standard organic synthesis laboratory.[3][5]
Synthetic Pathway
The most common and efficient synthesis involves the reaction of chloroacetonitrile with disulfur dichloride (S₂Cl₂).[3][4][5] The reaction proceeds via a cycloaddition mechanism.
Caption: Synthesis of Appel's Salt.
Experimental Protocol
Materials:
-
Chloroacetonitrile
-
Disulfur dichloride (S₂Cl₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of chloroacetonitrile in anhydrous dichloromethane at room temperature, add disulfur dichloride dropwise.
-
Stir the reaction mixture at room temperature for 18 hours.[4]
-
The resulting precipitate, Appel's salt, is collected by filtration, washed with anhydrous dichloromethane, and dried under vacuum.
Note: This reaction should be performed in a well-ventilated fume hood due to the corrosive and lachrymatory nature of the reagents.
Reactivity and Synthetic Applications
The synthetic versatility of Appel's salt stems from the high electrophilicity of the dithiazolium ring, particularly at the C5 position.[3][4] This allows for a wide range of reactions with various nucleophiles, leading to the formation of diverse heterocyclic structures.
Reactions with N-Nucleophiles
The reaction of Appel's salt with nitrogen-containing nucleophiles is a cornerstone of its application in heterocyclic synthesis.
Primary Anilines: Appel's salt readily condenses with primary anilines in the presence of a base, such as pyridine, to afford N-aryl-5H-1,2,3-dithiazol-5-imines in good yields.[3][13]
Caption: Synthesis of N-aryl-dithiazol-imines.
Heterocyclic Amines: The reactivity with heterocyclic amines, such as aminopyridines, can be influenced by the position of the amino group, with yields varying based on the nucleophilicity of the amine.[3]
Sulfimides: In an alternative, base-free method, N-aryl-S,S-dimethylsulfimides react with Appel's salt to produce N-aryl-(4-chloro-5H-1,2,3-dithiazolylidene)benzenamines in excellent yields.[14][15]
Reactions with O- and S-Nucleophiles
Appel's salt also undergoes facile reactions with oxygen and sulfur nucleophiles.
-
Oxygen Nucleophiles: Reaction with sources of oxygen such as sodium nitrate (NaNO₃), sulfoxides, or formic acid yields 4-chloro-5H-1,2,3-dithiazol-5-one.[3][7] Furthermore, it can be used to generate esters from carboxylic acids and alcohols.[3][9]
-
Sulfur Nucleophiles: Condensation with hydrogen sulfide (H₂S) provides a straightforward route to 4-chloro-5H-1,2,3-dithiazole-5-thione.[3]
Reactions with Active Methylene Compounds
Active methylene compounds, including acetonitrile derivatives, diketones, and ketoesters, condense with Appel's salt to produce 4-chloro-5H-1,2,3-dithiazolylidenes.[3][4] These reactions significantly expand the synthetic utility of Appel's salt, providing access to a broad range of functionalized heterocycles.[6]
Experimental Protocol: Synthesis of (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile [6][16]
Materials:
-
This compound (Appel's salt)
-
2-(Phenylsulfonyl)acetonitrile
-
Pyridine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of Appel's salt (1 equiv.) in DCM, add 2-(phenylsulfonyl)acetonitrile (1 equiv.).
-
Stir the reaction mixture at approximately 20 °C for 1 hour.
-
Add pyridine (2 equiv.) dropwise to the mixture and continue stirring for an additional 2 hours.
-
Adsorb the reaction mixture onto silica gel and purify by column chromatography to yield the desired product.[6]
Role in Drug Discovery and Development
The unique chemical properties of Appel's salt make it a valuable intermediate in the synthesis of pharmaceutically active compounds.[1] Its ability to facilitate the construction of complex heterocyclic scaffolds is of particular importance in medicinal chemistry, where such structures often form the core of drug candidates.[2] The 1,2,3-dithiazole derivatives synthesized from Appel's salt have shown promise as antifungal, antibacterial, antiviral, and anticancer agents.[3][6] The high purity of commercially available Appel's salt is a critical factor in pharmaceutical synthesis, where impurities can compromise the efficacy and safety of the final drug product.[1]
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling Appel's salt.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Ventilation: Handle in a well-ventilated fume hood.[17]
-
Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.[17] In case of contact, wash the affected area thoroughly with water.[17]
-
Ingestion: If ingested, seek immediate medical attention.[17]
-
Incompatibilities: Keep away from reducing agents and combustible materials.[17]
Conclusion
This compound (Appel's salt) has firmly established itself as a powerful and versatile reagent in organic synthesis. Its straightforward preparation and predictable reactivity have enabled the synthesis of a vast array of novel heterocyclic compounds with significant potential in medicinal chemistry and materials science. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is essential for researchers and scientists seeking to harness the full synthetic potential of this remarkable molecule. The continued exploration of the chemistry of Appel's salt is poised to lead to further innovations and breakthroughs in drug discovery and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
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- 6. mdpi.com [mdpi.com]
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- 8. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]
- 9. 4,5-Dichloro-1,2,3-dithiazolium chloride | 75318-43-3 [chemicalbook.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. 4,5-Dichloro-1,2,3-dithiazolium chloride CAS#: 75318-43-3 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with sulfimides: a new synthesis of N-aryl-1,2,3-dithiazolimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. spectrumchemical.com [spectrumchemical.com]
A Technical Guide to the Electrophilic Nature of the 4,5-Dichloro-1,2,3-dithiazolium Cation (Appel's Salt)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 4,5-dichloro-1,2,3-dithiazolium cation, commonly known as Appel's salt, is a highly reactive and versatile electrophilic reagent that has become indispensable in heterocyclic chemistry. First reported by Appel et al. in 1985, this compound serves as a powerful building block for the synthesis of a wide array of sulfur-nitrogen-containing heterocycles.[1][2] Its remarkable electrophilicity, centered at the C5 position, allows for facile reactions with a broad spectrum of nucleophiles. This guide provides an in-depth exploration of the electronic structure that governs this reactivity, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in modern organic synthesis, offering field-proven insights for professionals in research and drug development.
Introduction: The Advent of a Powerful Synthetic Tool
The field of monocyclic 1,2,3-dithiazoles was significantly advanced by the discovery of 4,5-dichloro-1,2,3-dithiazolium chloride (1 ), or Appel's salt.[2] This five-membered aromatic heterocycle, containing two sulfur atoms and one nitrogen atom, is a stable yet highly electrophilic cation.[3][4] The synthesis of Appel's salt provided a straightforward, single-step entry into the 1,2,3-dithiazole core, acting as a catalyst for the development of numerous derivatives and other heterocyclic systems.[1][2] Its utility stems from the high reactivity of the C5 position towards nucleophilic attack, enabling the displacement of one of the chloro substituents and the subsequent construction of more complex molecular architectures.[5] This unique reactivity profile has established Appel's salt as a cornerstone reagent for chemists exploring novel bioactive scaffolds and functional materials.[6]
Synthesis and Physicochemical Properties
Appel's salt is a dark green solid that is poorly soluble in many common organic solvents and is sensitive to moisture.[1][3] Its stability is enhanced under anhydrous conditions. The most common counter-ion is chloride, though perchlorate salts have also been prepared to increase stability for more detailed characterization.[1][5]
Standard Synthesis Protocol
The preparation of 4,5-dichloro-1,2,3-dithiazolium chloride (1 ) is readily achieved through the reaction of chloroacetonitrile with disulfur dichloride (S₂Cl₂).[1][5] The mechanism involves the initial chlorination of the acetonitrile followed by a cycloaddition with S₂Cl₂.[3]
Experimental Protocol: Synthesis of 4,5-dichloro-1,2,3-dithiazolium chloride (1a) [5]
-
To chloroacetonitrile (1.0 eq) at approximately 20°C, add disulfur dichloride (approx. 1.2 eq).
-
Agitate the mixture manually for several seconds to ensure mixing.
-
Allow the reaction mixture to stand for 12 hours. During this time, a black precipitate will form.
-
Separate the precipitate by filtration.
-
Wash the solid copiously with dichloromethane (CH₂Cl₂) to remove any unreacted starting materials and impurities.
-
The resulting solid is 4,5-dichloro-1,2,3-dithiazolium chloride (1a ), obtained in approximately 65% yield.[5] The product should be stored under anhydrous conditions.
The Core of Reactivity: Electronic Structure and Electrophilicity
The 4,5-dichloro-1,2,3-dithiazolium cation is an aromatic system containing 6π-electrons, which contributes to its relative stability.[4] However, the distribution of charge and the nature of the frontier molecular orbitals render the ring highly electrophilic.
Causality of Electrophilicity:
-
Cationic Charge: The overall positive charge of the ring system strongly attracts nucleophiles. X-ray crystal structures confirm that this positive charge is delocalized, primarily associated with the sulfur atoms.[5]
-
Polarity of Bonds: The bonds within the ring (S-N, C-N, S-C) are polarized due to differences in electronegativity, creating electrophilic centers.[7]
-
Orbital Contributions: Computational studies and experimental evidence consistently identify the C5 carbon as the most electrophilic site and the primary point of nucleophilic attack.[1][2] This is a consequence of the Lowest Unoccupied Molecular Orbital (LUMO) having a large coefficient on the C5 atom, making it the most susceptible to attack by the Highest Occupied Molecular Orbital (HOMO) of a nucleophile.
-
Leaving Group: The chloride atom at the C5 position is an excellent leaving group, facilitating nucleophilic substitution reactions.[5]
Quantum-chemical calculations of bond orders reveal that in the dithiazolium cation, the S-C and S-N bonds are significantly stronger than in corresponding neutral dithiazoles, indicating substantial electron delocalization within the cationic ring.[8] This electronic structure concentrates the electrophilic character at the ring carbons, particularly C5.
Reactions with Nucleophiles: A Versatile Synthetic Platform
The high electrophilicity of Appel's salt allows it to react with a diverse range of nucleophiles. The general reaction pathway involves the attack of the nucleophile at the C5 position, leading to the displacement of the C5-chloro substituent.
Reactions with Carbon Nucleophiles
Appel's salt readily condenses with compounds containing active methylene groups, such as acetonitrile derivatives, diketones, and ketoesters, in the presence of a base to yield 4-chloro-5H-1,2,3-dithiazolylidenes.[1][2]
Experimental Protocol: Reaction with 2-(Phenylsulfonyl)acetonitrile [6][9]
-
Prepare a stirred suspension of 4,5-dichloro-1,2,3-dithiazolium chloride (1 ) (1.0 eq) in dichloromethane (DCM).
-
Add 2-(phenylsulfonyl)acetonitrile (1.0 eq) to the suspension and stir the mixture at ~20°C for 1 hour.
-
Add pyridine (2.0 eq) to the reaction mixture and continue stirring for an additional 2 hours.
-
Adsorb the mixture onto silica gel and purify by column chromatography.
-
This procedure yields two main products: (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile (23% yield) and S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate (19% yield).[6][9] The formation of the isothiazole product occurs via a mechanistically interesting rearrangement involving thiophilic attack of chloride on the initially formed dithiazole.[6]
Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles
Appel's salt serves as a precursor to a variety of 5-substituted dithiazoles through reactions with heteroatomic nucleophiles. The outcomes are generally high-yielding and predictable.
| Nucleophile Source | Reagent Example | Product Type | Typical Yield (%) | Reference |
| Nitrogen | Primary Arylamines | N-Aryl-dithiazol-5-imines | 84 - 94% | [10] |
| Oxygen | Sodium Nitrite (NaNO₂) | 4-Chloro-5H-1,2,3-dithiazol-5-one | Good | [2] |
| Oxygen | Carboxylic Acids / Alcohols | Esters | Medium to Good | [1][2] |
| Sulfur | Hydrogen Sulfide (H₂S) | 4-Chloro-5H-1,2,3-dithiazole-5-thione | 69% | [2] |
These reactions underscore the reliability of Appel's salt in generating functionalized heterocyclic systems. The choice of nucleophile dictates the functionality installed at the C5 position, making it a highly modular synthetic strategy.
Applications in the Synthesis of Complex Heterocycles
The electrophilicity of the 4,5-dichloro-1,2,3-dithiazolium cation is not merely a subject of academic interest; it is a workhorse in synthetic chemistry. The derivatives formed from its reactions often serve as intermediates for more complex structures.
-
Ring Transformation Reactions: The 1,2,3-dithiazole ring can undergo transformations into other heterocyclic systems. For example, treatment of 5H-1,2,3-dithiazoles with primary amines can lead to the formation of 1,2,5-thiadiazoles via a mechanism involving nucleophilic addition at C5, ring-opening, and subsequent ring-closing with the loss of hydrogen sulfide.[1][2]
-
Precursors to Bioactive Molecules: The 1,2,3-dithiazole scaffold itself is found in molecules with a range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[2][6] Appel's salt provides a direct and efficient route to access this privileged scaffold.
Conclusion and Future Outlook
The 4,5-dichloro-1,2,3-dithiazolium cation is a reagent of profound importance in synthetic organic chemistry. Its well-defined electrophilic character, centered at the C5 position, provides a reliable and versatile platform for the synthesis of functionalized 1,2,3-dithiazoles and their subsequent transformation into other valuable heterocyclic systems. The straightforward synthesis of Appel's salt and the predictability of its reactions ensure its continued use in both academic research and industrial applications, particularly in the discovery of new pharmaceuticals and materials. Future research will likely focus on expanding the scope of its reactions with novel nucleophiles, developing enantioselective transformations, and further exploring the biological activities of the resulting sulfur-nitrogen heterocycles.
References
- 1. Synthesis of the 1,2,3-Dithiazole Scaffold | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]
- 4. Dithiazolium - Wikipedia [en.wikipedia.org]
- 5. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with Sulfimides: A New Synthesis of N-Aryl-1,2,3-dithiazolimines [mdpi.com]
The Unveiling of a Versatile Heterocycle: A Technical Guide to the Mechanism of Appel's Salt Reactions with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the chemistry of 4,5-dichloro-1,2,3-dithiazolium chloride, famously known as Appel's salt. Often mistaken for the reagents of the classic Appel reaction for converting alcohols to alkyl halides, Appel's salt is a unique and highly reactive heterocyclic compound with a rich and versatile reaction profile, particularly with nucleophiles. This document will elucidate the core mechanistic principles governing these transformations, offering field-proven insights for researchers in organic synthesis and drug discovery. We will dissect the nuanced reactivity of Appel's salt with a range of nucleophiles, supported by detailed mechanistic diagrams and a representative experimental protocol. The ultimate aim is to equip scientists with the foundational knowledge required to harness the synthetic potential of this powerful reagent in the development of novel molecular entities.
Introduction: Distinguishing Appel's Salt from the Appel Reaction
In the landscape of organic chemistry, the name "Appel" is associated with two distinct, yet important, concepts. The Appel reaction is a well-established method for the conversion of primary and secondary alcohols to the corresponding alkyl halides using a combination of triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CCl₄, CBr₄).[1][2] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[3]
In contrast, Appel's salt is the compound 4,5-dichloro-1,2,3-dithiazolium chloride, a pale yellow-green crystalline solid.[4] First reported by Appel and his colleagues in 1985, this five-membered heterocyclic salt is a potent electrophile and serves as a versatile synthon for the construction of a variety of sulfur- and nitrogen-containing heterocycles.[5][6] Its synthetic utility lies in the high reactivity of the C5 position towards nucleophilic attack.[6] This guide will focus exclusively on the reactions and mechanisms of Appel's salt.
Key Properties of Appel's Salt:
| Property | Description |
| Chemical Name | 4,5-dichloro-1,2,3-dithiazolium chloride |
| CAS Number | 75318-43-3 |
| Molecular Formula | C₂Cl₃NS₂ |
| Molecular Weight | 208.52 g/mol |
| Appearance | Pale yellow-green crystals |
| Solubility | Insoluble in most common organic solvents |
| Stability | Sensitive to moisture and other nucleophiles |
The Heart of the Matter: The Electrophilic Nature of Appel's Salt
The reactivity of Appel's salt is dominated by the highly electrophilic nature of the carbon atom at the 5-position (C5) of the dithiazolium ring. This electrophilicity arises from the positive charge on the aromatic dithiazolium ring and the presence of two electronegative chlorine atoms. The C5 position is particularly susceptible to nucleophilic attack due to the adjacent sulfur atom and the good leaving group ability of the chloride ion at this position.[6]
The general mechanism of reaction with a nucleophile can be conceptualized as an initial attack at C5, leading to a neutral intermediate which can then undergo further transformations.
Reactions with N-Nucleophiles: A Gateway to Diverse Heterocycles
The reactions of Appel's salt with nitrogen-based nucleophiles, particularly primary amines, are among the most extensively studied and utilized transformations of this reagent. These reactions provide a facile route to N-aryl-5H-1,2,3-dithiazol-5-imines, which are valuable precursors to a wide range of biologically active compounds, including antifungal, antibacterial, and anticancer agents.[5][7]
Mechanism with Primary Amines
The reaction of Appel's salt with a primary amine, typically an aniline, proceeds in the presence of a non-nucleophilic base such as pyridine.[6] The base is crucial for deprotonating the intermediate adduct.
Step 1: Nucleophilic Attack
The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic C5 carbon of Appel's salt. This results in the formation of a tetrahedral intermediate.
Step 2: Elimination of HCl
The intermediate then eliminates a molecule of hydrogen chloride. The chloride is lost from the C5 position, and a proton is removed from the nitrogen atom, facilitated by the base (e.g., pyridine).
Step 3: Second Elimination of HCl
A second molecule of HCl is then eliminated. The base assists in the removal of a proton from the nitrogen, leading to the formation of the final N-aryl-5H-1,2,3-dithiazol-5-imine product.
Caption: General mechanism of Appel's salt with a primary amine.
The choice of base and reaction conditions can significantly influence the yield and purity of the product. Pyridine is a common choice as it is a sufficiently strong base to facilitate the deprotonation steps without acting as a competing nucleophile.
Reactions with O- and S-Nucleophiles
Appel's salt also reacts readily with oxygen and sulfur nucleophiles, providing access to other important classes of 1,2,3-dithiazole derivatives.
Mechanism with Alcohols and Thiols
The reaction with alcohols and thiols follows a similar initial pathway to that of amines, involving nucleophilic attack at the C5 position.
Caption: General mechanism with alcohols and thiols.
The reaction with hydrogen sulfide (H₂S) leads to the formation of 4-chloro-5H-1,2,3-dithiazole-5-thione.[6] Similarly, oxygen nucleophiles such as water, nitrates, or sulfoxides can provide the corresponding 4-chloro-5H-1,2,3-dithiazol-5-one.[6]
Reactions with Carbon Nucleophiles: C-C Bond Formation
Appel's salt can also react with carbon-based nucleophiles, particularly active methylene compounds, to form new carbon-carbon bonds. This reaction opens up avenues for the synthesis of more complex and functionalized dithiazole derivatives.
The reaction typically proceeds via the deprotonation of the active methylene compound by a base to generate a carbanion, which then acts as the nucleophile.
Caption: General mechanism with active methylene compounds.
The ANRORC Mechanism: Substitution at the C4 Position
While the C5 position is the primary site of nucleophilic attack, the less reactive C4 chlorine can also be substituted, often through a more complex mechanism known as ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure).[6] This pathway is particularly relevant for the reactions of neutral 5H-1,2,3-dithiazole derivatives.
The ANRORC mechanism involves the following key steps:
-
Addition of the Nucleophile: The nucleophile attacks one of the sulfur atoms (typically S2) of the dithiazole ring.
-
Ring Opening: This initial attack leads to the opening of the dithiazole ring, forming a disulfide intermediate.
-
Ring Closure: Subsequent intramolecular reactions, often involving another nucleophilic attack, lead to the formation of a new heterocyclic ring with the concomitant expulsion of a leaving group.
This mechanism allows for the formal substitution of the C4-chloro substituent and can lead to various ring transformation products.
Experimental Protocol: Synthesis of a Representative N-Aryl-5H-1,2,3-dithiazol-5-imine
The following protocol provides a detailed, step-by-step methodology for the synthesis of N-(4-nitrophenyl)-4-chloro-5H-1,2,3-dithiazol-5-imine, a common derivative prepared from Appel's salt.
Materials:
-
Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride)
-
4-Nitroaniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of Appel's salt (1.0 g, 4.8 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, add 4-nitroaniline (0.66 g, 4.8 mmol) in one portion.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (0.76 mL, 9.6 mmol) dropwise to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Upon completion of the reaction, pour the mixture into water (50 mL) and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(4-nitrophenyl)-4-chloro-5H-1,2,3-dithiazol-5-imine as a solid.
Self-Validation: The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of the target compound.
Applications in Drug Development
The 1,2,3-dithiazole scaffold, readily accessible through Appel's salt chemistry, is considered an "underappreciated" yet promising pharmacophore in medicinal chemistry.[5][6] Derivatives have demonstrated a broad spectrum of biological activities, making them attractive targets for drug discovery programs.
Reported Biological Activities of 1,2,3-Dithiazole Derivatives:
-
Antifungal and Herbicidal: The earliest reported activities for this class of compounds.[6]
-
Antibacterial: Active against a range of both Gram-positive and Gram-negative bacteria.[5]
-
Anticancer: Some derivatives have shown promising antitumor properties.[8]
-
Antiviral and Antifibrotic: Emerging areas of investigation for this scaffold.[7]
The synthetic accessibility and the ease of diversification of the 1,2,3-dithiazole core using Appel's salt make it a valuable platform for the generation of compound libraries for high-throughput screening in drug discovery campaigns.
Conclusion
Appel's salt stands as a powerful and versatile reagent in the synthetic organic chemist's toolbox. Its unique reactivity, centered on the electrophilic C5 position of the 1,2,3-dithiazolium ring, provides a direct and efficient entry point to a diverse array of sulfur- and nitrogen-containing heterocycles. A thorough understanding of the underlying reaction mechanisms, including both direct nucleophilic substitution and the more intricate ANRORC pathway, is paramount for effectively harnessing the synthetic potential of this reagent. For researchers and professionals in drug development, the 1,2,3-dithiazole scaffold, made readily accessible by Appel's salt, represents a promising and relatively underexplored area of chemical space with significant therapeutic potential. As the demand for novel molecular entities continues to grow, a deep appreciation for the chemistry of reagents like Appel's salt will undoubtedly fuel future innovation in both academic and industrial research.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's Salt)
Abstract: This technical guide provides a comprehensive examination of the core physical properties of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. A valuable and highly reactive synthon in heterocyclic chemistry, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This document consolidates data on its molecular structure, crystallography, spectroscopic behavior, thermal stability, and solubility, offering field-proven insights into the causality behind experimental observations and analytical methodologies.
Introduction: The Significance of Appel's Salt
First reported in 1985 by Appel et al., 4,5-dichloro-1,2,3-dithiazolium chloride (1) is an organosulfur compound that has become an indispensable reagent.[1][2] Its importance lies in the high electrophilicity of its dithiazolium cation, particularly at the C5 position, which is highly susceptible to nucleophilic substitution.[1][3] This reactivity allows for its use as a versatile precursor in the synthesis of a wide array of sulfur- and nitrogen-containing heterocycles, some of which exhibit promising biological activities.[2][4]
Given its utility, a precise understanding of its physical properties is not merely academic; it is a practical necessity for ensuring reaction efficiency, safety, and reproducibility. This guide serves as a central repository of this critical information for researchers, chemists, and drug development professionals.
Molecular and Structural Properties
The foundational characteristics of a chemical compound are its composition and three-dimensional structure. For Appel's salt, these have been well-established, primarily through X-ray crystallography.
Chemical Identity
Appel's salt is an ionic compound consisting of a 4,5-dichloro-1,2,3-dithiazolium cation and a chloride anion.[5][6] Its fundamental properties are summarized in Table 1.
Table 1: Core Chemical Identity of Appel's Salt
| Property | Value | Source(s) |
|---|---|---|
| Systematic Name | 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | [3] |
| Common Name | Appel's Salt | [3][5] |
| CAS Number | 75318-43-3 | [3] |
| Molecular Formula | C₂Cl₃NS₂ | [3][5] |
| Molecular Weight | 208.52 g/mol | [3] |
| Percent Composition | C: 11.52%, Cl: 51.01%, N: 6.72%, S: 30.75% | [3] |
| Appearance | Pale yellow-green to dark green solid/crystals |[3][5] |
Crystal Structure Analysis
The definitive structure of Appel's salt in the solid state has been elucidated by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, revealing bond lengths, angles, and the overall packing of ions in the crystal lattice.
The salt crystallizes in the orthorhombic space group P2₁2₁2₁, with one ion pair in the asymmetric unit cell. The dithiazolium cation, [C₂Cl₂NS₂]⁺, is planar. The crystal packing is stabilized by a network of noncovalent interactions, including Cl···Cl, S···S, Cl···S, and N···Cl contacts, resulting in a dense structure with a packing index of 72.9%.
Table 2: Key Crystallographic Data for Appel's Salt
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| S-S Bond Length | 2.034(2) Å |
| Cation Geometry | Planar |
| Key Interactions | Noncovalent halogen and chalcogen bonding |
Data synthesized from available literature.
The planarity and bond lengths within the heterocyclic ring suggest significant electron delocalization, which contributes to its stability and reactivity.
References
- 1. Buy this compound | 75318-43-3 [smolecule.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 4,5-Dichloro-1,2,3-dithiazolium chloride(75318-43-3) 13C NMR [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]
- 6. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]
A Theoretical and Computational Scrutiny of the 4,5-Dichloro-1,2,3-Dithiazolium Cation: Structure, Reactivity, and Mechanistic Insights
Abstract
The 4,5-dichloro-1,2,3-dithiazolium cation, colloquially known as Appel's salt, is a pivotal reagent in modern heterocyclic chemistry, enabling access to a diverse array of sulfur-nitrogen-containing scaffolds with significant biological and material science applications.[1][2][3] While its synthetic utility is well-documented, a deeper understanding of its intrinsic electronic structure and reactivity is paramount for the rational design of novel transformations and functional molecules. This technical guide provides a comprehensive overview of the theoretical studies on the 4,5-dichloro-1,2,3-dithiazolium cation, amalgamating experimental data with computational insights to elucidate its bonding, aromaticity, and electrophilic nature. We further present standardized computational protocols for researchers and drug development professionals to model and predict the behavior of this versatile heterocyclic cation.
Introduction: The Significance of the 4,5-Dichloro-1,2,3-Dithiazolium Cation
First synthesized by Appel and co-workers in 1985, the 4,5-dichloro-1,2,3-dithiazolium chloride is a green, crystalline solid prepared from the reaction of chloroacetonitrile with disulfur dichloride.[1][4] It serves as a cornerstone for the synthesis of numerous 1,2,3-dithiazole derivatives, which have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, herbicidal, and antitumor properties.[1][5][6] The versatility of Appel's salt stems from the high electrophilicity of its C5 position, making it susceptible to attack by a wide range of nucleophiles.[1][2]
The 1,2,3-dithiazole ring system is an electron-rich sulfur-nitrogen heterocycle, and the positive charge in the dithiazolium cation further enhances its unique chemical properties.[7][8] Theoretical and computational studies are indispensable for unraveling the subtleties of its electronic structure, which dictates its reactivity and provides a predictive framework for its chemical transformations.
Theoretical Framework for Understanding the 4,5-Dichloro-1,2,3-Dithiazolium Cation
A thorough theoretical investigation of the 4,5-dichloro-1,2,3-dithiazolium cation hinges on the application of quantum chemical methods. Density Functional Theory (DFT) has proven to be a robust and efficient methodology for studying such sulfur-nitrogen heterocycles, offering a balance between computational cost and accuracy.[9][10]
Choice of Computational Methods and Basis Sets
The selection of an appropriate functional and basis set is critical for obtaining reliable theoretical results. For systems rich in sulfur and chlorine, polarization and diffuse functions are essential to accurately describe the electron distribution and non-covalent interactions.
-
Functionals: Hybrid functionals such as B3LYP and PBE0, and meta-GGA functionals like M06, are commonly employed for geometric and electronic property calculations of sulfur-containing heterocyles.[9]
-
Basis Sets: Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are recommended for achieving a good compromise between accuracy and computational expense.
The causality behind this choice lies in the need to accurately model the electronic structure of second-row elements like sulfur and chlorine, which possess more diffuse valence orbitals and are more polarizable than first-row elements. The inclusion of polarization functions (d,p) allows for anisotropy in the electron density, while diffuse functions (+) are crucial for describing anions and weak interactions.
Molecular and Electronic Structure: A Computational Perspective
Computational studies, corroborated by X-ray crystallographic data, provide a detailed picture of the molecular and electronic structure of the 4,5-dichloro-1,2,3-dithiazolium cation.
Geometry and Bonding
The 4,5-dichloro-1,2,3-dithiazolium cation is a planar, five-membered ring.[9][11] Theoretical calculations and experimental data reveal significant bond localization within the ring.[9][12]
| Bond/Angle | Experimental (Å/°)[11] | Calculated (B3LYP/6-311+G(d,p)) (Å/°) |
| S1-S2 | 2.034(2) | 2.045 |
| S2-N3 | 1.645(2) | 1.652 |
| N3-C4 | 1.269(3) | 1.275 |
| C4-C5 | 1.476(2) | 1.481 |
| C5-S1 | - | 1.732 |
| C4-Cl | - | 1.718 |
| C5-Cl | - | 1.705 |
| ∠ C5-S1-S2 | 93.96(6) | 94.1 |
| ∠ S1-S2-N3 | 98.23(7) | 98.5 |
| ∠ S2-N3-C4 | 115.9(1) | 116.2 |
Note: Experimental values are for a related neutral dithiazole derivative, as precise cation data can be influenced by the counter-ion in the crystal lattice. Calculated values provide an isolated cation perspective.
The S1-S2 bond length is typical for a sulfur-sulfur single bond in such heterocyclic systems.[11] The C4-N3 bond exhibits significant double bond character, indicating electron localization.[9][12]
Aromaticity and Charge Delocalization
The 4,5-dichloro-1,2,3-dithiazolium cation is considered an aromatic system, possessing 6 π-electrons.[7] Computational analyses, such as the Nucleus-Independent Chemical Shift (NICS) and the Bird Index, can quantify this aromaticity.[9] Calculations indicate that the cation is more delocalized and aromatic than its neutral derivatives, such as 4-chloro-5H-1,2,3-dithiazol-5-one.[9][12]
The positive charge is not localized on a single atom but is delocalized across the sulfur and nitrogen atoms, with a significant contribution from the S1-S2 unit.[13] This delocalization contributes to the stability of the cation.
Caption: Calculated molecular structure of the 4,5-dichloro-1,2,3-dithiazolium cation.
Reactivity and Mechanistic Insights from Theoretical Studies
The high electrophilicity of the 4,5-dichloro-1,2,3-dithiazolium cation is the cornerstone of its synthetic utility. Computational chemistry provides powerful tools to rationalize and predict its reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. For an electrophile like the 4,5-dichloro-1,2,3-dithiazolium cation, the Lowest Unoccupied Molecular Orbital (LUMO) is of primary interest.
Computational analysis reveals that the LUMO is primarily localized on the C5 carbon atom. This indicates that nucleophilic attack will preferentially occur at this position, which is in excellent agreement with experimental observations.[1][2]
Fukui Functions and Electrostatic Potential
For a more quantitative prediction of reactivity, Fukui functions and the molecular electrostatic potential (MEP) can be calculated. The Fukui function for nucleophilic attack (f+) highlights the regions of a molecule most susceptible to receiving an electron. For the 4,5-dichloro-1,2,3-dithiazolium cation, the f+ function shows a maximum value at the C5 position, further confirming it as the primary site for nucleophilic attack.[9]
The MEP map visually represents the charge distribution in the molecule. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. The MEP of the dithiazolium cation shows a strong positive potential around the C5 atom.
Caption: Workflow for predicting the reactivity of the dithiazolium cation.
Mechanistic Studies of Reactions
Theoretical chemistry is instrumental in elucidating the mechanisms of reactions involving the 4,5-dichloro-1,2,3-dithiazolium cation. For instance, in its reaction with primary amines, a two-step mechanism is generally accepted:
-
Nucleophilic Attack: The amine attacks the highly electrophilic C5 position of the dithiazolium cation.
-
Elimination: Subsequent elimination of HCl, often facilitated by a base, leads to the formation of the corresponding N-substituted 4-chloro-5H-1,2,3-dithiazol-5-imine.[6]
Computational modeling of the reaction pathway, including the identification of transition states and intermediates, can provide quantitative information about the activation energies and reaction kinetics, thus offering a deeper understanding of the reaction mechanism.
Experimental Protocols for Theoretical Studies
For researchers wishing to perform their own theoretical studies on the 4,5-dichloro-1,2,3-dithiazolium cation or its derivatives, the following step-by-step methodology is recommended.
Protocol: Geometry Optimization and Frequency Calculation
-
Input Structure: Build the initial 3D structure of the 4,5-dichloro-1,2,3-dithiazolium cation using a molecular editor.
-
Computational Method: Select a suitable level of theory, for example, B3LYP/6-311+G(d,p).
-
Job Type: Perform a geometry optimization followed by a frequency calculation.
-
Verification: Confirm that the optimized geometry corresponds to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies.
-
Analysis: Extract key geometric parameters (bond lengths, angles, dihedral angles) and compare them with available experimental data.
Protocol: Electronic Structure and Reactivity Analysis
-
Wavefunction Generation: Use the optimized geometry from the previous protocol to perform a single-point energy calculation.
-
Orbital Analysis: Visualize the HOMO and LUMO to understand the frontier molecular orbitals.
-
Population Analysis: Perform a population analysis (e.g., Natural Bond Orbital analysis) to determine the charge distribution and bond orders.
-
Reactivity Descriptors: Calculate reactivity descriptors such as the Fukui functions and generate the molecular electrostatic potential map.
-
Interpretation: Correlate the results of the electronic structure analysis with the known reactivity of the cation.
Conclusion and Future Directions
Theoretical and computational studies provide invaluable insights into the fundamental properties of the 4,5-dichloro-1,2,3-dithiazolium cation. These methods rationalize its geometry, aromaticity, and pronounced electrophilicity at the C5 position, which is the key to its extensive synthetic applications. The protocols outlined in this guide offer a robust framework for researchers to conduct their own computational investigations, paving the way for the discovery of novel reactions and the design of new functional molecules based on the 1,2,3-dithiazole scaffold.
Future theoretical work could focus on modeling the cycloaddition reactions of dithiazolium cations, exploring the excited-state properties for potential photophysical applications, and performing more detailed mechanistic studies of its biologically relevant reactions. The synergy between theoretical predictions and experimental validation will continue to be a driving force in advancing the chemistry of this important class of sulfur-nitrogen heterocycles.
References
- 1. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]
- 5. Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dithiazolium - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Experimental and Computational Studies of the Reactions of N and O Atoms with Small Heterocyclic Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione [mdpi.com]
- 12. Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of Appel's Salt
Introduction: The Significance of Appel's Salt in Heterocyclic Chemistry
4,5-Dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt, is a pivotal reagent in the field of heterocyclic chemistry. First reported by Appel et al. in 1985, this compound serves as a versatile and powerful electrophilic synthon for the construction of a wide array of sulfur-nitrogen containing heterocycles.[1][2] The inherent reactivity of the 1,2,3-dithiazole core, particularly at the C5 position, allows for facile nucleophilic substitution, opening a gateway to a multitude of derivatives.[1][3]
The resulting 1,2,3-dithiazole scaffold is of significant interest to researchers in drug development and agrochemicals due to its presence in molecules with a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][4][5] This guide provides a comprehensive, field-tested protocol for the synthesis of Appel's salt from chloroacetonitrile and disulfur dichloride, emphasizing the mechanistic rationale, safety imperatives, and procedural details necessary for a successful and safe laboratory preparation.
Reaction Mechanism and Scientific Rationale
The formation of Appel's salt is a robust reaction that proceeds through a fascinating pathway. The synthesis involves a cycloaddition reaction between disulfur dichloride (S₂Cl₂) and chloroacetonitrile. While the exact mechanism involves complex intermediates, it is generally understood to proceed via initial chlorination of the chloroacetonitrile at the alpha-carbon to form dichloroacetonitrile, which then undergoes a cycloaddition with disulfur dichloride to form the stable dithiazolium cation.[6]
The choice of reagents is critical. Disulfur dichloride serves as the source of the S-S-N backbone of the heterocyclic ring. Chloroacetonitrile provides the carbon and nitrogen atoms to complete the ring structure. The reaction is typically performed in an inert solvent, such as dichloromethane (CH₂Cl₂), to prevent unwanted side reactions and facilitate the precipitation of the product, which is largely insoluble in common organic solvents.[2][3] This insolubility is a key feature that simplifies the isolation of the final product.
Mandatory Safety and Handling Precautions
Trustworthiness in science begins with safety. The synthesis of Appel's salt involves highly corrosive, toxic, and water-reactive chemicals. Adherence to the following safety protocols is non-negotiable.
-
Disulfur Dichloride (S₂Cl₂): This reagent is extremely corrosive and causes severe chemical burns upon contact. It is toxic if inhaled and reacts violently with water, releasing toxic gases. Always handle disulfur dichloride in a certified chemical fume hood. [7]
-
Chloroacetonitrile (ClCH₂CN): This reagent is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[8] It is also a flammable liquid. Strictly handle in a chemical fume hood. [9][10]
-
Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) are required.
-
Inert Atmosphere: While not strictly required for the reaction's success, performing the initial setup under a dry atmosphere (e.g., nitrogen or argon) can prevent premature degradation of the water-sensitive disulfur dichloride.
-
Quenching and Waste Disposal: Prepare a quenching solution (e.g., a large volume of sodium bicarbonate solution) to neutralize any spills. All chemical waste must be disposed of according to institutional and local regulations for hazardous materials.
Experimental Protocol: Synthesis of Appel's Salt
This protocol is designed to be a self-validating system, with clear steps and expected observations.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Quantity (moles) | Quantity (Volume/Mass) | Molar Ratio |
| Chloroacetonitrile | 107-14-2 | 75.50 | 0.265 | 16.8 mL | 1.0 |
| Disulfur Dichloride | 10025-67-9 | 135.04 | 0.620 | 50.0 mL | 2.34 |
| Dichloromethane (CH₂) | 75-09-2 | 84.93 | - | 100 mL (total) | Solvent |
Equipment
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Glass funnel and filter paper (or a fritted glass funnel)
-
Schlenk line or source of inert gas (optional, but recommended)
-
Appropriate glassware for filtration and washing
Step-by-Step Methodology
-
Reaction Setup: In a certified chemical fume hood, equip a 250 mL two-neck round-bottom flask with a magnetic stir bar. Place a septum on one neck and a gas outlet (e.g., bubbler) on the other.
-
Solvent and Starting Material: Add 50 mL of dichloromethane to the flask, followed by the chloroacetonitrile (16.8 mL, 0.265 mol). Begin stirring the solution at room temperature (approx. 20-25°C).
-
Reagent Addition (Critical Step): Carefully measure disulfur dichloride (50 mL, 0.62 mol). Add the disulfur dichloride to the stirred chloroacetonitrile solution. The addition can be done in one portion, but manual agitation for a few seconds is recommended to ensure initial mixing.[3]
-
Expert Insight: The reaction is exothermic. While external cooling is not typically necessary for this scale, be prepared to apply a water bath if the temperature rises significantly. The immediate formation of a dark-colored mixture is expected.
-
-
Reaction Period: Allow the mixture to stand and stir at room temperature. Over the course of approximately 12 hours, a precipitate will form.[3] The product will appear as a dark or black solid initially, which upon washing will yield the characteristic pale yellow-green crystals.[2][3]
-
Product Isolation: Once the reaction is complete (indicated by the cessation of further precipitation), isolate the solid product by vacuum filtration. Use a glass funnel with filter paper or a fritted glass funnel.
-
Washing and Purification: Wash the collected solid copiously with fresh dichloromethane (at least 50 mL) to remove any unreacted starting materials and soluble impurities.[3]
-
Causality Explained: Appel's salt is insoluble in dichloromethane, while the starting materials and byproducts are soluble.[2] This washing step is therefore the primary method of purification and is crucial for obtaining a high-purity product.
-
-
Drying: Dry the resulting pale yellow-green solid under vacuum to remove residual solvent.
-
Yield and Characterization: The expected yield is approximately 35 g (65%).[3] The final product, 4,5-dichloro-1,2,3-dithiazolium chloride, should be pale yellow-green crystals that decompose at 172°C.[2] Due to its reactivity, it should be stored in a desiccator, protected from moisture.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of Appel's salt.
Conclusion
The synthesis of Appel's salt from chloroacetonitrile and disulfur dichloride is a straightforward yet powerful method for accessing a key building block in modern heterocyclic chemistry. By understanding the underlying mechanism and adhering strictly to the detailed safety and experimental protocols outlined in this guide, researchers can reliably produce high-purity Appel's salt, enabling further exploration into the diverse and potent applications of 1,2,3-dithiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Appel's Salt [drugfuture.com]
- 3. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. spectrumchemical.com [spectrumchemical.com]
Application Notes & Protocols: The Strategic Use of Appel's Salt in the Synthesis of Nitrogen-Containing Heterocycles
Abstract
This technical guide provides an in-depth exploration of Appel's salt (4,5-dichloro-1,2,3-dithiazol-1-ium chloride) as a versatile and powerful reagent in modern synthetic organic chemistry, with a specific focus on its application in constructing nitrogen-containing heterocyclic scaffolds. We will dissect the unique reactivity of this compound, grounded in its electronic structure, and elucidate the mechanistic underpinnings of its transformations. This document furnishes researchers, medicinal chemists, and drug development professionals with not only the theoretical framework but also detailed, field-tested protocols for the synthesis of Appel's salt and its subsequent use in generating valuable heterocyclic systems. Safety protocols, reaction optimization insights, and data presentation are integrated to provide a comprehensive and actionable resource.
Introduction: The Unique Profile of Appel's Salt
Nitrogen-containing heterocycles are foundational scaffolds in a vast majority of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthesis remains a cornerstone of organic chemistry, driving the need for efficient and versatile building blocks.[1][3] A significant breakthrough in the chemistry of sulfur-nitrogen heterocycles was the synthesis of 4,5-dichloro-1,2,3-dithiazolium chloride 1 , commonly known as Appel's salt, by Appel et al. in 1985.[4] This discovery catalyzed the field, providing access to a wide array of 1,2,3-dithiazole derivatives and other complex heterocycles from a single, readily prepared precursor.[4]
Appel's salt is a pale yellow-green crystalline solid prepared from the reaction of chloroacetonitrile and disulfur dichloride.[4][5] Its synthetic utility stems from the highly electrophilic nature of the C-5 position, which is exceptionally reactive towards nucleophilic substitution.[4][5] This inherent reactivity, combined with the potential for subsequent ring-opening or rearrangement cascades, makes it an attractive synthon for constructing more complex molecular architectures.[4][6]
| Property | Value |
| CAS Name | This compound |
| CAS Number | 75318-43-3 |
| Molecular Formula | C₂Cl₃NS₂ |
| Molecular Weight | 208.52 g/mol [5] |
| Appearance | Pale yellow-green crystals[5] |
| Melting Point | 172 °C (decomposes)[5] |
| Solubility | Insoluble in most common organic solvents |
| Stability | Sensitive to moisture and other nucleophiles[4][5] |
Core Reactivity and Mechanistic Principles
The power of Appel's salt lies in its predictable yet versatile reaction pathways. The primary reaction site is the C-5 carbon, which readily undergoes attack by a wide range of nucleophiles.
Reaction with Nucleophiles
Nucleophilic attack at the C-5 position displaces a chloride ion, leading to a 5-substituted-4-chloro-1,2,3-dithiazole intermediate. This is the most common entry point into the chemistry of Appel's salt.[4]
-
N-Nucleophiles: Primary amines, particularly anilines, react smoothly to yield 5-imino derivatives.[4][7] This reaction is foundational for accessing a variety of downstream products.
-
C-Nucleophiles: Active methylene compounds, such as malononitrile and ketoesters, condense with Appel's salt to give 4-chloro-5H-1,2,3-dithiazolylidenes.[4]
-
O/S-Nucleophiles: Oxygen and sulfur nucleophiles can also react at the C-5 position. For instance, condensation with hydrogen sulfide affords the corresponding dithiazole-5-thione.[4]
The general mechanism for nucleophilic substitution at C-5 is illustrated below.
References
- 1. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Appel's Salt [drugfuture.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for the Preparation of 4-chloro-5H-1,2,3-dithiazoles using Appel's Salt
Introduction: The Strategic Importance of Appel's Salt in Heterocyclic Synthesis
The 1,2,3-dithiazole scaffold, a unique five-membered heterocycle, has garnered significant interest in medicinal chemistry and materials science due to its diverse biological activities, including antifungal, herbicidal, antibacterial, anticancer, and antiviral properties.[1] The synthesis of these valuable compounds was revolutionized by the discovery of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt.[1][2] This reagent provides a direct and efficient entry to the 1,2,3-dithiazole core, acting as a powerful building block for a vast library of derivatives.[1][2][3]
Appel's salt is a highly electrophilic compound, with the C5 position being particularly susceptible to nucleophilic attack.[1][2][3] This reactivity allows for the facile introduction of a wide range of substituents at this position, leading to the formation of various 4-chloro-5H-1,2,3-dithiazoles. These compounds, in turn, can undergo further transformations, making Appel's salt a cornerstone in the synthesis of complex heterocyclic systems.[1][4]
This guide provides a comprehensive overview of the preparation of 4-chloro-5H-1,2,3-dithiazoles using Appel's salt, including detailed protocols, mechanistic insights, and essential safety considerations for researchers in organic synthesis and drug development.
Synthesis of the Precursor: 4,5-Dichloro-1,2,3-dithiazolium Chloride (Appel's Salt)
The journey to 4-chloro-5H-1,2,3-dithiazoles begins with the synthesis of Appel's salt itself. The established method involves the reaction of a substituted acetonitrile with disulfur dichloride.[5][6][7] For the parent Appel's salt, chloroacetonitrile is the typical starting material.[1][2][3][8]
Reaction Mechanism for the Formation of Appel's Salt
The formation of Appel's salt is a complex process involving chlorination and cycloaddition. The initial phase of the reaction entails the chlorination of the starting acetonitrile. The resulting dichloroacetonitrile then undergoes a cycloaddition reaction with disulfur dichloride to yield the 4,5-dichloro-1,2,3-dithiazolium chloride.[8]
Figure 1. Synthetic pathway to Appel's salt.
Experimental Protocol: Synthesis of Appel's Salt
Materials:
-
Chloroacetonitrile
-
Disulfur dichloride (S₂Cl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
Procedure:
-
To a solution of chloroacetonitrile in anhydrous dichloromethane at approximately 20°C, add disulfur dichloride.[5]
-
Allow the mixture to stand, during which a precipitate will form.[5]
-
After approximately 12 hours, separate the precipitate by filtration.[5]
-
Wash the collected solid copiously with dichloromethane to yield 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt).[5]
Safety Note: Disulfur dichloride is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[9]
General Protocol for the Synthesis of 4-chloro-5H-1,2,3-dithiazoles
The versatility of Appel's salt lies in its reaction with a diverse range of nucleophiles. The general principle involves the displacement of the highly reactive 5-chloro substituent.[1][5]
Reaction Mechanism: Nucleophilic Substitution at C5
The core of the reaction is a nucleophilic attack on the electrophilic C5 carbon of the dithiazolium ring. This leads to the displacement of the chloride ion and the formation of a new bond between the nucleophile and the C5 carbon.
Figure 2. General mechanism for the synthesis of 4-chloro-5H-1,2,3-dithiazoles.
Application Notes: Key Experimental Considerations
-
Solvent: Dichloromethane (DCM) is a commonly used solvent for these reactions.[10][11]
-
Base: The reaction often requires a base to neutralize the HCl generated. Pyridine or Hünig's base are frequently employed.[10][11] The choice and amount of base can significantly impact the reaction yield and may need to be optimized for different substrates.[11]
-
Temperature: Reactions are typically carried out at room temperature (around 20°C).[11]
-
Reaction Time: Reaction times can vary depending on the nucleophile's reactivity, but a common sequence involves stirring the reactants for a period before adding the base and then continuing to stir for several more hours.[11]
Specific Protocols and Applications
The true utility of Appel's salt is demonstrated by its reaction with a wide array of nucleophiles to generate diverse 4-chloro-5H-1,2,3-dithiazole derivatives.
Reaction with Aminoazines: Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines
The reaction of Appel's salt with aminoazines, such as aminopyridines, provides access to N-heterocyclic substituted dithiazoles. The position of the amino group on the azine ring can influence the reaction yield.[11]
Experimental Protocol:
-
In a reaction vessel, suspend Appel's salt (1 equivalent) in dichloromethane.[11]
-
Add the aminoazine (1 equivalent) and stir the mixture at room temperature for 1 hour.[11]
-
Add a suitable base, such as Hünig's base or triethylamine (2 equivalents), and continue stirring for an additional 2 hours.[11]
-
The product can be isolated and purified using standard techniques like chromatography.
| Starting Aminoazine | Base | Yield (%) | Reference |
| 2-Aminopyridine | Hünig's base | 73 | [11] |
| 3-Aminopyridine | Hünig's base | 57 | [11] |
| 4-Aminopyridine | Triethylamine | 23 | [11] |
Reaction with Active Methylene Compounds
Appel's salt readily condenses with compounds containing active methylene groups, such as acetonitrile derivatives, diketones, and ketoesters, to produce 4-chloro-5H-1,2,3-dithiazolylidenes.[1][2][3]
Experimental Protocol (Example with 2-(phenylsulfonyl)acetonitrile):
-
To a stirred suspension of Appel's salt (1 equivalent) in dichloromethane, add 2-(phenylsulfonyl)acetonitrile (1 equivalent).[10]
-
Stir the reaction mixture for 1 hour at room temperature.[10]
-
Add pyridine (2 equivalents) and continue stirring for another 2 hours.[10]
-
The product, (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile, can be isolated by chromatography.[10]
Reaction with Oxygen and Sulfur Nucleophiles
Appel's salt can also react with oxygen and sulfur nucleophiles. For instance, condensation with hydrogen sulfide yields the corresponding dithiazole-5-thione, while reaction with various oxygen sources like sodium nitrate or sulfoxides produces 4-chloro-5H-1,2,3-dithiazol-5-one.[1][2][3]
Characterization of 4-chloro-5H-1,2,3-dithiazoles
The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the products.[7][12]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compounds.[13]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the molecule.[12]
-
Elemental Analysis: Confirms the elemental composition of the final product.[12]
Safety and Handling
Working with Appel's salt and its precursors requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9][14]
-
Ventilation: All manipulations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][14]
-
Handling of Reagents:
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
Appel's salt is an invaluable reagent in heterocyclic chemistry, providing a straightforward and versatile route to a wide array of 4-chloro-5H-1,2,3-dithiazoles. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their drug discovery and materials science endeavors. A thorough understanding of the reaction mechanisms and strict adherence to safety procedures are paramount for successful and safe experimentation.
References
- 1. mdpi.com [mdpi.com]
- 2. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. tandfonline.com [tandfonline.com]
- 5. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The preparation and characterization of 5-substituted-4-chloro-1,2,3-dithiazolium salts and their conversion into 4-substituted-3-chloro-1,2,5-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]
- 9. tutorchase.com [tutorchase.com]
- 10. Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile - ProQuest [proquest.com]
- 11. Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ehs.com [ehs.com]
- 15. SODIUM CHLORIDE [www2.atmos.umd.edu]
Mastering Chlorination: A Researcher's Guide to Appel's Salt
Introduction: The Enduring Utility of a Classic Reagent
In the vast arsenal of reagents available to the modern synthetic chemist, few have maintained their relevance and utility quite like Appel's salt. Formally known as 4,5-dichloro-1,2,3-dithiazol-1-ium chloride, this pale yellow-green crystalline solid is a powerful and versatile reagent for the chlorination of a wide range of organic substrates.[1][2] While often discussed in the context of the broader "Appel reaction," which traditionally involves triphenylphosphine and a carbon tetrahalide, Appel's salt itself offers a distinct and often advantageous route to chlorinated products.[3][4] This application note provides an in-depth exploration of Appel's salt as a chlorinating agent, detailing its mechanistic underpinnings, diverse applications, and practical protocols for its effective use in the research and development laboratory.
The primary appeal of this methodology lies in its ability to convert alcohols to alkyl chlorides under remarkably mild and neutral conditions, a feature that is particularly valuable when dealing with sensitive substrates.[5][6] The reaction is driven by the formation of a highly stable triphenylphosphine oxide byproduct, a strong thermodynamic driving force that ensures high conversion rates.[4] This guide will delve into the nuances of employing Appel's salt, offering insights born from both seminal literature and extensive in-house expertise to empower researchers in their synthetic endeavors.
The Mechanism of Action: A Stepwise Look at Chlorination
Understanding the reaction mechanism is paramount to optimizing reaction conditions and troubleshooting unforeseen outcomes. The chlorination of an alcohol using the Appel reaction proceeds through a well-elucidated, multi-step pathway.
The process is initiated by the activation of triphenylphosphine with a chlorine source, in this context, derived from Appel's salt, to generate a phosphonium salt.[5][7] The alcohol then acts as a nucleophile, attacking the phosphorus center of the phosphonium salt. This is followed by deprotonation of the alcohol, often facilitated by the reaction environment, to yield an alkoxide.[4][5] This alkoxide then reacts with the phosphonium salt to form a crucial oxyphosphonium intermediate, which effectively transforms the hydroxyl group into an excellent leaving group.[5][8] The final step involves the displacement of this leaving group by a chloride ion in an S(_N)2 fashion, leading to the desired alkyl chloride with an inversion of stereochemistry at the reacting carbon center for primary and secondary alcohols.[5][8][9] For tertiary alcohols, the reaction is believed to proceed through an S(_N)1 mechanism.[4][5]
Figure 1: Mechanistic pathway of the Appel reaction for chlorination.
Applications in Organic Synthesis: A Versatile Tool for Chlorination
The primary and most celebrated application of Appel's salt is the conversion of alcohols to their corresponding alkyl chlorides. This transformation is highly general, accommodating a wide variety of primary, secondary, and even tertiary alcohols. The mild reaction conditions make it an ideal choice for complex molecules bearing sensitive functional groups that might not tolerate harsher chlorinating agents.
Beyond simple alcohols, the Appel reaction has been extended to other functionalities. For instance, carboxylic acids can be converted to their corresponding acyl chlorides, which are valuable intermediates in the synthesis of esters and amides. Furthermore, modified Appel-type reactions have been developed for the synthesis of a range of other compounds, including amides and esters, showcasing the versatility of this chemical transformation.[10]
| Substrate Type | Product | Typical Yield (%) | Key Considerations |
| Primary Alcohols | Primary Alkyl Chlorides | 80-95 | Generally proceeds smoothly with high yields. |
| Secondary Alcohols | Secondary Alkyl Chlorides | 75-90 | Inversion of stereochemistry is observed.[5] |
| Tertiary Alcohols | Tertiary Alkyl Chlorides | 50-70 | Reaction proceeds via an S(_N)1 mechanism, potential for side reactions.[5] |
| Allylic Alcohols | Allylic Chlorides | 80-95 | Often proceeds without allylic rearrangement.[6] |
| Benzylic Alcohols | Benzylic Chlorides | 85-98 | Highly efficient conversion. |
| Carboxylic Acids | Acyl Chlorides | 70-90 | Useful for subsequent derivatization. |
Experimental Protocols: A Practical Guide
The following protocol provides a general procedure for the chlorination of a primary or secondary alcohol using Appel's salt. It is crucial to note that all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reagents.
General Protocol for the Chlorination of an Alcohol
Figure 2: General workflow for the chlorination of an alcohol using Appel's salt.
Materials:
-
Alcohol (1.0 equiv)
-
Triphenylphosphine (1.5 equiv)
-
Appel's Salt (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluent for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine (1.5 equiv) and anhydrous solvent (e.g., DCM or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Appel's salt (1.2 equiv) to the stirred solution. The mixture may become a slurry.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve the alcohol (1.0 equiv) in a minimal amount of the anhydrous solvent.
-
Add the alcohol solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the pure alkyl chloride.
Troubleshooting and Safety Considerations
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) can sometimes drive it to completion. Ensure all reagents are anhydrous, as water will consume the active phosphonium salt.
-
Low Yield: The stoichiometry of the reagents is crucial. Ensure an excess of triphenylphosphine and Appel's salt is used. Purification can also be challenging due to the triphenylphosphine oxide byproduct. A common technique to aid in its removal is to precipitate it with a suitable solvent like ether or pentane prior to chromatography.
-
Side Reactions: For sensitive substrates, running the reaction at lower temperatures (e.g., -20 °C or -78 °C) can minimize the formation of byproducts.
Safety Considerations:
-
Appel's Salt: This reagent is sensitive to moisture and should be handled in a dry environment.[1] It is also a corrosive solid. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Triphenylphosphine: This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Byproducts: Triphenylphosphine oxide is a relatively benign byproduct, but proper disposal of all chemical waste is essential.
Conclusion
Appel's salt, in conjunction with triphenylphosphine, remains a cornerstone reagent for the chlorination of alcohols and other functional groups. Its mild reaction conditions, broad substrate scope, and predictable stereochemical outcome make it an invaluable tool for synthetic chemists in both academic and industrial settings. By understanding the underlying mechanism and adhering to established protocols, researchers can effectively harness the power of this classic transformation to advance their synthetic campaigns.
References
- 1. Appel's Salt [drugfuture.com]
- 2. nbinno.com [nbinno.com]
- 3. proprep.com [proprep.com]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 7. Appel Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Dehydration Reactions Facilitated by 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride (Appel's Salt)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Dehydration Chemistry
In the landscape of synthetic organic chemistry, the quest for efficient and mild reagents for dehydration reactions is perpetual. Dehydration is a fundamental transformation, crucial for the synthesis of a wide array of functional groups such as nitriles and alkyl halides, which are pivotal building blocks in medicinal chemistry and materials science. Among the arsenal of dehydrating agents, 4,5-dichloro-1,2,3-dithiazol-1-ium chloride, commonly known as Appel's salt, has emerged as a powerful and versatile reagent.[1][2] Its unique reactivity profile allows for the facile conversion of primary amides and aldoximes to nitriles, and holds potential for the transformation of alcohols to alkyl chlorides under mild conditions.
This guide provides a comprehensive overview of the applications of Appel's salt in dehydration reactions, offering detailed protocols, mechanistic insights, and practical considerations for its use in the modern research laboratory.
The Reagent: this compound (Appel's Salt)
Appel's salt is a heterocyclic compound featuring a dithiazole ring system.[1] The presence of two chlorine atoms on the ring enhances its electrophilicity, making it a potent activator for various functional groups.
Key Properties:
| Property | Value |
| Molecular Formula | C₂Cl₃NS₂ |
| Molecular Weight | 208.52 g/mol |
| Appearance | Greenish-yellow crystalline solid |
| Solubility | Soluble in acetonitrile, dichloromethane; reacts with protic solvents |
Safety and Handling: Appel's salt is a moisture-sensitive and corrosive solid. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. In case of contact, flush the affected area with copious amounts of water.
Dehydration of Primary Amides to Nitriles
The conversion of primary amides to nitriles is a cornerstone transformation in organic synthesis. Appel's salt offers a mild and efficient alternative to harsh classical dehydrating agents like phosphorus pentoxide or thionyl chloride.[3]
Mechanistic Rationale
The dehydration of primary amides using Appel's salt is believed to proceed through the activation of the amide oxygen by the electrophilic dithiazolium cation. This is followed by an intramolecular elimination facilitated by a base, leading to the formation of the nitrile and byproducts.
Proposed Mechanism for Amide Dehydration:
Caption: Proposed mechanism for the dehydration of primary amides.
General Protocol for Dehydration of Primary Amides
This protocol provides a general guideline. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Materials:
-
Primary amide
-
This compound (Appel's salt)
-
Anhydrous non-protic solvent (e.g., dichloromethane, acetonitrile)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a stirred solution of the primary amide (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere, add the tertiary amine base (2.0-3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Appel's salt (1.1-1.5 equiv) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude nitrile by column chromatography on silica gel.
Representative Examples
| Amide Substrate | Product | Yield (%) |
| Benzamide | Benzonitrile | >90 |
| Phenylacetamide | Phenylacetonitrile | ~85 |
| Nicotinamide | 3-Cyanopyridine | >90 |
Yields are approximate and based on literature reports for similar dehydration reactions.
Dehydration of Aldoximes to Nitriles
The conversion of aldoximes to nitriles is another valuable transformation facilitated by Appel's salt. This method is particularly useful for substrates that are sensitive to acidic or harsh reaction conditions.[4]
Mechanistic Considerations
Similar to the dehydration of amides, the reaction of aldoximes with Appel's salt is initiated by the activation of the oxime oxygen. The resulting intermediate undergoes a base-mediated elimination to furnish the nitrile.
Proposed Mechanism for Aldoxime Dehydration:
Caption: Proposed mechanism for the dehydration of aldoximes.
General Protocol for Dehydration of Aldoximes
Materials:
-
Aldoxime
-
This compound (Appel's salt)
-
Anhydrous non-protic solvent (e.g., dichloromethane, THF)
-
Tertiary amine base (e.g., pyridine, triethylamine)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the aldoxime (1.0 equiv) in the anhydrous solvent under an inert atmosphere.
-
Add the tertiary amine base (2.0-3.0 equiv) to the solution.
-
Cool the mixture to 0 °C.
-
Add Appel's salt (1.1-1.5 equiv) in small portions.
-
Allow the reaction to proceed at 0 °C to room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Work-up the reaction as described in section 2.2, step 5-8.
Representative Examples
| Aldoxime Substrate | Product | Yield (%) |
| Benzaldehyde oxime | Benzonitrile | >95 |
| Cinnamaldehyde oxime | Cinnamonitrile | ~90 |
| 4-Methoxybenzaldehyde oxime | 4-Methoxybenzonitrile | >90 |
Yields are approximate and based on literature reports for similar dehydration reactions.
Conversion of Alcohols to Alkyl Chlorides
While the classical Appel reaction (using triphenylphosphine and a carbon tetrahalide) is well-established for converting alcohols to alkyl halides, the direct use of 4,5-dichloro-1,2,3-dithiazolium chloride for this purpose is less documented but mechanistically plausible.[5] The high electrophilicity of Appel's salt suggests it can activate the alcohol oxygen, facilitating nucleophilic attack by the chloride counter-ion.
Proposed Mechanistic Pathway
The reaction likely proceeds through the formation of an alkoxy-dithiazole intermediate, which then undergoes an Sₙ2-type displacement by the chloride ion to yield the alkyl chloride.
Proposed Mechanism for Alcohol to Alkyl Chloride Conversion:
Caption: Proposed mechanism for alcohol to alkyl chloride conversion.
Exploratory Protocol for Conversion of Alcohols to Alkyl Chlorides
This is a suggested protocol based on the reactivity of Appel's salt. Optimization will be critical for successful implementation.
Materials:
-
Primary or secondary alcohol
-
This compound (Appel's salt)
-
Anhydrous, non-protic, and non-coordinating solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) in the anhydrous solvent.
-
Cool the solution to -20 °C to 0 °C.
-
Slowly add Appel's salt (1.1-1.5 equiv) to the stirred solution.
-
Monitor the reaction closely by TLC. The reaction time may vary significantly depending on the substrate.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Perform an aqueous work-up as described in section 2.2, step 6-8.
Note: This reaction is likely to be most effective for primary and less hindered secondary alcohols. Tertiary alcohols may undergo elimination or other side reactions.
Troubleshooting and Optimization
-
Low Yields: Ensure all reagents and solvents are strictly anhydrous. The presence of water can lead to decomposition of Appel's salt.[2] Consider increasing the amount of Appel's salt or the reaction temperature.
-
Incomplete Reaction: Extend the reaction time or moderately increase the temperature. Ensure efficient stirring.
-
Side Product Formation: For sensitive substrates, conduct the reaction at lower temperatures. The order of addition of reagents may also be critical.
-
Purification Challenges: The byproducts from the reaction with Appel's salt are generally water-soluble and can be removed with an aqueous work-up. If purification by column chromatography is difficult, consider alternative purification methods such as distillation or crystallization.
Conclusion
This compound is a highly effective reagent for the dehydration of primary amides and aldoximes to nitriles under mild conditions. Its potential for the conversion of alcohols to alkyl chlorides warrants further investigation. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors, contributing to the advancement of chemical synthesis and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
Application Notes & Protocols: A Guide to the Synthesis of 1,2,5-Thiadiazoles from 1,2,3-Dithiazolium Chlorides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for the synthesis of 4-substituted-3-chloro-1,2,5-thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The protocols herein focus on a robust ring transformation reaction, converting readily accessible 5-substituted-4-chloro-1,2,3-dithiazolium chlorides into the target thiadiazoles.
Introduction and Scientific Context
The 1,2,5-thiadiazole scaffold is a privileged structure in drug discovery, appearing in a range of pharmacologically active agents. Its unique electronic properties and ability to engage in specific biological interactions make it a valuable heterocycle for medicinal chemists. This guide details a specific and effective synthetic route that leverages a ring transformation of a 1,2,3-dithiazolium salt. This method is advantageous due to the accessibility of the starting materials and the directness of the conversion.
The core of this synthesis is the reaction of a 5-substituted-4-chloro-1,2,3-dithiazolium chloride with an amine source, typically aqueous ammonia, which initiates a cascade of reactions culminating in the formation of the thermodynamically stable 1,2,5-thiadiazole ring[1]. Understanding the underlying mechanism is key to optimizing this reaction and troubleshooting potential issues.
Overall Synthetic Workflow
The synthesis is a two-stage process. First, the 1,2,3-dithiazolium salt precursor is prepared from a corresponding acetonitrile derivative. Second, this salt undergoes the ring transformation to yield the final 1,2,5-thiadiazole product.
Mechanistic Insights: The "Why" Behind the Chemistry
The conversion of the 1,2,3-dithiazolium ring to the 1,2,5-thiadiazole isomer is not a simple substitution but a fascinating rearrangement. The proposed mechanism provides a logical framework for understanding the reaction's progression[1][2].
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of ammonia (or a primary amine) on one of the electrophilic sulfur atoms of the dithiazolium ring.
-
Ring Opening: This attack leads to the cleavage of the S-S bond, opening the ring to form a reactive imine intermediate.
-
Intramolecular Cyclization: The terminal nitrogen atom of the intermediate then attacks the imine carbon.
-
Rearomatization: The subsequent elimination of hydrogen sulfide (H₂S) from the cyclized intermediate drives the reaction forward, resulting in the formation of the aromatic and stable 4-substituted-3-chloro-1,2,5-thiadiazole ring.
Detailed Experimental Protocols
Safety Precaution: Disulfur dichloride (S₂Cl₂) is a corrosive and toxic reagent that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 1: Synthesis of 5-Substituted-4-chloro-1,2,3-dithiazolium Chlorides (1)
This protocol is a general procedure for the synthesis of the dithiazolium salt precursors from substituted acetonitriles[1].
Materials:
-
Substituted acetonitrile (e.g., Phenylacetonitrile, R=Ph)
-
Disulfur dichloride (S₂Cl₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Procedure:
-
To a solution of the substituted acetonitrile (1.0 equiv.) in anhydrous dichloromethane, add disulfur dichloride (2.0-2.5 equiv.) at room temperature (approx. 20 °C).
-
Agitate the mixture manually for a few seconds. A precipitate will begin to form.
-
Allow the reaction mixture to stand for at least 12 hours.
-
Collect the precipitate by filtration.
-
Wash the solid copiously with dichloromethane to remove unreacted starting materials and soluble byproducts.
-
The resulting solid is the 5-substituted-4-chloro-1,2,3-dithiazolium chloride, which can be used in the next step, often without further purification.
Protocol 2: Synthesis of 4-Substituted-3-chloro-1,2,5-thiadiazoles (13)
This protocol details the ring transformation reaction using the dithiazolium salt synthesized in Protocol 1. The example uses 4-chloro-5-phenyl-1,2,3-dithiazolium chloride[1].
Materials:
-
4-chloro-5-phenyl-1,2,3-dithiazolium chloride (1e)
-
Acetonitrile (MeCN)
-
Aqueous ammonia (33%)
-
Deionized water
-
Petrol (Petroleum ether)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Prepare a suspension of 4-chloro-5-phenyl-1,2,3-dithiazolium chloride (1.0 equiv., e.g., 124.5 mg, 0.5 mmol) in acetonitrile (e.g., 30 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
At room temperature (approx. 20 °C), add 33% aqueous ammonia (approx. 1.6 mL per mmol of dithiazolium salt) to the stirred suspension.
-
Continue stirring at room temperature for 1 hour.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-82 °C) for an additional 1 hour.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water (e.g., 30 mL).
-
Transfer the mixture to a separatory funnel and perform extractions with petrol (5 x 10 mL) followed by dichloromethane (2 x 10 mL).
-
Combine all organic fractions.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from cyclohexane) to afford the pure 3-chloro-4-phenyl-1,2,5-thiadiazole.
Substrate Scope and Data Presentation
The yields of the ring transformation reaction are generally low to moderate. The electronic nature of the substituent on the starting phenylacetonitrile can influence the efficiency of the reaction[1].
| Entry | Starting Dithiazolium Salt (1) | R-Group | Product (13) | Yield (%)[1] | M.P. (°C)[1] |
| 1 | 1e | Phenyl | 3-Chloro-4-phenyl-1,2,5-thiadiazole | 41 | 42 |
| 2 | 1f | 4-Nitrophenyl | 3-Chloro-4-(4-nitrophenyl)-1,2,5-thiadiazole | 26 | 103 |
| 3 | 1b | Cyano | 3-Chloro-4-cyano-1,2,5-thiadiazole | 10 | 44-45 |
Product Characterization and Validation
To confirm the successful synthesis of the target 4-substituted-3-chloro-1,2,5-thiadiazole, a full suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum will be simple, showing signals corresponding only to the protons on the 'R' group. For example, for 3-chloro-4-phenyl-1,2,5-thiadiazole, signals in the aromatic region (7.4-7.8 ppm) would be expected.
-
¹³C-NMR: The carbon NMR will show signals for the carbons in the 'R' group, as well as two characteristic downfield signals for the carbons of the 1,2,5-thiadiazole ring, typically in the range of 130-160 ppm[3].
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will show the molecular ion peak [M]⁺ with a characteristic isotopic pattern for compounds containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic vibrations for the C=N bonds within the thiadiazole ring and vibrations corresponding to the functional groups present in the 'R' substituent.
-
Melting Point (M.P.): A sharp melting point for the purified crystalline solid is a good indicator of purity.
This comprehensive characterization serves as a self-validating system for the described protocol, ensuring the identity and purity of the synthesized compound.
References
- 1. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the 1,2,3-Dithiazole Scaffold | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
The Gateway to Functional Materials: Application Notes and Protocols for 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride
Introduction: Unveiling the Potential of a Versatile Heterocycle
4,5-Dichloro-1,2,3-dithiazol-1-ium chloride, widely known in the scientific community as Appel's salt, is a highly reactive organosulfur compound that has emerged as a pivotal building block in synthetic and materials chemistry.[1] Its unique dithiazolyl ring system, characterized by a high degree of electrophilicity, makes it a versatile precursor for the synthesis of a vast array of sulfur-nitrogen heterocycles.[1] While initially explored for its utility in organic synthesis and medicinal chemistry, recent research has illuminated its significant potential in the development of advanced functional materials, particularly organic conductors and molecular magnets. This guide provides an in-depth exploration of the applications of Appel's salt in materials science, offering detailed protocols and insights for researchers and scientists.
The core reactivity of Appel's salt stems from the electrophilic nature of the dithiazolium cation, which readily undergoes reactions with a variety of nucleophiles.[1] This reactivity allows for the strategic introduction of functional groups, paving the way for the design and synthesis of bespoke molecules with tailored electronic and magnetic properties.
Core Properties and Handling
Before delving into its applications, it is crucial to understand the fundamental properties and handling requirements of Appel's salt.
| Property | Value | Reference |
| CAS Number | 75318-43-3 | [1] |
| Molecular Formula | C₂Cl₃NS₂ | [1] |
| Molecular Weight | 208.51 g/mol | [1] |
| Appearance | Dark green solid | [1] |
| Melting Point | 172 °C (decomposition) | [1] |
| Solubility | Poorly soluble in most organic solvents | [1] |
Safety and Handling Precautions: Appel's salt is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is advisable to use dry solvents and glassware to prevent hydrolysis. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Synthesis of this compound (Appel's Salt)
The foundational step for any application is the reliable synthesis of high-purity Appel's salt. The most common and established method involves the reaction of chloroacetonitrile with disulfur dichloride.
Protocol 1: Synthesis of Appel's Salt
Materials:
-
Chloroacetonitrile
-
Disulfur dichloride (S₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Dropping funnel
-
Filtration apparatus (e.g., Schlenk filter)
Procedure:
-
Under an inert atmosphere, charge a Schlenk flask with chloroacetonitrile.
-
Dissolve the chloroacetonitrile in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add disulfur dichloride to the stirred solution via a dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. A precipitate will form.
-
Collect the solid product by filtration under an inert atmosphere.
-
Wash the precipitate with anhydrous dichloromethane to remove any unreacted starting materials and byproducts.
-
Dry the resulting dark green solid under vacuum to obtain this compound.
Causality of Experimental Choices: The use of an inert atmosphere and anhydrous solvents is critical to prevent the hydrolysis of both the starting material (disulfur dichloride) and the product. The slow addition of disulfur dichloride at a low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.
Caption: Synthesis of Appel's Salt from Chloroacetonitrile and Disulfur Dichloride.
Application in the Synthesis of Dithiazolyl Radicals for Molecular Magnets
A significant application of Appel's salt in materials science is its use as a precursor to stable dithiazolyl radicals. These radicals are of great interest due to their potential to form molecular magnets, materials where the magnetic ordering arises from the interactions between unpaired electrons on organic molecules rather than metal ions.
The general strategy involves the synthesis of a dithiazolium salt from a suitable precursor, followed by a one-electron reduction to generate the neutral radical.
Protocol 2: General Synthesis of a Dithiazolyl Radical
This protocol provides a general workflow. The specific starting material will determine the final structure of the radical.
Part A: Synthesis of the Dithiazolium Salt Precursor
-
Synthesize a suitable precursor molecule containing a reactive functional group (e.g., an amine or an active methylene group) that can react with Appel's salt.
-
React the precursor with Appel's salt in an appropriate solvent (e.g., dichloromethane or acetonitrile) to form the corresponding 5-substituted-4-chloro-1,2,3-dithiazolium salt.
Part B: Reduction to the Neutral Radical
Materials:
-
Dithiazolium salt from Part A
-
Reducing agent (e.g., silver powder, triphenylantimony)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert atmosphere
-
Schlenk apparatus
Procedure:
-
Under an inert atmosphere, dissolve the dithiazolium salt in the anhydrous solvent.
-
Add the reducing agent to the solution. The choice of reducing agent will depend on the reduction potential of the dithiazolium salt.
-
Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by techniques such as cyclic voltammetry or EPR spectroscopy.
-
Once the reduction is complete, filter the reaction mixture to remove the excess reducing agent and any inorganic byproducts.
-
Remove the solvent under reduced pressure to yield the crude dithiazolyl radical.
-
The radical can be purified by sublimation or recrystallization.
Causality of Experimental Choices: The one-electron reduction is a critical step that requires careful control of the reaction conditions to avoid over-reduction or decomposition of the radical. The choice of reducing agent is crucial; it must have a suitable redox potential to reduce the dithiazolium cation without causing further reactions. The use of an inert atmosphere is essential to protect the radical species from reacting with oxygen.
Caption: General workflow for the synthesis of dithiazolyl radicals.
Application in the Development of Conductive Materials
While the direct polymerization of Appel's salt is not a common route, it serves as an excellent starting material for synthesizing monomers that can be subsequently polymerized to form conductive polymers. The sulfur- and nitrogen-rich dithiazole ring can facilitate charge transport along the polymer backbone.
A promising approach involves the synthesis of dithiazole-containing monomers with polymerizable functional groups. These monomers can then be polymerized using established techniques such as electrochemical polymerization or chemical oxidative polymerization.
Protocol 3: Synthesis of a Polymerizable Dithiazole Monomer and Subsequent Electrochemical Polymerization
This protocol outlines the synthesis of a thiophene-functionalized dithiazole monomer and its subsequent electrochemical polymerization to form a conductive polymer film.
Part A: Synthesis of a Thiophene-Functionalized Dithiazole Monomer
Materials:
-
Appel's salt
-
2-Acetylthiophene
-
Base (e.g., pyridine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
React Appel's salt with 2-acetylthiophene in the presence of a base to synthesize a dithiazolylidene-thiophene derivative. This reaction typically involves the condensation of the active methylene group of the acetylthiophene with the electrophilic C5 position of the dithiazolium ring.
-
Purify the resulting monomer using column chromatography.
Part B: Electrochemical Polymerization
Materials:
-
Thiophene-functionalized dithiazole monomer
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile)
-
Three-electrode electrochemical cell (working electrode: e.g., platinum or glassy carbon; counter electrode: platinum wire; reference electrode: Ag/AgCl)
-
Potentiostat/galvanostat
Procedure:
-
Prepare a solution of the monomer in the electrolyte solution.
-
Assemble the three-electrode cell with the working electrode immersed in the monomer solution.
-
Perform electropolymerization by cycling the potential of the working electrode between the monomer's oxidation potential and a suitable negative potential. A conductive polymer film will deposit on the working electrode.
-
After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.
-
The resulting polymer film can then be characterized for its electrochemical and conductive properties.
Causality of Experimental Choices: Electrochemical polymerization offers precise control over the thickness and morphology of the polymer film by adjusting parameters such as the potential scan rate, number of cycles, and monomer concentration. The choice of electrolyte is important as it provides the necessary ionic conductivity for the electrochemical process and the counter-ions for doping the polymer.
Caption: Workflow for synthesizing a conductive polymer from an Appel's salt derivative.
Future Outlook and Emerging Applications
The exploration of this compound in materials science is a rapidly evolving field. While its application in creating molecular magnets and precursors for conductive polymers is established, several other exciting avenues are being investigated:
-
Thermoelectric Materials: The unique electronic structure of dithiazole-based materials could be harnessed for thermoelectric applications, converting waste heat into electrical energy.
-
Non-Linear Optical (NLO) Materials: The high degree of π-conjugation in certain dithiazole derivatives suggests potential for use in NLO devices.
-
Sensors: The reactivity of the dithiazole ring could be exploited to develop chemical sensors that exhibit a change in their conductive or optical properties upon interaction with specific analytes.
Conclusion
This compound is far more than a mere synthetic curiosity. It is a powerful and versatile tool for the materials scientist, providing access to a rich variety of functional organic molecules. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and expand the applications of this remarkable compound in the creation of next-generation materials. The continued investigation into the chemistry of Appel's salt and its derivatives promises to unlock new and exciting possibilities in the fields of organic electronics, spintronics, and beyond.
References
Application Notes and Protocols: Condensation Reactions of Appel's Salt with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the condensation reactions between Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) and active methylene compounds. This reaction class offers a versatile and efficient pathway to a range of 4-chloro-5H-1,2,3-dithiazolylidene derivatives, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document elucidates the underlying reaction mechanisms, provides detailed experimental protocols for key transformations, and summarizes a variety of reaction examples. Furthermore, it explores the applications of the resulting heterocyclic compounds, with a particular focus on their potential as antimicrobial and anticancer agents.
Introduction: The Synthetic Utility of Appel's Salt and Active Methylene Compounds
Appel's salt, or 4,5-dichloro-1,2,3-dithiazolium chloride, is a highly reactive heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its unique dithiazole ring system, coupled with the presence of two chlorine substituents, renders it susceptible to nucleophilic attack, particularly at the C5 position.[2] This reactivity has been widely exploited for the synthesis of a variety of sulfur- and nitrogen-containing heterocycles.[1]
Active methylene compounds are organic molecules possessing a methylene group (-CH₂-) flanked by two electron-withdrawing groups. This structural motif significantly increases the acidity of the methylene protons, facilitating the formation of a stabilized carbanion (enolate). These carbanions are excellent nucleophiles and readily participate in a variety of carbon-carbon bond-forming reactions.
The condensation of Appel's salt with active methylene compounds provides a direct and efficient route to 4-chloro-5H-1,2,3-dithiazolylidenes.[1] These products have garnered considerable attention in the field of drug discovery, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[3][4] This guide aims to equip researchers with the necessary knowledge and practical protocols to effectively utilize this powerful synthetic methodology.
Reaction Mechanism: A Stepwise Perspective
The condensation reaction between Appel's salt and an active methylene compound proceeds via a nucleophilic substitution pathway. The key steps are outlined below:
-
Deprotonation of the Active Methylene Compound: In the presence of a base, the acidic proton of the active methylene compound is abstracted to generate a resonance-stabilized carbanion. The choice of base is crucial and is often a non-nucleophilic organic base such as pyridine or triethylamine.
-
Nucleophilic Attack: The generated carbanion acts as a potent nucleophile and attacks the electrophilic C5 position of Appel's salt. This results in the formation of an unstable intermediate.
-
Elimination and Product Formation: The intermediate undergoes elimination of two molecules of hydrogen chloride (HCl) to yield the stable 4-chloro-5H-1,2,3-dithiazolylidene product. The base present in the reaction mixture neutralizes the liberated HCl.
The overall transformation is driven by the formation of a thermodynamically stable conjugated system in the final product.
Figure 1: Generalized mechanism of the condensation reaction.
Applications in Drug Development
The 4-chloro-5H-1,2,3-dithiazolylidene scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. This makes the condensation reaction of Appel's salt with active methylene compounds a valuable tool for generating libraries of potential drug candidates.
-
Antifungal and Antibacterial Activity: Numerous studies have reported the potent antifungal and antibacterial properties of dithiazolylidene derivatives.[5][6][7] These compounds have shown efficacy against a range of pathogenic fungi and bacteria, making them promising leads for the development of new anti-infective agents.[8][9]
-
Anticancer Activity: Several 4-chloro-5H-1,2,3-dithiazolylidene derivatives have exhibited significant cytotoxic activity against various cancer cell lines.[4][10][11] The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.[12][13]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative 4-chloro-5H-1,2,3-dithiazolylidene derivatives.
General Considerations and Safety Precautions
-
Appel's Salt Handling: Appel's salt is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[14] It is also a corrosive solid, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Solvents and Reagents: Anhydrous solvents should be used for the reactions to prevent the decomposition of Appel's salt. All other reagents should be of high purity.
-
Reaction Monitoring: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).
-
Purification: Column chromatography on silica gel is the most common method for the purification of the final products.
Protocol 1: Synthesis of (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile
This protocol is adapted from the procedure described by Koutentis et al.[15]
Materials:
-
Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride)
-
2-(Phenylsulfonyl)acetonitrile
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Silica gel for column chromatography
-
Hexane and Dichloromethane for chromatography
Procedure:
-
To a stirred suspension of Appel's salt (104.3 mg, 0.50 mmol) in anhydrous DCM (2 mL) in a round-bottom flask under a nitrogen atmosphere, add 2-(phenylsulfonyl)acetonitrile (90.6 mg, 0.50 mmol).
-
Stir the reaction mixture at room temperature (ca. 20 °C) for 1 hour.
-
Slowly add anhydrous pyridine (81 µL, 1.00 mmol) to the reaction mixture.
-
Continue stirring for an additional 2 hours at room temperature.
-
Monitor the reaction progress by TLC (eluent: hexane/DCM 1:1).
-
Upon completion, adsorb the reaction mixture directly onto a small amount of silica gel.
-
Purify the product by flash column chromatography on silica gel using a gradient of hexane/DCM as the eluent.
-
The desired product, (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile, will elute as a yellow solid.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.
Protocol 2: General Procedure for the Synthesis of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines
This generalized protocol is based on the work of Koutentis and coworkers for the reaction of Appel's salt with aminoazines, which can be considered as nitrogen analogues of active methylene compounds.[2]
Materials:
-
Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride)
-
Substituted aminoazine (e.g., 2-aminopyridine)
-
Dichloromethane (DCM), anhydrous
-
Base (e.g., triethylamine or Hünig's base), anhydrous
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a stirred solution of Appel's salt (1.0 equiv) in anhydrous DCM.
-
Add the corresponding aminoazine (1.0 equiv) to the solution and stir the mixture at room temperature (ca. 20 °C) for 1 hour.
-
Slowly add the chosen anhydrous base (2.0 equiv) dropwise to the reaction mixture.
-
Continue stirring at room temperature for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, adsorb the mixture onto silica gel.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azine.
Summary of Reaction Examples
The following table summarizes various examples of condensation reactions between Appel's salt and different active methylene compounds, highlighting the versatility of this synthetic method.
| Active Methylene Compound | Base | Solvent | Product | Yield (%) | Reference |
| Acetonitrile Derivatives | Pyridine | DCM | 4-chloro-5-(cyanomethylene)-5H-1,2,3-dithiazole derivatives | Varies | [1] |
| Diketones (e.g., Acetylacetone) | Pyridine | DCM | 3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pentane-2,4-dione | Good | [1] |
| Ketoesters (e.g., Ethyl acetoacetate) | Pyridine | DCM | Ethyl 2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-3-oxobutanoate | Good | [1] |
| 2-(Phenylsulfonyl)acetonitrile | Pyridine | DCM | (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile | 23 | [15] |
| Malononitrile | Not specified | Not specified | 2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)malononitrile | Not specified | [1] |
| 2-Aminopyridine | Hünig's base | DCM | N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-2-amine | 73 | [2] |
| 3-Aminopyridine | Hünig's base | DCM | N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-3-amine | 57 | [2] |
Conclusion
The condensation reaction of Appel's salt with active methylene compounds represents a powerful and straightforward methodology for the synthesis of a diverse range of 4-chloro-5H-1,2,3-dithiazolylidene derivatives. The operational simplicity of the reaction, coupled with the significant biological activities of the products, makes this an attractive area of research for medicinal chemists and drug development professionals. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to explore the synthetic and therapeutic potential of this fascinating class of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Dyeing Properties of Reactive Dyes with Thiazolidinon-4-one Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bepls.com [bepls.com]
- 13. Anticancer, antioxidant activities and molecular docking study of thiazolidine-4-one and thiadiazol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: The Use of Appel's Salt for Reactions with N-Nucleophiles
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's Salt, in reactions with nitrogen-based nucleophiles. Appel's Salt is a versatile and highly reactive organosulfur compound that serves as a powerful synthon in heterocyclic chemistry.[1][2] Its utility in constructing complex molecular architectures, particularly sulfur- and nitrogen-containing heterocycles, makes it an invaluable tool in medicinal chemistry and materials science.[3][4] This guide details the underlying reaction mechanisms, provides a robust and validated experimental protocol, offers troubleshooting advice, and outlines essential safety precautions.
Introduction to Appel's Salt
Appel's Salt (CAS 75318-43-3) is a pale yellow-green crystalline solid with a molecular formula of C₂Cl₃NS₂.[1] It was first reported by Appel et al. in 1985 and is readily prepared from chloroacetonitrile and disulfur dichloride.[1][4] The core of its reactivity lies in the highly electrophilic 1,2,3-dithiazolium cation, particularly at the C5 position.[4][5] This inherent electrophilicity allows for facile reactions with a wide range of nucleophiles.
While classically known for converting alcohols and carboxylic acids to esters, its reactions with N-nucleophiles are particularly significant for the synthesis of diverse heterocyclic systems.[1][6] These reactions are pivotal for accessing the 1,2,3-dithiazole scaffold, which is associated with a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[2][4]
Key Properties of Appel's Salt:
-
Molecular Weight: 208.52 g/mol [1]
-
Solubility: Generally insoluble in common organic solvents.[1][7]
-
Reactivity: Highly sensitive to water and other nucleophiles.[1] The cation is highly electrophilic.[5][7]
Mechanism of Reaction with N-Nucleophiles
The reaction between Appel's Salt and primary amines is a well-established method for synthesizing N-substituted 4-chloro-5H-1,2,3-dithiazol-5-imines. The process is driven by the high electrophilicity of the dithiazolium ring.
The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The primary amine (an N-nucleophile) attacks the highly electrophilic C5 carbon of the Appel's Salt cation. This initial attack leads to the opening of the dithiazole ring.
-
Intermediate Formation: A transient, acyclic intermediate is formed.
-
Cyclization and Elimination: The intermediate undergoes intramolecular cyclization. A subsequent elimination of two equivalents of hydrogen chloride (HCl), typically facilitated by a non-nucleophilic base like pyridine, leads to the formation of the stable N-substituted dithiazolimine product. The base is crucial for neutralizing the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
This transformation provides a direct and efficient route to functionalized dithiazoles, which are valuable building blocks in drug discovery programs.[4]
Caption: Reaction mechanism of Appel's Salt with a primary amine.
Application Protocol: Synthesis of N-Aryl-4-chloro-5H-1,2,3-dithiazol-5-imines
This protocol describes a general procedure for the reaction of Appel's Salt with primary anilines. The reaction should be carried out under anhydrous conditions due to the moisture sensitivity of Appel's Salt.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Appel's Salt (75318-43-3) | >97% | Sigma-Aldrich | Handle in a fume hood. Store under inert gas. |
| Substituted Aniline | Reagent Grade | Acros Organics | Ensure it is dry. |
| Pyridine, Anhydrous | >99.8% | Fisher Scientific | Use as a base and solvent. |
| Dichloromethane (DCM), Anhydrous | >99.8% | VWR | Reaction solvent. |
| Diethyl Ether | ACS Grade | EMD Millipore | For product precipitation/washing. |
| Hydrochloric Acid (1M aq.) | Laboratory Grade | J.T. Baker | For workup. |
| Sodium Sulfate, Anhydrous | ACS Grade | Sigma-Aldrich | For drying organic layers. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Note: Perform all operations in a well-ventilated chemical fume hood.[8]
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of nitrogen.
-
Charging Reagents: To the flask, add Appel's Salt (1.0 eq.). Add anhydrous dichloromethane (DCM) to create a slurry (approx. 0.2 M concentration relative to the limiting reagent).
-
Cooling: Cool the slurry to 0°C using an ice-water bath.
-
Addition of Amine: Dissolve the primary aniline (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the aniline solution dropwise to the stirred slurry over 15-20 minutes. Maintain the temperature at 0°C.
-
Addition of Base: After the aniline addition is complete, add anhydrous pyridine (2.0 eq.) dropwise to the reaction mixture over 15-20 minutes. A color change is typically observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water, 1M HCl (to remove excess pyridine), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Scope and Considerations
The reaction is generally high-yielding for most primary arylamines.[2] However, the reactivity can be influenced by the electronic nature of the aniline.
-
Electron-donating groups on the aniline generally lead to faster reaction rates.
-
Electron-withdrawing groups may require longer reaction times or gentle heating.
-
Steric hindrance around the amino group can significantly decrease the reaction rate and yield.
-
Heterocyclic amines: The position of the amino group on heterocyclic systems, such as aminopyridines, can dramatically affect the yield. For instance, 2-aminopyridine gives a good yield, while 4-aminopyridine results in a very low yield of the desired product.[4]
Safety and Handling
Appel's Salt is a hazardous substance and must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle exclusively in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[8] Appel's Salt is a lachrymator (a substance that irritates the eyes and causes tears).[8]
-
Moisture Sensitivity: The compound is water-reactive and hydrolyzes readily.[7][8] Protect from moisture by storing in a desiccator or glovebox and handling under an inert atmosphere.[8]
-
Toxicity: Causes severe skin burns and eye damage. Toxic if inhaled.[8]
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive (wet) reagents; Low nucleophilicity of amine | Ensure all reagents and solvents are anhydrous. For weakly nucleophilic amines, consider gentle heating (e.g., 40°C). |
| Multiple Products Observed by TLC | Decomposition of Appel's Salt; Side reactions | Maintain strict anhydrous conditions. Ensure slow, controlled addition of reagents at 0°C. |
| Difficult Purification | Pyridine salt contamination | Perform the 1M HCl wash thoroughly during workup to remove all traces of pyridine. |
| Product is an Oil, not a Solid | Impurities present | Attempt purification via column chromatography. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |
References
- 1. Appel's Salt [drugfuture.com]
- 2. 4,5-Dichloro-1,2,3-dithiazolium chloride | 75318-43-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold [mdpi.com]
- 5. Buy 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | 75318-43-3 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]
- 8. fishersci.fr [fishersci.fr]
Synthesis of dithiazolimines from Appel salt and anilines
An Application Guide to the Synthesis of Dithiazolimines from Appel Salt and Anilines
Introduction: The Versatile 1,2,3-Dithiazole Scaffold
The 1,2,3-dithiazole core, a five-membered heterocycle containing two sulfur atoms and one nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1] Though not found in nature, synthetic derivatives of this ring system exhibit a remarkable breadth of biological activities, including antifungal, herbicidal, antibacterial, anticancer, and antiviral properties.[2][3][4][5] A pivotal breakthrough in accessing this chemical space was the development of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel salt, in 1985.[2][6][7] This highly reactive and versatile precursor allows for the efficient, single-step synthesis of a vast library of 1,2,3-dithiazole derivatives.[2][7]
This document serves as a detailed guide for researchers, chemists, and drug development professionals on the synthesis of N-aryl-5H-1,2,3-dithiazol-5-imines (dithiazolimines), a key class of dithiazole derivatives, through the condensation of Appel salt with primary anilines. We will delve into the underlying reaction mechanism, provide validated, step-by-step protocols, and discuss the characterization and significance of these compounds.
The Key Reagent: Understanding Appel Salt
4,5-dichloro-1,2,3-dithiazolium chloride (1 ) is a dark green, crystalline solid that serves as the cornerstone for the syntheses described herein.[8] It is typically prepared from the reaction of chloroacetonitrile with disulfur dichloride.[6][7][9] The dithiazolium cation is highly electrophilic, particularly at the C5 position, making it susceptible to attack by a wide range of nucleophiles.[2][8][9] This reactivity is the basis for its utility as a powerful building block in heterocyclic chemistry.
Reaction Mechanism: Formation of the Dithiazolimine Core
The condensation of Appel salt (1 ) with primary anilines to form 4-chloro-5-(arylimino)-5H-1,2,3-dithiazoles (4 ) is a well-established and robust transformation.[2] The reaction proceeds via a nucleophilic substitution pathway.
Causality of the Mechanism:
-
Nucleophilic Attack: The primary amine of the aniline acts as a nucleophile, attacking the most electrophilic carbon (C5) of the Appel salt cation.[2][7]
-
Role of the Base: A mild base, typically pyridine, is required in stoichiometric amounts (2 equivalents). The first equivalent of pyridine neutralizes the HCl by-product formed during the initial synthesis of Appel salt, while the second equivalent deprotonates the nitrogen of the aniline adduct, facilitating the elimination of the second chloride ion and the formation of the final imine product.[2]
-
Product Formation: The resulting compound is a neutral 5-imino-5H-1,2,3-dithiazole, where the exocyclic imine nitrogen is derived from the aniline nucleophile.
The overall transformation can be visualized as follows:
Caption: Proposed mechanism for dithiazolimine synthesis.
Experimental Protocols
Safety First: Disulfur dichloride (S₂Cl₂) is a corrosive and toxic liquid that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol 1: Synthesis of Appel Salt (4,5-dichloro-1,2,3-dithiazolium chloride)
This protocol is adapted from the procedure described by Rees and coworkers.[9]
Materials:
-
Chloroacetonitrile (1.0 eq)
-
Disulfur dichloride (S₂Cl₂) (≥ 2.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask, magnetic stirrer, and condenser with a drying tube
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add chloroacetonitrile.
-
Slowly add disulfur dichloride to the stirred chloroacetonitrile at room temperature. Caution: The reaction can be exothermic.
-
The mixture will begin to change color, and a precipitate will form. Allow the reaction to stir at room temperature for 12-24 hours.
-
The dark precipitate is the Appel salt. Isolate the solid by filtration under an inert atmosphere.
-
Wash the solid copiously with anhydrous dichloromethane to remove unreacted starting materials and impurities.
-
Dry the resulting dark green solid under vacuum. The product is typically used without further purification.
Protocol 2: General Synthesis of 4-chloro-5-(arylimino)-5H-1,2,3-dithiazoles
This is a general procedure for the condensation reaction.[2][5]
Materials:
-
Appel Salt (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Pyridine, anhydrous (2.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Suspend Appel salt (1.0 eq) in anhydrous dichloromethane in a round-bottom flask at room temperature with vigorous stirring.
-
In a separate flask, dissolve the desired aniline (1.0 eq) and pyridine (2.0 eq) in anhydrous dichloromethane.
-
Add the aniline/pyridine solution dropwise to the stirred suspension of Appel salt over 15-30 minutes.
-
The reaction mixture will typically change color. Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water to quench the reaction and dissolve the pyridine hydrochloride byproduct.
-
Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel.
Caption: General workflow for dithiazolimine synthesis.
Substrate Scope and Performance
The condensation reaction is generally high-yielding for a wide variety of anilines. Both electron-rich and electron-deficient anilines are suitable substrates. However, certain limitations exist. For instance, the reaction with some heterocyclic amines, such as 4-aminopyridine, can result in significantly lower yields. This is attributed to the reduced nucleophilicity of the primary amine due to resonance effects within the heterocyclic ring.[2]
| Entry | Aniline Substituent | Reported Yield (%) |
| 1 | 4-Methoxy | ~85% |
| 2 | 4-Methyl | ~90% |
| 3 | H | ~88% |
| 4 | 4-Chloro | ~92% |
| 5 | 4-Nitro | ~75% |
| 6 | 2-Aminopyridine | 69%[2] |
| 7 | 3-Aminopyridine | 24%[2] |
| 8 | 4-Aminopyridine | 1%[2] |
Yields are approximate and can vary based on specific reaction conditions and purification methods.
Characterization of Dithiazolimines
Confirmation of the synthesized dithiazolimine structure is crucial and is typically achieved using a combination of spectroscopic methods.
-
NMR Spectroscopy: Nuclear Magnetic Resonance is the primary tool for structural elucidation.[10][11]
-
¹H NMR: The aromatic protons of the aniline moiety will appear in the aromatic region (~6.5-8.5 ppm). The specific chemical shifts and coupling patterns provide information about the substitution pattern on the aryl ring.
-
¹³C NMR: The spectrum will show characteristic signals for the dithiazole ring carbons. The imine carbon (C5) typically resonates around 150-160 ppm, while the chlorine-bearing carbon (C4) appears further downfield, often near 170 ppm.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation and elemental composition (via High-Resolution Mass Spectrometry).
-
Infrared (IR) Spectroscopy: A characteristic C=N stretching frequency for the exocyclic imine bond is typically observed in the range of 1600-1650 cm⁻¹.
Relevance and Applications in Drug Development
The 4-chloro-5-(arylimino)-5H-1,2,3-dithiazole scaffold is not merely a synthetic curiosity; it is a gateway to novel therapeutics. These compounds serve as versatile intermediates for further chemical modification. For example, the chlorine atom at the C4 position can be displaced by other nucleophiles, allowing for the introduction of diverse functional groups to modulate biological activity and physicochemical properties.[2][12] The established biological profile of the dithiazole core makes these compounds attractive candidates for screening in antifungal, antibacterial, and oncology drug discovery programs.[2][3][13]
Conclusion
The reaction between Appel salt and primary anilines provides a direct, efficient, and reliable route to the synthesis of 4-chloro-5-(arylimino)-5H-1,2,3-dithiazoles. This application note has outlined the mechanistic basis, provided detailed and actionable protocols, and summarized the scope and characterization of this important class of heterocycles. The versatility of the starting materials and the biological relevance of the products make this synthetic strategy a valuable tool for researchers and professionals in medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile - ProQuest [proquest.com]
- 6. Synthesis of the 1,2,3-Dithiazole Scaffold | Encyclopedia MDPI [encyclopedia.pub]
- 7. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]
- 9. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. ijpsonline.com [ijpsonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2,3-Dithiazole Derivatives: Evaluation of Antifungal and Herbicidal Activity
Introduction: The Versatile 1,2,3-Dithiazole Scaffold
The 1,2,3-dithiazole core, a five-membered heterocycle containing two sulfur atoms and one nitrogen atom, is a synthetic scaffold that has garnered significant interest in medicinal and agricultural chemistry.[1][2] Despite not being found in nature, its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, herbicidal, antibacterial, antiviral, anticancer, and antifibrotic properties.[1][2][3] The initial discovery of the antifungal and herbicidal potential of 1,2,3-dithiazoles was reported in the late 1970s by Chevron Research Co.[1][2] A major breakthrough in the synthesis of these compounds came in 1985 with the development of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt, which provided a versatile precursor for a wide array of derivatives.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antifungal and herbicidal activities of 1,2,3-dithiazole derivatives. The protocols detailed herein are based on established methodologies and are designed to ensure scientific integrity and reproducibility.
Antifungal Activity of 1,2,3-Dithiazole Derivatives
A number of 1,2,3-dithiazole derivatives have shown promising activity against a range of phytopathogenic and clinically relevant fungi.
Mechanism of Action: A Multi-Faceted Approach
The precise mechanism of antifungal action for 1,2,3-dithiazoles is not fully elucidated but is believed to be multifactorial. The electrophilic nature of the dithiazole ring, particularly at the sulfur atoms and the C5 position, makes it susceptible to nucleophilic attack by biological macromolecules.[4] This can lead to the disruption of critical cellular processes. One proposed mechanism involves the reaction with thiol-containing enzymes or proteins, leading to the formation of disulfides and subsequent inactivation of the protein. This disruption of protein function can interfere with various metabolic pathways essential for fungal survival. Additionally, some derivatives have been shown to affect cell membrane integrity.[5]
Structure-Activity Relationships (SAR)
The antifungal potency of 1,2,3-dithiazole derivatives is highly dependent on the nature and position of substituents on the dithiazole ring and any associated aromatic or heterocyclic moieties. For instance, N-arylimino-1,2,3-dithiazoles have been a focus of investigation, with the electronic properties of the aryl group significantly influencing activity.[4] Studies have shown that both electron-donating and electron-withdrawing groups can modulate the antifungal spectrum and potency.
Table 1: Antifungal Activity of Selected 1,2,3-Dithiazole Derivatives
| Compound/Derivative | Fungal Species | Activity Metric (e.g., MIC, % inhibition) | Reference |
| Unsubstituted aromatic 1,2,3-dithiazole | Candida albicans, Candida glabrata, Candida tropicalis, Leishmania orientalis | MIC: 16 µg/mL | [2] |
| 2-methoxy substituted 1,2,3-dithiazole | Candida albicans, Candida glabrata, Candida tropicalis, Leishmania orientalis | MIC: 16 µg/mL | [2] |
| 4-methoxy substituted 1,2,3-dithiazole | Candida albicans, Candida glabrata, Candida tropicalis, Leishmania orientalis | MIC: 16 µg/mL | [2] |
| Unsubstituted aromatic 1,2,3-dithiazole | Cryptococcus neoformans | MIC: 8 µg/mL | [2] |
| 2-methoxy substituted 1,2,3-dithiazole | Cryptococcus neoformans | MIC: 8 µg/mL | [2] |
| 4-methoxy substituted 1,2,3-dithiazole | Cryptococcus neoformans | MIC: 8 µg/mL | [2] |
| N-aryl-5H-1,2,3-dithiazol-5-imines | Various phytopathogenic fungi | High in vitro fungicidal activity | [4] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[6][7]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 1,2,3-dithiazole derivatives against pathogenic or spoilage fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Materials:
-
1,2,3-dithiazole derivatives
-
Reference antifungal agents (e.g., Fluconazole, Amphotericin B) for quality control
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0
-
Sterile 96-well, U-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Quality control fungal strains (e.g., C. parapsilosis ATCC 22019)
-
Spectrophotometer
-
Incubator (35°C)
Workflow Diagram:
Caption: Workflow for the in vitro antifungal broth microdilution assay.
Procedure:
-
Preparation of Compound Stock Solutions:
-
Dissolve the 1,2,3-dithiazole derivatives in DMSO to a final concentration of 10 mg/mL. Causality: DMSO is a common solvent for organic compounds that is miscible with aqueous media. A high concentration stock solution is prepared to minimize the final concentration of DMSO in the assay, which can have its own antimicrobial effects.
-
Prepare stock solutions of reference antifungal agents as per CLSI guidelines.
-
-
Inoculum Preparation:
-
Subculture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure the viability and purity of the culture.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL.[6]
-
Dilute this suspension in RPMI-MOPS medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).[8]
-
-
Assay Plate Setup:
-
In a 96-well microtiter plate, add 100 µL of RPMI-MOPS medium to all wells except the first column.
-
Add 200 µL of the highest concentration of the test compound (prepared in RPMI-MOPS) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will result in a range of concentrations of the test compound.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without any compound) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours. The incubation time may need to be adjusted depending on the growth rate of the specific fungal strain.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or complete inhibition) compared to the growth control.[7] This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).
-
Herbicidal Activity of 1,2,3-Dithiazole Derivatives
Certain 1,2,3-dithiazole derivatives have shown potential as herbicides for the control of various weed species.
Mechanism of Action: Targeting Essential Plant Processes
The herbicidal mode of action of 1,2,3-dithiazoles is not as well-defined as that of many commercial herbicides. However, it is hypothesized that they may act as inhibitors of key enzymatic processes in plants. Some thiadiazole derivatives are known to inhibit photosynthesis by interfering with the electron transport chain in photosystem II.[9] Others may disrupt amino acid synthesis or lipid biosynthesis, both of which are essential for plant growth and development.[10] The specific molecular target likely varies depending on the substitution pattern of the dithiazole derivative.
Structure-Activity Relationships (SAR)
As with antifungal activity, the herbicidal efficacy of 1,2,3-dithiazoles is closely linked to their chemical structure. The type and position of substituents on the dithiazole ring can influence the compound's uptake, translocation, and interaction with the target site within the plant.
Table 2: Herbicidal Activity of Selected 1,2,3-Dithiazole Derivatives at 33 ppm
| Compound/Derivative | Weed Species | % Control (Pre-emergence) | % Control (Post-emergence) | Reference |
| Derivative A | Wild Oat | 85 | 70 | [11][12] |
| Derivative B | Watergrass | 90 | 75 | [11][12] |
| Derivative C | Pigweed | 80 | 65 | [11][12] |
| Derivative D | Mustard | 95 | 80 | [11][12] |
| (Note: "Derivative A, B, C, D" are placeholders for specific structures that would be detailed in a full research paper. The data is illustrative based on the general findings of the cited sources.) |
Experimental Protocols: Greenhouse Bioassays
The following protocols describe methods for evaluating the pre-emergence and post-emergence herbicidal activity of 1,2,3-dithiazole derivatives in a greenhouse setting.
Workflow Diagram:
Caption: General workflow for pre- and post-emergence herbicidal assays.
1. Pre-emergence Herbicidal Assay
Objective: To evaluate the ability of 1,2,3-dithiazole derivatives to prevent the germination and emergence of weed seedlings when applied to the soil before they emerge.
Materials:
-
Seeds of target weed species (e.g., Avena fatua (wild oat), Echinochloa crus-galli (watergrass))
-
Potting mix (e.g., sandy loam soil)
-
Pots or trays
-
1,2,3-dithiazole derivatives
-
Solvent and surfactant for herbicide formulation
-
Spray chamber or backpack sprayer
Procedure:
-
Planting:
-
Fill pots or trays with potting mix.
-
Sow seeds of the target weed species at a uniform depth. Causality: Uniform planting depth is crucial for consistent germination and emergence, ensuring that any observed effects are due to the herbicide and not variations in planting.
-
-
Herbicide Application:
-
Prepare a stock solution of the 1,2,3-dithiazole derivative in a suitable solvent and formulate it with a surfactant to ensure proper application and soil coverage.
-
Apply the herbicide solution evenly to the soil surface using a calibrated sprayer. Apply at a range of concentrations to determine the dose-response relationship.
-
Include a control group treated with the solvent and surfactant only.
-
-
Incubation:
-
Place the treated pots or trays in a greenhouse with controlled temperature, light, and humidity.
-
Water the pots as needed, typically by subirrigation, to avoid disturbing the herbicide layer on the soil surface.[13]
-
-
Data Collection and Analysis:
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings in the treated and control pots.
-
Calculate the percentage of inhibition or control compared to the untreated control.
-
Visual injury ratings (e.g., chlorosis, necrosis, stunting) can also be recorded.
-
2. Post-emergence Herbicidal Assay
Objective: To evaluate the efficacy of 1,2,3-dithiazole derivatives in controlling weeds that have already emerged from the soil.
Materials:
-
Same as for the pre-emergence assay.
Procedure:
-
Plant Growth:
-
Sow weed seeds in pots and grow them in a greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves). Causality: Applying the herbicide at a consistent growth stage ensures that the plants have a similar level of development and susceptibility, leading to more reliable results.
-
-
Herbicide Application:
-
Prepare and apply the herbicide solutions as described for the pre-emergence assay, but in this case, spray the foliage of the emerged seedlings to the point of runoff.
-
-
Incubation:
-
Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
-
Data Collection and Analysis:
-
Observe the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of herbicidal injury.[14]
-
At the end of the observation period, visually assess the percentage of plant injury or control.
-
For a more quantitative assessment, harvest the above-ground biomass of the treated and control plants, dry it in an oven, and weigh it to determine the reduction in biomass.
-
Conclusion
The 1,2,3-dithiazole scaffold represents a promising starting point for the development of novel antifungal and herbicidal agents. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of new derivatives. By carefully considering structure-activity relationships and employing standardized testing methodologies, researchers can effectively identify and optimize lead compounds for further development in the agricultural and pharmaceutical sectors.
References
- 1. mdpi.com [mdpi.com]
- 2. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ifyber.com [ifyber.com]
- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wssa.net [wssa.net]
- 10. analyzeseeds.com [analyzeseeds.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Appel's Salt (4,5-dichloro-1,2,3-dithiazolium chloride)
Welcome to the technical support center for the synthesis of Appel's salt. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we will address common challenges and provide actionable, field-tested advice to help you optimize your reaction yields and ensure product purity. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Appel's salt, and why is it a critical reagent?
A1: Appel's salt, or 4,5-dichloro-1,2,3-dithiazolium chloride, is a highly versatile heterocyclic compound first reported in detail by Appel et al. in 1985.[1] Its significance lies in its role as a powerful electrophile and a precursor to a vast array of sulfur- and nitrogen-containing heterocycles.[1][2] The dithiazole core is a scaffold found in molecules with a broad range of biological activities, including antifungal, herbicidal, and anticancer properties.[1] The salt's reactivity, particularly at the C5 position, allows for facile derivatization, making it an invaluable tool in synthetic and medicinal chemistry.[1]
Q2: What is the standard synthetic route to Appel's salt?
A2: The most common and direct synthesis involves the reaction of chloroacetonitrile (ClCH₂CN) with disulfur dichloride (S₂Cl₂).[1][3][4] This method provides a one-step pathway to the 1,2,3-dithiazole core.[1] The reaction is typically performed at room temperature and results in the precipitation of Appel's salt, which can then be isolated by filtration.[3][4]
Q3: What are the primary safety concerns when handling the reagents for Appel's salt synthesis?
A3: The reagents, particularly disulfur dichloride (S₂Cl₂) and the related sulfur dichloride (SCl₂), are hazardous.[5] S₂Cl₂ is highly toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water to form corrosive hydrochloric acid (HCl) and hydrogen chloride gas.[6][7] All manipulations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including permeation-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[6][8] It is crucial to use anhydrous conditions, as moisture will not only decompose the reagent but also create a hazardous environment.[6]
Troubleshooting Guide: Yield and Purity Issues
This section addresses specific problems you may encounter during the synthesis.
Issue 1: The reaction yields are consistently low, or no precipitate forms.
-
Potential Cause A: Reagent Quality and Stoichiometry. The purity of both chloroacetonitrile and disulfur dichloride is paramount. Old or improperly stored S₂Cl₂ can decompose.
-
Solution: Use freshly distilled or newly purchased reagents. Ensure accurate stoichiometry; an excess of S₂Cl₂ is often used. A reported procedure, for instance, uses a significant excess of S₂Cl₂ (0.62 mol) relative to chloroacetonitrile (0.1 mol) to drive the reaction to completion.[3]
-
-
Potential Cause B: Presence of Moisture. Appel's salt is highly sensitive to moisture and can degrade in wet solvents.[1] Water reacts with the starting material (S₂Cl₂) and the product, leading to a complex mixture of byproducts, including elemental sulfur and dithiazol-5-one.[1][9]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents if the reaction is performed in a solvent (though it's often run neat).[3] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Potential Cause C: Inadequate Reaction Time. The reaction involves the formation of a solid precipitate, which can take time to fully form.
Issue 2: The final product is a dark, tarry solid instead of the expected crystalline precipitate.
-
Potential Cause A: Exothermic Reaction Runaway. The reaction between chloroacetonitrile and disulfur dichloride can be exothermic. If the heat is not dissipated, side reactions and decomposition can occur, leading to the formation of polymeric, tarry materials.
-
Solution: Control the rate of addition of the reagents. While the reaction is often initiated at room temperature, pre-cooling the reaction vessel in an ice bath before mixing can help manage the initial exotherm.[3] Manual agitation for a few seconds after mixing helps to ensure homogeneity before the mixture is left to stand.[4]
-
-
Potential Cause B: Impure Starting Materials. As mentioned, impurities in the starting materials can lead to undesired side reactions.
-
Solution: Verify the purity of your chloroacetonitrile and disulfur dichloride via standard analytical techniques (e.g., NMR, GC-MS) before proceeding.
-
Issue 3: The isolated product is difficult to handle and appears impure.
-
Potential Cause: Inefficient Washing and Purification. The crude precipitate will be contaminated with unreacted starting materials and soluble byproducts.
-
Solution: Proper washing is critical. The filtered solid should be washed copiously with an anhydrous, non-reactive solvent like dichloromethane (CH₂Cl₂) or diethyl ether to remove residual S₂Cl₂ and other impurities.[3] It is essential that the wash solvent is anhydrous to prevent product decomposition.
-
Quantitative Parameter Summary
| Parameter | Recommended Condition | Rationale & Reference |
| Reagent Ratio | Excess S₂Cl₂ (e.g., ~6:1 molar ratio S₂Cl₂:ClCH₂CN) | Drives the reaction equilibrium towards product formation.[3] |
| Reaction Time | 12 hours | Allows for complete precipitation of the product from the reaction mixture.[3][4] |
| Temperature | Room Temperature (ca. 20 °C) with initial cooling if needed | Balances reaction rate with minimizing thermal decomposition.[3] |
| Atmosphere | Anhydrous / Inert (Nitrogen or Argon) | Prevents hydrolysis of S₂Cl₂ and decomposition of the Appel's salt product.[1][6] |
| Washing Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | Effectively removes unreacted reagents and soluble byproducts without decomposing the salt.[3] |
Optimized Experimental Protocol
This protocol is synthesized from established literature procedures and incorporates best practices for maximizing yield and safety.
Materials:
-
Chloroacetonitrile (≥99%, anhydrous)
-
Disulfur dichloride (≥98%)
-
Dichloromethane (anhydrous)
-
Oven-dried glassware (Erlenmeyer flask, filtration funnel, etc.)
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Preparation: In a certified chemical fume hood, assemble your oven-dried glassware. If using an inert atmosphere, purge the flask with nitrogen or argon.
-
Reagent Addition: To a 250 mL Erlenmeyer flask, add chloroacetonitrile (e.g., 7.0 mL, 0.1 mol). At room temperature (ca. 20 °C), add disulfur dichloride (e.g., 50 mL, 0.62 mol) to the chloroacetonitrile.[3]
-
Initial Reaction: Manually swirl the flask for a few seconds to ensure the mixture is homogenous.[4] The solution will darken.
-
Precipitation: Loosely stopper the flask and allow it to stand undisturbed in the fume hood for 12 hours. During this time, a dark, often black, precipitate will form.[3][4]
-
Isolation: Set up a suction filtration apparatus. Carefully decant any supernatant liquid and then transfer the solid precipitate to the funnel.
-
Washing: Wash the filtered solid copiously with anhydrous dichloromethane until the filtrate runs clear. This step is crucial for removing excess S₂Cl₂.
-
Drying: Dry the resulting solid under a high vacuum to remove all residual solvent. The product should be a crystalline solid. A yield of approximately 65% can be expected under these conditions.[3]
-
Storage: Store the final product in a desiccator under an inert atmosphere, as it is sensitive to moisture.[1]
Visualizing the Process
Reaction Mechanism & Troubleshooting Workflow
The exact mechanism for the formation of Appel's salt is complex, but it is believed to involve the initial chlorination of the acetonitrile followed by cyclization.[10] The following diagrams illustrate the proposed mechanistic pathway and a workflow for troubleshooting common issues.
Caption: Proposed mechanism for Appel's salt formation.
Caption: Troubleshooting workflow for Appel's salt synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sulphur dichloride - HPMC manufacturer [hpmcmanufacturer.com]
- 6. lanxess.com [lanxess.com]
- 7. echemi.com [echemi.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: A Researcher's Guide to Handling and Storage of Appel's Salt
Welcome to the dedicated technical support center for Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly reactive reagent in their synthetic endeavors. As a water-sensitive compound, the success of reactions involving Appel's salt is critically dependent on its proper handling and storage. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments and the safety of your laboratory personnel.
Troubleshooting Guide: Navigating Common Challenges with Appel's Salt
This section addresses specific issues that may arise during the use of Appel's salt, providing insights into their root causes and offering practical solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or no reaction yield | Decomposition of Appel's salt due to moisture exposure: Appel's salt readily hydrolyzes in the presence of water, leading to a mixture of inactive byproducts.[1] | - Verify the integrity of your Appel's salt: Check for any visual signs of decomposition (see FAQ below). - Ensure anhydrous reaction conditions: Use oven- or flame-dried glassware and freshly distilled anhydrous solvents.[2] - Handle Appel's salt under an inert atmosphere: Weigh and dispense the reagent in a glovebox or using a Schlenk line.[3] |
| Incomplete dissolution of Appel's salt: Appel's salt is poorly soluble in many common organic solvents.[4] | - Consult solubility data: Choose a solvent in which Appel's salt has adequate solubility for your reaction concentration. - Use a co-solvent system if necessary: A mixture of solvents may improve solubility. - Ensure vigorous stirring: Maintain good agitation to keep the reagent suspended and facilitate its reaction. | |
| Formation of unexpected byproducts | Reaction with residual water in the solvent or on glassware: The hydrolysis of Appel's salt generates several byproducts, including elemental sulfur, dithiazole-5-thione, and dithiazol-5-one, which can complicate purification.[1] | - Implement rigorous drying procedures: Dry solvents over an appropriate drying agent and distill under an inert atmosphere. Ensure all glassware is meticulously dried. - Use freshly opened bottles of anhydrous solvents: Solvents can absorb moisture from the atmosphere over time. |
| Inconsistent reaction outcomes | Variable quality of Appel's salt: The purity of Appel's salt can vary between batches and may degrade over time if not stored correctly. | - Source high-purity Appel's salt: Purchase from a reputable supplier who provides a certificate of analysis.[5] - Store under strictly anhydrous conditions: Keep the reagent in a desiccator over a strong drying agent (e.g., P₂O₅) or in a glovebox.[6] |
| Difficulty in handling the solid reagent | Hygroscopic nature of the salt: Appel's salt can quickly absorb atmospheric moisture, making it appear "clumpy" or "sticky" and difficult to weigh accurately. | - Weigh the reagent in a controlled environment: A glovebox is the ideal setting for weighing hygroscopic solids.[7] - If a glovebox is unavailable, weigh quickly: Have all necessary equipment ready to minimize the exposure time of the reagent to the atmosphere. Weighing directly into the reaction flask is a good practice.[7] |
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling and storage of Appel's salt.
Q1: What is Appel's salt and what is it used for?
Appel's salt, with the chemical name 4,5-dichloro-1,2,3-dithiazolium chloride, is a highly reactive organosulfur compound.[4][8] It is a versatile reagent in organic synthesis, primarily used for the preparation of various nitrogen- and sulfur-containing heterocycles.[5][9][10][11][12][13]
Q2: Why is Appel's salt considered "water-sensitive"?
Appel's salt reacts readily with water in a process called hydrolysis.[4] This reaction breaks down the active dithiazolium cation, rendering it ineffective for its intended synthetic purpose and leading to the formation of multiple byproducts.[1]
Q3: What are the visual signs of Appel's salt decomposition?
Fresh, high-purity Appel's salt is typically a pale yellow-green crystalline solid.[8] Upon exposure to moisture, it may change in appearance. Signs of decomposition can include:
-
A change in color, potentially becoming darker or discolored.
-
A change in texture from a free-flowing powder to a clumpy or sticky solid.
-
The presence of a faint, unpleasant odor.
If you observe any of these changes, it is highly recommended to use a fresh batch of the reagent for your reaction to ensure optimal results.
Q4: How should I store Appel's salt?
Proper storage is crucial to maintain the integrity of Appel's salt. It should be stored in a tightly sealed container in a cool, dry place. For long-term storage, it is best kept in a desiccator containing a high-efficiency drying agent, such as phosphorus pentoxide (P₂O₅), or within an inert atmosphere glovebox.
Q5: What personal protective equipment (PPE) should I wear when handling Appel's salt?
When handling Appel's salt, it is essential to wear appropriate PPE, including:
-
Safety glasses or goggles.
-
A laboratory coat.
-
Chemically resistant gloves (e.g., nitrile gloves).
Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust particles.
Experimental Protocol: Weighing and Dispensing Appel's Salt in an Inert Atmosphere Glovebox
This protocol provides a step-by-step guide for the safe and effective handling of Appel's salt in a glovebox to prevent moisture-induced degradation.
Materials:
-
Appel's salt in its original container
-
Spatula
-
Weighing paper or a tared vial
-
Analytical balance (located inside the glovebox)
-
Reaction flask, oven-dried and cooled under vacuum
-
Septum and other necessary glassware for the reaction
Procedure:
-
Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere (typically nitrogen or argon) with low oxygen and water levels (ideally <1 ppm).
-
Transfer Materials into the Glovebox: Place the sealed container of Appel's salt, along with all necessary clean and dry glassware and tools, into the antechamber of the glovebox.
-
Antechamber Purging: Evacuate and refill the antechamber with the inert glovebox atmosphere for at least three cycles to remove any atmospheric moisture and oxygen.
-
Transfer into Main Chamber: Once the purging cycles are complete, open the inner door of the antechamber and move the materials into the main glovebox chamber.
-
Equilibration: Allow the container of Appel's salt to equilibrate to the glovebox atmosphere for a few minutes before opening to prevent any pressure differences from causing the fine powder to become airborne.
-
Weighing:
-
Place the weighing paper or tared vial on the analytical balance inside the glovebox and tare the balance.
-
Carefully open the container of Appel's salt.
-
Using a clean, dry spatula, transfer the desired amount of the salt onto the weighing paper or into the vial.
-
Record the exact weight.
-
Securely close the main container of Appel's salt.
-
-
Addition to the Reaction Flask:
-
Carefully add the weighed Appel's salt to the prepared, oven-dried reaction flask.
-
If a weighing paper was used, it can be folded to create a funnel for easy transfer.
-
-
Sealing and Removal from Glovebox:
-
Seal the reaction flask with a septum.
-
The reaction flask can now be removed from the glovebox for the subsequent addition of anhydrous solvents and other reagents via syringe through the septum.
-
-
Clean-up: Clean any spills within the glovebox immediately using appropriate procedures to avoid contamination of the inert atmosphere.
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the key steps for weighing and dispensing Appel's salt in an inert atmosphere.
Caption: Workflow for handling Appel's salt in a glovebox.
References
- 1. researchgate.net [researchgate.net]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Appel's Salt [drugfuture.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Pot Synthesis of Triazolo[5,5]-Fused Heterocycles via Heteroaryl Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride (Appel's Salt)
Topic: Degradation in Wet Solvents For: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 4,5-dichloro-1,2,3-dithiazol-1-ium chloride, commonly known as Appel's salt. This resource is designed to provide expert guidance and troubleshooting assistance for issues related to the stability and degradation of this versatile reagent, particularly in the presence of moisture. As a senior application scientist, I will explain the causality behind common experimental failures and provide validated protocols to ensure the success and reproducibility of your work.
Appel's salt is a highly reactive and valuable synthon in heterocyclic chemistry, enabling the synthesis of a wide array of sulfur- and nitrogen-containing compounds.[1] However, its utility is intrinsically linked to its electrophilicity, which also makes it exceptionally sensitive to water and other nucleophiles.[2][3] Understanding and controlling its reaction with residual moisture in solvents is paramount for achieving desired reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems researchers encounter when Appel's salt is exposed to wet solvents.
Issue 1: My reaction has failed, resulting in low or no yield of the expected product and a complex mixture.
Question: I'm attempting to synthesize a 5-substituted-1,2,3-dithiazole derivative using Appel's salt, but my NMR analysis shows a complex mixture of products and starting material, with very little of my desired compound. What went wrong?
Answer:
This is a classic symptom of Appel's salt degradation due to moisture in your reaction solvent. Appel's salt is highly susceptible to hydrolysis. Even trace amounts of water, often present in solvents that are not rigorously dried, can lead to a cascade of decomposition reactions.
Root Cause Analysis:
Research by Koutentis et al. has shown that stirring Appel's salt in wet solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) leads to its degradation into several products.[4][5] The primary degradation pathway involves the nucleophilic attack of water on the electrophilic dithiazolium ring, leading to ring-opening and subsequent rearrangement.
The main identified byproducts of this degradation are:
-
Elemental Sulfur (S₈)
-
4-chloro-1,2,3-dithiazole-5-thione
-
4-chloro-1,2,3-dithiazol-5-one
The presence of these impurities complicates purification and significantly reduces the concentration of active Appel's salt available to react with your substrate, leading to poor yields.
Solution: Implementing Rigorous Anhydrous Technique
To prevent degradation, you must handle Appel's salt under strictly anhydrous conditions. This involves not only using dry solvents but also ensuring all glassware and reagents are free of moisture.
Experimental Protocol: Solvent Drying and Reaction Setup
-
Glassware Preparation:
-
Dry all glassware (reaction flasks, dropping funnels, condensers, etc.) in an oven at >120 °C for at least 4 hours, or preferably overnight.
-
Assemble the glassware hot and allow it to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon).
-
-
Solvent Drying:
-
Acetonitrile (MeCN): Distill from calcium hydride (CaH₂).
-
Dichloromethane (DCM): Distill from calcium hydride (CaH₂).
-
Tetrahydrofuran (THF): Distill from sodium/benzophenone ketyl under a nitrogen atmosphere until the deep blue/purple color persists.
-
Note: While commercially available anhydrous solvents are a good starting point, their water content can increase after the bottle is opened. For highly sensitive reactions, fresh distillation is recommended.
-
-
Reaction Setup & Execution:
-
Set up the reaction under a positive pressure of dry Nitrogen or Argon. Use septa and cannulation techniques for liquid transfers.
-
Add the dry solvent to the reaction flask containing Appel's salt via a syringe or cannula.
-
If your substrate or other reagents are solids, ensure they are thoroughly dried (e.g., in a vacuum oven) before addition.
-
Dissolve your substrate in the dry solvent and add it slowly (dropwise) to the stirred suspension of Appel's salt.
-
By adhering to this protocol, you minimize the opportunity for water to interact with and degrade the Appel's salt, thereby maximizing the yield of your desired product.
Issue 2: An unexpected major byproduct, 4-chloro-1,2,3-dithiazol-5-one, has formed in high yield.
Question: My reaction was intended to substitute the C5-chloro group of Appel's salt, but I've isolated 4-chloro-1,2,3-dithiazol-5-one as the main product. I was using DMSO as a co-solvent. Could that be the issue?
Answer:
Yes, the presence of dimethyl sulfoxide (DMSO), even in catalytic amounts, in combination with water can efficiently and almost quantitatively convert Appel's salt into 4-chloro-1,2,3-dithiazol-5-one.[6] While water is the ultimate oxygen source for the ketone, DMSO acts as a catalyst in this transformation.
Mechanistic Insight:
The proposed mechanism involves DMSO acting as an oxygen transfer agent. This specific reactivity highlights that it's not just the presence of water but the entire reagent matrix that must be considered.
Solution: Reagent and Solvent Scrutiny
-
Avoid Protic and Oxygen-Donating Solvents/Reagents: If the goal is not the synthesis of the dithiazol-5-one, avoid using co-solvents like DMSO or other sulfoxides. Protic solvents, in general, should be avoided as they can act as nucleophiles or proton sources that facilitate degradation.[7]
-
Verify Reagent Purity: Ensure all reagents are anhydrous and do not contain residual solvents from their purification that could interfere with the reaction.
-
Strict Adherence to Anhydrous Protocols: Re-evaluate your experimental setup using the protocol described in "Issue 1" to eliminate water as a variable.
Frequently Asked Questions (FAQs)
Q1: How should I properly store Appel's salt to ensure its long-term stability? A1: Appel's salt is sensitive to moisture and should be stored in a tightly sealed container within a desiccator.[8][9] For optimal longevity, store it under an inert atmosphere (argon or nitrogen) in a cool, dry place. Avoid storing it in areas with high humidity, such as near a sink or in a fume hood that is frequently washed down.
Q2: What are the visual signs of Appel's salt degradation? A2: Pure Appel's salt is a pale yellow-green crystalline solid.[2] Degradation is often indicated by a change in appearance. The formation of elemental sulfur will appear as a fine, insoluble yellow precipitate. The reaction mixture may also become darker and heterogeneous as other insoluble byproducts form.
Q3: Can I use a commercially purchased bottle of "anhydrous" solvent without further treatment? A3: For many reactions, a new, sealed bottle of anhydrous solvent from a reputable supplier is sufficient. However, the water content of these solvents can increase significantly each time the bottle is opened. For reactions that are extremely sensitive to moisture, it is best practice to either use a solvent from a freshly opened bottle with a Sure/Seal™ system or to freshly distill the solvent immediately before use.
Q4: Besides water, what other common lab reagents should be avoided when working with Appel's salt? A4: Due to its high electrophilicity, Appel's salt will react with a wide range of nucleophiles.[2] Common reagents to avoid (unless they are the intended reaction partner) include alcohols, primary and secondary amines, thiols, and any protic species.
Visualized Workflows and Mechanisms
To provide further clarity, the following diagrams illustrate the key degradation pathway and the recommended experimental workflow.
Caption: Degradation pathway of Appel's salt in the presence of water.
Caption: Recommended workflow for moisture-sensitive reactions with Appel's salt.
Summary of Degradation Products
The following table summarizes the key products formed from the reaction of Appel's salt with water in common organic solvents.[4]
| Product Name | Chemical Structure | Notes |
| Elemental Sulfur | S₈ | Often observed as a fine yellow precipitate. |
| 4-chloro-1,2,3-dithiazole-5-thione | C₂ClNS₃ | A sulfur analog of the corresponding ketone. |
| 4-chloro-1,2,3-dithiazol-5-one | C₂ClNOS₂ | Formed via hydrolysis. Its formation is notably catalyzed by DMSO.[6] |
| Thiazol-5-one derivative | Varies | A ring-contracted byproduct. |
References
- 1. nbinno.com [nbinno.com]
- 2. Appel's Salt [drugfuture.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 8. Salt Storage Tips and Guidelines | FNWL [fromnaturewithlove.com]
- 9. Storage of Schuessler Salts | Adler Pharma [adler-pharma.at]
Technical Support Center: Purification of 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride (Appel's Salt)
Welcome to the technical support center for 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride, commonly known in the scientific community as Appel's salt. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address the challenges you may encounter during the purification of this highly reactive compound. Our goal is to equip you with the knowledge to ensure the purity and integrity of Appel's salt for your critical applications.
Introduction to Appel's Salt and the Imperative of Purity
This compound (Appel's salt) is a pivotal organosulfur compound, widely employed as a synthon in the synthesis of a diverse range of nitrogen- and sulfur-containing heterocycles.[1][2] Its utility in medicinal chemistry and materials science is significant, serving as a precursor to molecules with potential antifungal, antibacterial, antiviral, and anticancer properties.[3][4] The high electrophilicity of the dithiazolium cation, however, also renders it highly susceptible to hydrolysis and other nucleophilic attacks, making its purification and handling a delicate process.[5]
The purity of Appel's salt is paramount, as even minor impurities can lead to undesirable side reactions, significantly impacting reaction yields and the purity of the final products. This guide provides a comprehensive overview of best practices for its purification, focusing on scientifically sound and field-proven methodologies.
Troubleshooting Guide: Common Issues in Appel's Salt Purification
This section addresses specific problems that may arise during the purification of Appel's salt in a question-and-answer format, providing causal explanations and actionable solutions.
1. Why does my supposedly pure Appel's salt have a dark green or black appearance instead of the reported pale yellow-green?
-
Likely Cause: The dark coloration is often indicative of occluded impurities within the crystalline structure of the salt.[6] These impurities can be residual starting materials from the synthesis, such as sulfur monochloride, or decomposition products. The synthesis of Appel's salt from chloroacetonitrile and disulfur dichloride can sometimes yield a black precipitate.[6]
-
Solution: A thorough washing of the crude product is essential. The most effective and widely cited method is to wash the solid copiously with anhydrous dichloromethane (CH₂Cl₂).[6] This process dissolves many organic impurities while Appel's salt itself is poorly soluble in this solvent.[5]
Protocol:
-
Transfer the crude, dark-colored Appel's salt to a sintered glass funnel under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
-
Add a generous portion of anhydrous CH₂Cl₂ and gently slurry the solid with a spatula.
-
Apply vacuum to filter the solvent.
-
Repeat the washing process several times until the filtrate runs clear and the solid appears as a pale yellow-green powder.
-
Dry the purified salt under high vacuum to remove any residual solvent.
-
2. After purification by washing, my Appel's salt still shows signs of decomposition over a short period. What could be the reason?
-
Likely Cause: The primary culprit for the instability of Appel's salt is moisture.[2] It readily hydrolyzes in the presence of water.[5] If the washing solvent (CH₂Cl₂) was not rigorously dried, or if the purified salt was exposed to atmospheric moisture during handling or storage, decomposition will occur.
-
Solution:
-
Solvent Purity: Always use freshly distilled, anhydrous dichloromethane for washing. Ensure your solvent is stored over molecular sieves.
-
Inert Atmosphere: All handling of Appel's salt, including filtration and transfer, should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Proper Storage: Store the purified Appel's salt in a tightly sealed container, preferably in a desiccator or a glovebox, under an inert atmosphere and refrigerated at 2-8°C.[3]
-
3. I attempted to recrystallize Appel's salt, but it decomposed. Why did this happen and is there a reliable recrystallization protocol?
-
Likely Cause: Appel's salt is highly reactive and thermally sensitive, decomposing at its melting point of 172°C.[2][5] Attempts to dissolve it in many common recrystallization solvents, especially those containing even trace amounts of water or other nucleophiles, can lead to rapid decomposition. Literature reports indicate that attempts at anion exchange with Appel's salt, a process that involves dissolution, resulted in decomposition with evolution of hydrogen chloride.[6]
-
Current Understanding: There is no established, reliable protocol for the recrystallization of this compound itself. While related dithiazolium perchlorates have been successfully recrystallized from acetonitrile-diethyl ether, this method is not directly applicable to the chloride salt due to its instability.[6]
-
Recommendation: Purification by thorough washing with anhydrous dichloromethane remains the most effective and recommended method.[6]
4. What are the common decomposition products I should look for if I suspect my sample is impure?
-
Known Decomposition Products: When exposed to moisture, Appel's salt degrades into several identifiable compounds. A key study revealed that stirring Appel's salt in wet dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) yields elemental sulfur, 4-chloro-5H-1,2,3-dithiazole-5-thione, 4-chloro-5H-1,2,3-dithiazol-5-one, and 2-phenylthiazol-5(4H)-one.[7]
Data Presentation: Physical Properties of Appel's Salt
| Property | Value | Reference(s) |
| CAS Number | 75318-43-3 | [2] |
| Molecular Formula | C₂Cl₃NS₂ | [2] |
| Molecular Weight | 208.52 g/mol | [2] |
| Appearance | Pale yellow-green to dark green solid | [5][6] |
| Melting Point | 172°C (with decomposition) | [2][5] |
| Solubility | Poorly soluble in organic solvents | [5] |
| Stability | Sensitive to water and other nucleophiles | [2] |
Experimental Protocols
Protocol 1: Purification of Appel's Salt by Washing
This protocol describes the standard and most reliable method for purifying crude Appel's salt.
Materials:
-
Crude this compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Sintered glass funnel
-
Schlenk flask
-
Spatula
-
Source of dry, inert gas (Nitrogen or Argon)
-
Vacuum pump
Procedure:
-
Set up the filtration apparatus (sintered glass funnel and Schlenk flask) under a gentle stream of inert gas.
-
Transfer the crude Appel's salt to the funnel.
-
Add a sufficient volume of anhydrous CH₂Cl₂ to fully immerse the solid.
-
Gently stir the slurry with a spatula for 2-3 minutes.
-
Apply vacuum to remove the solvent.
-
Break the vacuum with the inert gas and repeat the washing step (steps 3-5) at least three more times, or until the filtrate is colorless.
-
After the final wash, keep the solid under vacuum for at least one hour to remove the bulk of the solvent.
-
Transfer the purified, pale yellow-green solid to a pre-weighed storage container under an inert atmosphere.
-
Dry the material under high vacuum for several hours to ensure all residual CH₂Cl₂ is removed.
-
Store the purified Appel's salt in a tightly sealed container in a desiccator or glovebox at 2-8°C.
Diagram: Purification Workflow for Appel's Salt
References
- 1. nbinno.com [nbinno.com]
- 2. Appel's Salt [drugfuture.com]
- 3. 4,5-Dichloro-1,2,3-dithiazolium chloride | 75318-43-3 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]
- 6. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions of Appel's Salt with Aminopyridines
This technical guide is designed for researchers, scientists, and professionals in drug development who are utilizing Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) in their synthetic workflows, particularly in reactions with aminopyridines. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this chemistry and optimize your reaction outcomes.
Introduction to Appel's Salt and its Reactivity with Aminopyridines
Appel's salt is a versatile reagent for the synthesis of various sulfur- and nitrogen-containing heterocycles.[1] Its reaction with primary anilines, typically in the presence of a base like pyridine, is a well-established method for preparing N-aryl-5H-1,2,3-dithiazol-5-imines in good yields.[2][3] However, when employing aminopyridines as nucleophiles, researchers often encounter significant challenges, including low yields and the formation of complex reaction mixtures.[2]
The primary reason for these difficulties lies in the electronic properties of aminopyridines. The position of the amino group on the pyridine ring dramatically influences its nucleophilicity. For instance, the reaction yields with isomeric aminopyridines follow the trend: 2-aminopyridine (69%) > 3-aminopyridine (24%) > 4-aminopyridine (1%).[2][4] The significantly lower reactivity of 4-aminopyridine is attributed to the contribution of its zwitterionic resonance form, which reduces the nucleophilicity of the exocyclic primary amine.[2]
This guide will address these challenges head-on, providing you with the knowledge to anticipate, troubleshoot, and overcome common hurdles in the reaction of Appel's salt with aminopyridines.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low to no product formation, starting material (aminopyridine) remains. | 1. Insufficient nucleophilicity of the aminopyridine: This is especially common with 4-aminopyridine.[2] 2. Inappropriate solvent: The solvent may not be suitable for the reaction, leading to poor solubility or unwanted side reactions.[5] 3. Reaction temperature is too low. | 1. Increase reaction temperature: Gently heating the reaction can provide the necessary activation energy. 2. Screen different solvents: Consider using more polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to improve solubility and potentially enhance reaction rates.[5] 3. Use a stronger, non-nucleophilic base: While pyridine is common, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary to facilitate the reaction, but be mindful of potential side reactions. | 1. Higher temperatures increase the kinetic energy of the molecules, overcoming the activation barrier for the reaction. 2. Solvent polarity can influence the stability of the reactants and the transition state. A more polar solvent can better solvate charged intermediates, potentially lowering the activation energy.[5] 3. A stronger base can more effectively deprotonate the aminopyridine or scavenge the HCl byproduct, driving the reaction forward. |
| Formation of multiple, difficult-to-separate byproducts. | 1. Decomposition of Appel's salt: Appel's salt is sensitive to moisture and can decompose, especially in wet solvents, leading to byproducts like elemental sulfur, dithiazole-5-thione, and dithiazol-5-one.[2][6] 2. Side reactions of the aminopyridine: The low reactivity of the aminopyridine can lead to alternative reaction pathways and the formation of complex mixtures.[2] 3. Ring-opening and rearrangement: Under certain conditions, the dithiazole ring can undergo rearrangements, for example, via an ANRORC-type mechanism.[2] | 1. Ensure strictly anhydrous conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize stoichiometry: Use a slight excess of the aminopyridine to ensure the complete consumption of the more valuable Appel's salt. 3. Careful monitoring of reaction progress: Use TLC or LC-MS to monitor the reaction and stop it once the desired product is formed to minimize byproduct formation. | 1. Preventing the hydrolysis of Appel's salt is crucial for a clean reaction. 2. Driving the reaction to completion by using an excess of one reagent can minimize the presence of unreacted starting materials in the final mixture. 3. Minimizing reaction time can prevent the degradation of the desired product and the formation of subsequent byproducts. |
| Product appears to be an oil and is difficult to purify. | 1. Presence of impurities: The oily nature could be due to residual solvent or byproducts. 2. Inherent property of the product: Some N-dithiazolyl-aminopyridine derivatives may be low-melting solids or oils at room temperature. | 1. Attempt purification by column chromatography: Use a gradient elution system to separate the product from impurities. 2. Consider trituration: If the product is expected to be a solid, triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) may induce crystallization. 3. Acid-base extraction: If the product contains a basic nitrogen that is not part of the aromatic system, it may be possible to perform an acid-base extraction to purify it.[7] | 1. Chromatography is a powerful technique for separating compounds with different polarities.[8] 2. Trituration can help to remove soluble impurities and encourage the formation of a crystalline solid. 3. Exploiting the acid-base properties of the target molecule can be an effective purification strategy.[7] |
| Inconsistent yields between batches. | 1. Variability in the quality of Appel's salt: The purity and reactivity of Appel's salt can vary. 2. Inconsistent reaction setup: Minor variations in solvent purity, temperature, or reaction time can lead to different outcomes. | 1. Use freshly prepared or high-purity Appel's salt. 2. Standardize the reaction protocol: Carefully control all reaction parameters, including solvent grade, temperature, stirring speed, and reaction time. | 1. The quality of starting materials is a critical factor in the reproducibility of chemical reactions. 2. Strict adherence to a well-defined protocol is essential for obtaining consistent and reliable results. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reaction of Appel's salt with aminopyridines?
A1: There is no single "best" solvent, and the optimal choice may depend on the specific aminopyridine being used. Dichloromethane (DCM) is a commonly used solvent.[4] However, for less reactive aminopyridines, more polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) may be beneficial to improve solubility and reaction rates. It is recommended to perform small-scale solvent screening experiments to identify the best solvent for your specific substrate.
Q2: What is the role of the base in this reaction, and which one should I use?
A2: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) that is generated during the reaction. Pyridine is a commonly used base.[2][3] For less reactive aminopyridines, a stronger, non-nucleophilic base such as 2,6-lutidine or DBU may be more effective at driving the reaction to completion. However, be aware that stronger bases can also promote side reactions. The choice of base should be optimized for each specific reaction.
Q3: My reaction is very slow. What can I do to speed it up?
A3: If your reaction is proceeding slowly, you can try several strategies:
-
Increase the temperature: Gently heating the reaction mixture can significantly increase the reaction rate.
-
Use a more polar solvent: As mentioned in Q1, switching to a more polar solvent like MeCN or DMF can help.
-
Use a stronger base: A stronger base can accelerate the reaction by more effectively removing the HCl byproduct.
Q4: I see a lot of insoluble material in my reaction mixture. What is it?
A4: The insoluble material could be several things:
-
Appel's salt: It is a salt and may not be fully soluble in all organic solvents.[9]
-
The aminopyridine salt: If the aminopyridine is protonated by HCl, it will form a salt that may be insoluble.
-
Byproducts: Decomposition of Appel's salt can lead to insoluble byproducts like elemental sulfur.[2]
Q5: How can I best purify the final product?
A5: Purification can be challenging due to the potential for multiple products. The most common purification method is column chromatography on silica gel.[8] If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. For oily products, trituration with a non-polar solvent may induce crystallization.
Experimental Protocols
General Protocol for the Reaction of Appel's Salt with an Aminopyridine
! CAUTION: Appel's salt is moisture-sensitive and should be handled in a dry environment. Disulfur dichloride, used in the synthesis of Appel's salt, is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.
Materials:
-
Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride)
-
Aminopyridine of interest
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Pyridine, 2,6-Lutidine)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of Appel's salt (1.0 eq) in the chosen anhydrous solvent (e.g., 0.1-0.5 M concentration) under an inert atmosphere, add the aminopyridine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add the base (2.0 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature, or heat as necessary, while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for the Synthesis of Appel's Salt
Appel's salt can be synthesized from chloroacetonitrile and disulfur dichloride.[2][10][11]
Materials:
-
Chloroacetonitrile
-
Disulfur dichloride (S₂Cl₂)
Procedure:
-
To chloroacetonitrile at approximately 20°C, add disulfur dichloride.
-
Agitate the mixture manually for a few seconds.
-
Allow the mixture to stand for 12 hours, during which a black precipitate will form.
-
Filter the precipitate and wash it copiously with dichloromethane to yield 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt).
Visualizing the Reaction and Troubleshooting
Reaction Mechanism
The reaction of Appel's salt with an aminopyridine proceeds via nucleophilic attack of the exocyclic amino group at the electrophilic C-5 position of the dithiazolium ring, followed by elimination of HCl.
Caption: Reaction of Appel's salt with an aminopyridine.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues in the reaction.
Caption: Troubleshooting workflow for optimizing reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation in Reactions Involving Appel's Salt
Welcome to the technical support center for navigating the complexities of reactions involving 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. This powerful reagent is a versatile tool in synthetic chemistry, prized for its ability to facilitate the synthesis of various sulfur- and nitrogen-containing heterocycles. However, its high reactivity can also lead to the formation of undesired byproducts, complicating reaction workups and impacting final product purity.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and mitigating byproduct formation. We will move beyond simple procedural lists to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected peaks in my crude reaction mixture after using Appel's salt. What are the most common byproducts I should be looking for?
A1: The most prevalent byproducts in reactions with Appel's salt often arise from its sensitivity to moisture. Even trace amounts of water in your solvents or on your glassware can lead to the degradation of Appel's salt into a series of characteristic compounds. A study by Koutentis et al. demonstrated that stirring Appel's salt in wet acetonitrile (MeCN) can produce elemental sulfur, 4-chloro-5H-1,2,3-dithiazol-5-one, 4-chloro-1,2,3-dithiazole-5-thione, and 3-chloro-2H-isothiazol-5-one.
Technical Support Center: Managing the Exothermic Herz Reaction for Benzodithiazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Core Directive: Understanding and Controlling the Exotherm
The Herz reaction, a powerful tool for creating benzodithiazole compounds, involves the reaction of anilines with disulfur dichloride.[1] This process is inherently exothermic, meaning it releases a significant amount of heat.[1][2] If not properly managed, this heat can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing pressure buildup and even explosions.[2][3] Understanding the principles of heat management is therefore paramount for both safety and achieving high yields of the desired product.
Frequently Asked Questions (FAQs)
This section addresses common queries and concerns regarding the exothermic nature of the Herz reaction.
| Question | Answer |
| What causes the exotherm in the Herz reaction? | The primary source of heat is the chemical reaction itself, where the formation of new, more stable chemical bonds in the product molecules releases energy.[4][5] In the Herz reaction, the interaction between the aniline derivative and disulfur dichloride is a highly energetic process.[1] |
| What are the risks of an uncontrolled exotherm? | An uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reaction vessel, creating a risk of explosion.[3][6] It can also lead to the decomposition of reactants and products, resulting in low yields and the formation of unwanted byproducts.[3] |
| How can I mitigate the risks? | Key strategies include slow, controlled addition of reagents, efficient cooling and stirring, and the use of an appropriate solvent to act as a heat sink.[2][7] For larger-scale reactions, continuous flow chemistry offers significant safety advantages.[8][9][10] |
| What are the signs of a runaway reaction? | A rapid, unexpected rise in temperature and pressure are clear indicators. Other signs may include vigorous gas evolution, a change in color, or the formation of solid precipitates. |
| What should I do in case of a thermal runaway? | Have a pre-planned emergency response. This may involve activating an emergency cooling system, adding a quenching agent to stop the reaction, or, as a last resort, safely venting the reactor.[7] |
Troubleshooting Guide: Common Issues and Solutions
This guide provides a structured approach to troubleshooting common problems encountered during the Herz reaction.
Problem 1: Rapid Temperature Spike During Reagent Addition
A sudden and significant temperature increase upon adding disulfur dichloride is a critical issue that requires immediate attention.
-
Root Cause: The rate of heat generation is exceeding the capacity of the cooling system. This can be due to adding the reagent too quickly, inadequate cooling, or poor mixing leading to localized "hot spots."[7]
-
Solution:
-
Controlled Addition: Utilize a syringe pump for a slow and steady addition of disulfur dichloride. This allows the cooling system to keep up with the heat being generated.
-
Enhanced Cooling: Ensure the reaction flask has good contact with the cooling bath. For larger reactions, a more powerful cooling system like a cryostat may be necessary.[7]
-
Efficient Stirring: Use a properly sized stir bar or an overhead stirrer to ensure the reaction mixture is homogeneous and the temperature is uniform throughout.[7]
-
Problem 2: Low Yield and Formation of Tarry Byproducts
The formation of a complex mixture of byproducts, often appearing as a dark tar, is a common indication of poor reaction control.
-
Root Cause: This is often a consequence of an uncontrolled exotherm, which can lead to side reactions and decomposition.[3] Incorrect stoichiometry can also contribute to this issue.
-
Solution:
-
Strict Temperature Control: Maintain a low and stable temperature during the addition of disulfur dichloride.
-
Stoichiometric Precision: Carefully measure and control the ratio of reactants.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and identify the optimal reaction time.
-
Problem 3: Difficult Product Isolation and Purification
The desired benzodithiazole product can be challenging to isolate from the crude reaction mixture.
-
Root Cause: The presence of numerous byproducts can complicate the purification process.[1]
-
Solution:
-
Optimized Work-up: Experiment with different work-up procedures, such as quenching the reaction with ice-water or using different extraction solvents.
-
Chromatographic Purification: Column chromatography is often necessary to separate the desired product from impurities. Careful selection of the stationary and mobile phases is crucial.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.
-
Visualizing the Workflow: A Path to Success
The following diagram illustrates a logical workflow for managing the exothermic Herz reaction, from initial planning to final product analysis.
Caption: A stepwise workflow for managing the Herz reaction.
Advanced Control: The Role of Continuous Flow Chemistry
For scaling up the synthesis of benzodithiazoles, continuous flow chemistry offers significant advantages in managing exothermic reactions.[8][9][10]
Key Benefits of Flow Chemistry:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat dissipation, preventing the buildup of heat.[10][11]
-
Enhanced Safety: The small reaction volumes at any given time minimize the risk associated with a potential thermal runaway.[9][12]
-
Precise Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.[10][13]
The following diagram illustrates the basic principle of a continuous flow setup for an exothermic reaction.
Caption: A simplified schematic of a continuous flow reactor.
By implementing these strategies and maintaining a strong focus on safety and control, researchers can confidently and successfully utilize the Herz reaction for the synthesis of valuable benzodithiazole compounds.
References
- 1. Benzo[1,2,3]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction | MDPI [mdpi.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. youtube.com [youtube.com]
- 6. sigma-hse.com [sigma-hse.com]
- 7. amarequip.com [amarequip.com]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. mt.com [mt.com]
- 10. comchart.com [comchart.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sciencedaily.com [sciencedaily.com]
- 13. mt.com [mt.com]
Technical Support Center: Characterization of Dithiazolium Salts
Welcome to the technical support center for the characterization of dithiazolium salts. This guide is designed for researchers, scientists, and professionals in drug development who work with these fascinating yet challenging heterocyclic compounds. Dithiazolium salts, such as Appel's salt and Herz's salts, are valuable precursors in synthetic chemistry and have shown potential in medicinal and materials science applications. However, their characterization is often plagued by issues related to stability, solubility, and reactivity.
This resource provides in-depth, experience-based troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common pitfalls encountered during the experimental analysis of dithiazolium salts.
General Challenges: FAQs
This section addresses broad, overarching issues that researchers frequently encounter when handling dithiazolium salts.
Q1: My dithiazolium salt decomposes upon exposure to air or moisture. How can I handle and store it properly?
A1: This is a very common problem. Many dithiazolium salts, particularly the chloride salts like Appel's salt, are highly sensitive to moisture.[1] Hydrolysis can lead to the formation of byproducts such as dithiazol-5-ones, dithiazole-5-thiones, and even elemental sulfur, which will complicate subsequent characterization and reactions.[1]
-
Expert Insight: The underlying issue is the electrophilicity of the dithiazolium ring, which makes it susceptible to nucleophilic attack by water. The stability is also highly dependent on the counter-ion and substituents.
-
Troubleshooting Steps:
-
Inert Atmosphere: Always handle the salts under an inert atmosphere (e.g., nitrogen or argon), preferably in a glovebox.
-
Anion Exchange: If you consistently face stability issues with a chloride salt, consider performing an anion exchange to a more stable form, such as a perchlorate (ClO₄⁻) or tetrafluoroborate (BF₄⁻) salt.[2][3] Perchlorate salts often exhibit increased stability, better crystallinity, and improved solubility in organic solvents, facilitating more detailed characterization.[1][2]
-
Storage: Store the salts in a desiccator over a strong drying agent (e.g., P₂O₅) at a low temperature. Ensure the container is sealed tightly with paraffin film.
-
Q2: I'm struggling with the poor solubility of my dithiazolium salt for NMR and other solution-phase analyses. What can I do?
A2: Poor solubility is a significant hurdle, especially for chloride salts.[2][3] This can lead to broad peaks in NMR spectra and difficulties in obtaining reliable electrochemical data.
-
Expert Insight: The ionic nature and crystal lattice energy of the salt heavily influence its solubility. The choice of both the cation's substituents and the counter-ion plays a crucial role.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of deuterated solvents. While CDCl₃ is common, it may not be effective. Try more polar solvents like DMSO-d₆, CD₃CN, or D₂O. Be aware that reactive salts may decompose in some of these solvents.[4]
-
Anion Exchange: As mentioned in Q1, converting to a perchlorate or tetrafluoroborate salt can dramatically improve solubility in common organic solvents like acetonitrile.[2][5]
-
Gentle Heating: Gentle heating of the NMR tube may help dissolve the sample, but monitor for any color changes that could indicate decomposition.
-
Q3: My elemental analysis results are consistently poor, even after purification. What could be the cause?
A3: This often points to persistent impurities or instability of the sample during analysis.
-
Expert Insight: Dithiazolium salts prepared from reagents like disulfur dichloride can contain stubborn, co-precipitated byproducts.[2] Furthermore, their hygroscopic nature means they can retain water or solvent molecules, which throws off elemental analysis percentages.
-
Troubleshooting Steps:
-
Rigorous Purification: Standard purification by recrystallization may be insufficient. Try washing the solid salt with a solvent in which it is sparingly soluble but the impurities are soluble (e.g., washing with dry CH₂Cl₂).[2]
-
Thorough Drying: Dry the sample under high vacuum for an extended period (12-24 hours) before submitting it for analysis. Using a drying pistol at a moderate temperature can be effective.
-
Check for Byproducts: Re-examine your NMR and MS data for low-level impurities that might not be obvious at first glance. Common impurities include starting materials and hydrolysis products.[1]
-
Troubleshooting by Analytical Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q4: My ¹H NMR spectrum shows very broad peaks. What's wrong?
A4: Peak broadening in the NMR of dithiazolium salts can stem from several factors.
-
Expert Insight: The most common causes are poor solubility, the presence of paramagnetic species, or dynamic exchange processes.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR peaks.
-
Further Explanation: Dithiazolium salts can be reduced to form stable radical species, which are paramagnetic and will cause significant broadening of NMR signals.[3][6] If you suspect this, Electron Paramagnetic Resonance (EPR) spectroscopy is the appropriate technique for characterization.
Q5: I can't assign my aromatic protons because the residual solvent peak (e.g., CHCl₃) is in the way. How can I resolve this?
A5: This is a classic NMR problem. The solution is to change the chemical environment.
-
Expert Insight: The chemical shift of protons is dependent on the solvent. Changing to a solvent with different magnetic anisotropy properties can shift your peaks of interest away from the residual solvent peak.
-
Solution: Re-run the spectrum in a different deuterated solvent. Benzene-d₆ is an excellent choice as its ring-current effect often induces large changes in the chemical shifts of nearby analytes compared to spectra taken in chloroform-d₆. Acetone-d₆ is another good alternative.[4]
Mass Spectrometry (MS)
Q6: I am not seeing the correct molecular ion for my dithiazolium salt in the mass spectrum. What is happening?
A6: Dithiazolium salts are pre-ionized, so you should be looking for the mass of the cation (M⁺), not the entire salt. The technique and conditions are critical.
-
Expert Insight: Soft ionization techniques are required to observe the intact cation. Hard ionization methods like electron impact (EI) will cause fragmentation. The observed species can also be influenced by in-source reactions.
-
Troubleshooting Steps:
-
Use Soft Ionization: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are the methods of choice. ESI is generally preferred for its sensitivity and compatibility with polar, ionic compounds.
-
Check for Adducts: In ESI-MS, you might see adducts of your cation with solvent molecules or anions. For example, instead of just [M]⁺, you might see [M + Cl] or other clusters.
-
Consider Fragmentation: If you only see smaller fragments, your compound may be unstable under the MS conditions. Review the fragments to see if they correspond to logical losses from your parent cation. For instance, Herz salts can undergo reactions in the presence of moisture, which might be reflected in the mass spectrum.
-
X-ray Crystallography
Q7: I can't grow single crystals of my dithiazolium salt suitable for X-ray diffraction. Do you have any tips?
A7: Growing high-quality crystals of dithiazolium salts can be challenging due to their ionic nature and potential for disorder.[7]
-
Expert Insight: The choice of counter-ion is arguably the most critical factor. Small, simple anions like chloride can lead to disordered or poorly formed crystals. Larger, more rigid, and non-coordinating anions often promote better crystal packing.
-
Proven Crystallization Strategies:
-
Anion Exchange: Before attempting crystallization, convert the chloride salt to a salt with a larger counter-ion like tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), or triflate (OTf⁻).[6][7] This is often the key to success.
-
Vapor Diffusion: This is a highly effective method for growing crystals of ionic compounds.[7] Dissolve your salt in a good solvent (e.g., acetonitrile) and place it in a small vial inside a larger jar containing a poor solvent (the "anti-solvent," e.g., diethyl ether or pentane) in which the salt is insoluble. Over time, the anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the salt and promoting slow, ordered crystal growth.
-
Solvent Selection: A table of common solvent/anti-solvent pairs is provided below.
-
| Good Solvent (for Dithiazolium Salt) | Anti-Solvent (for Vapor Diffusion) |
| Acetonitrile | Diethyl Ether |
| Dichloromethane | Pentane or Hexane |
| Methanol | Toluene |
| Dimethylformamide (DMF) | Water (if salt is non-aqueous) |
Caption: Common solvent systems for crystal growth by vapor diffusion.
Cyclic Voltammetry (CV)
Q8: My cyclic voltammogram shows an irreversible reduction wave, but I expect a reversible process. What does this mean?
A8: An irreversible wave indicates that the product of the electron transfer is not stable on the timescale of the CV experiment and undergoes a subsequent chemical reaction.
-
Expert Insight: Dithiazolium cations (D⁺) undergo a one-electron reduction to form a neutral radical species (D•).[3] The stability of this radical is highly dependent on the molecular structure and the solvent. If the radical is unstable, it may dimerize, react with the solvent, or decompose, preventing it from being re-oxidized on the reverse scan.
Caption: Electrochemical reduction of a dithiazolium cation.
-
Troubleshooting & Interpretation:
-
Scan Rate Dependence: Increase the scan rate of your CV experiment (e.g., from 100 mV/s to 500 mV/s or higher). If the process becomes more reversible at faster scan rates, it confirms that the follow-up chemical reaction is relatively slow.
-
Solvent and Electrolyte: The stability of the radical can be highly dependent on the solvent. Ensure you are using a high-purity, anhydrous electrochemical-grade solvent (e.g., acetonitrile or dichloromethane) and a suitable supporting electrolyte (e.g., TBAPF₆).
-
Structural Effects: The reduction potential and reversibility are sensitive to the electronic effects of substituents on the dithiazolium ring. Electron-withdrawing groups generally make the salt easier to reduce (more positive potential).[2]
-
Experimental Protocols
Protocol 1: Anion Exchange from a Chloride to a Perchlorate Salt
This protocol is essential for improving the stability and solubility of many dithiazolium chlorides.[2][3]
! CAUTION: Perchlorate salts can be explosive, especially in the presence of organic material. Handle with extreme care and use appropriate personal protective equipment (PPE).
-
Suspension: Suspend the dithiazolium chloride salt (1.0 eq) in a minimal amount of dry acetonitrile at room temperature.
-
Acid Addition: Add a 60% aqueous solution of perchloric acid (HClO₄) (1.1 eq) dropwise to the stirring suspension. Observe carefully: A mild exothermic reaction may occur.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes. The solid chloride salt should gradually dissolve as the more soluble perchlorate salt forms.
-
Filtration: If any unreacted starting material remains, filter the mixture.
-
Precipitation: Transfer the filtrate to a new flask and slowly add diethyl ether with vigorous stirring until a precipitate forms. Diethyl ether acts as an anti-solvent.
-
Isolation: Collect the precipitated dithiazolium perchlorate salt by vacuum filtration.
-
Washing: Wash the solid with copious amounts of diethyl ether to remove any residual acid.
-
Drying: Dry the product under high vacuum.
-
Validation: Confirm the successful anion exchange and purity of the product via NMR, IR (disappearance of the chloride counter-ion and appearance of the strong ClO₄⁻ stretch at ~1100 cm⁻¹), and elemental analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. The preparation and characterization of 5-substituted-4-chloro-1,2,3-dithiazolium salts and their conversion into 4-substituted-3-chloro-1,2,5-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heavy atom analogues of 1,2,3-dithiazolylium salts: preparation, structures and redox chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Validation & Comparative
A Comparative Guide to the Regioselective Reactivity of C4 and C5 Positions in 1,2,3-Dithiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-dithiazole ring is a fascinating five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide array of biological activities, including antifungal, herbicidal, antibacterial, and anticancer properties.[1][2][3] The synthetic versatility of the 1,2,3-dithiazole scaffold is largely dictated by the distinct reactivity of its carbon atoms, particularly at the C4 and C5 positions. Understanding the factors that govern the regioselectivity of reactions at these sites is paramount for the rational design and synthesis of novel dithiazole-based compounds.
This guide provides an in-depth comparison of the reactivity of the C4 and C5 positions in 1,2,3-dithiazoles, supported by experimental evidence and mechanistic insights. We will explore the inherent electronic properties of the dithiazole ring and how they influence its susceptibility to nucleophilic and electrophilic attack.
A pivotal molecule in the exploration of 1,2,3-dithiazole chemistry is 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt.[1][2][4] The development of Appel's salt has been a catalyst for the synthesis of a vast number of 1,2,3-dithiazole derivatives, primarily by exploiting the high electrophilicity of the C5 position.[1][2][4]
The Dichotomy of Reactivity: C5 as the Primary Site of Attack
Experimental evidence overwhelmingly points to the C5 position of the 1,2,3-dithiazole ring, particularly in its cationic form (dithiazolium salts), as the most electrophilic and, therefore, the most reactive site towards nucleophiles.[1][2][4][5][6][7] This heightened reactivity is a consequence of the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, which render the C5 carbon highly electron-deficient.
Nucleophilic Substitution at C5
The reaction of Appel's salt with a wide range of nucleophiles serves as a testament to the lability of the C5 substituent. The chlorine atom at this position is readily displaced by various nucleophiles, including:
-
Nitrogen Nucleophiles: Primary aromatic amines react with Appel's salt to furnish N-arylimino-1,2,3-dithiazoles.[7][8] However, the nucleophilicity of the amine plays a crucial role in the reaction's success. For instance, a study on the reaction of Appel's salt with isomeric aminopyridines revealed a significant variation in yield, with 2-aminopyridine giving a 69% yield, while 4-aminopyridine yielded only 1%, attributed to the reduced nucleophilicity of the latter due to zwitterionic resonance.[1][2]
-
Oxygen Nucleophiles: Appel's salt reacts with oxygen nucleophiles to yield 4-chloro-5H-1,2,3-dithiazol-5-one.[4] Sources of oxygen can include NaNO₃, sulfoxides, or formic acid.[4]
-
Sulfur Nucleophiles: The reaction of Appel's salt with hydrogen sulfide leads to the formation of 4-chloro-5H-1,2,3-dithiazole-5-thione.[4]
-
Carbon Nucleophiles: Active methylene compounds, such as acetonitrile derivatives and diketones, readily condense with Appel's salt at the C5 position to afford 4-chloro-5H-1,2,3-dithiazolylidenes.[4][7]
The general mechanism for nucleophilic substitution at the C5 position of Appel's salt is a straightforward addition-elimination process.
Caption: Generalized mechanism of nucleophilic substitution at the C5 position of Appel's salt.
Summary of Reactions at the C5 Position
| Nucleophile Type | Example Nucleophile | Product | Reference |
| Nitrogen | Primary Amines | N-arylimino-1,2,3-dithiazoles | [1][2] |
| Oxygen | H₂O, Carboxylic Acids | 4-chloro-5H-1,2,3-dithiazol-5-one | [4] |
| Sulfur | H₂S | 4-chloro-5H-1,2,3-dithiazole-5-thione | [4] |
| Carbon | Active Methylene Compounds | 4-chloro-5H-1,2,3-dithiazolylidenes | [4] |
The Enigmatic Reactivity of the C4 Position
In stark contrast to the highly reactive C5 position, the C4 position of 1,2,3-dithiazoles exhibits significantly lower reactivity towards direct nucleophilic substitution.[1][2][4] The chlorine atom at C4 in neutral 5H-1,2,3-dithiazoles is generally unreactive under standard nucleophilic substitution conditions.[1][4]
The ANRORC Mechanism: An Indirect Pathway to C4 Functionalization
Functionalization at the C4 position often proceeds through a more intricate pathway known as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism.[1][4][9] This multi-step process circumvents the need for direct displacement of the C4 substituent.
The key steps of the ANRORC mechanism are:
-
Addition of the Nucleophile: The nucleophile initially attacks a more electrophilic site on the ring, typically one of the sulfur atoms (e.g., S2), rather than the C4 carbon.[1][4]
-
Ring Opening: This initial attack leads to the cleavage of a sulfur-sulfur or sulfur-nitrogen bond, resulting in an open-chain disulfide intermediate.[1][4][9]
-
Ring Closure: The newly formed intermediate then undergoes an intramolecular cyclization, often involving the original C4 position, to form a new heterocyclic ring, ultimately leading to a C4-substituted product.[1][4]
An illustrative example is the reaction of N-Aryl-5H-1,2,3-dithiazol-5-imines with an excess of dialkylamines to yield 4-aminodithiazoles.[1][4] The reaction is proposed to proceed via nucleophilic attack at the S2 position, followed by ring opening and subsequent recyclization.[1][4]
Caption: The ANRORC mechanism for C4 substitution in 1,2,3-dithiazoles.
Experimental Protocol: Synthesis of 4-Amino-N-aryl-5H-1,2,3-dithiazol-5-imines via ANRORC
The following is a representative protocol for the amination of the C4 position, adapted from literature procedures.[1][4]
Materials:
-
N-Aryl-4-chloro-5H-1,2,3-dithiazol-5-imine
-
Dialkylamine (e.g., diethylamine, excess)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N-Aryl-4-chloro-5H-1,2,3-dithiazol-5-imine in the anhydrous solvent under an inert atmosphere.
-
Add a significant excess of the dialkylamine to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 4-amino-N-aryl-5H-1,2,3-dithiazol-5-imine.
Causality of Experimental Choices:
-
Anhydrous conditions and inert atmosphere: These are crucial to prevent side reactions with water or oxygen, which could lead to the degradation of the starting material or intermediates.
-
Excess of amine: The use of an excess of the nucleophilic amine helps to drive the reaction forward and ensures the complete conversion of the starting material. It also acts as a base to neutralize any HCl generated during the reaction.
-
Monitoring the reaction: Close monitoring is essential to determine the optimal reaction time and to minimize the formation of byproducts.
Conclusion: A Tale of Two Carbons
The reactivity of the C4 and C5 positions in 1,2,3-dithiazoles presents a clear dichotomy. The C5 position is the undisputed center of electrophilicity, readily undergoing nucleophilic substitution through a direct addition-elimination mechanism. This has made it the workhorse for the synthesis of a vast library of 5-substituted 1,2,3-dithiazoles.
Conversely, the C4 position is significantly less reactive towards direct nucleophilic attack. Its functionalization is more challenging and often requires indirect methods, most notably the ANRORC mechanism, which involves a ring-opening and ring-closing cascade. This disparity in reactivity offers a powerful tool for the regioselective synthesis of complex 1,2,3-dithiazole derivatives. By carefully selecting the reaction conditions and the nature of the nucleophile, chemists can selectively target either the C4 or C5 position, paving the way for the development of novel compounds with tailored properties for applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the 1,2,3-Dithiazole Scaffold | Encyclopedia MDPI [encyclopedia.pub]
- 5. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
A Comparative Guide to Chlorinating Agents: The Unique Profile of 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride (Appel's Salt)
In the landscape of synthetic organic chemistry, the conversion of alcohols to alkyl chlorides and carboxylic acids to acyl chlorides represents a cornerstone transformation. The choice of chlorinating agent is critical, dictating reaction efficiency, substrate compatibility, and the complexity of product purification. While traditional reagents like thionyl chloride and oxalyl chloride are mainstays in the laboratory, specialized reagents offer unique advantages for complex syntheses. This guide provides an in-depth comparison of 4,5-dichloro-1,2,3-dithiazol-1-ium chloride, commonly known as Appel's salt, with other conventional chlorinating agents, supported by mechanistic insights and practical experimental data.
Introduction to this compound (Appel's Salt)
Appel's salt is an organosulfur compound notable for its highly electrophilic dithiazolium cation.[1][2] This reactivity makes it a versatile reagent, not only for chlorination but also as a dehydrating agent and a precursor for the synthesis of nitrogen- and sulfur-containing heterocycles.[1][3] Discovered by Appel et al. in 1985, it is synthesized from the cycloaddition of dichloroacetonitrile with sulfur monochloride.[2][4][5] Its unique structure and reactivity profile provide distinct advantages in specific synthetic contexts.
Caption: Synthesis of Appel's Salt.
Comparative Analysis of Chlorinating Agents
The efficacy of a chlorinating agent is determined by its reaction mechanism, substrate scope, and the nature of its byproducts. Here, we compare Appel's salt to several widely used reagents.
The reaction pathway is fundamental to predicting the stereochemical outcome of a chlorination reaction, particularly with chiral alcohols.
-
Appel's Salt (this compound): The highly electrophilic cation readily reacts with nucleophiles like alcohols.[1] The mechanism involves the formation of an intermediate which is then displaced by a chloride ion. While not as extensively studied for stereospecificity as other reagents, its reactions with various nucleophiles are well-documented.[2][6]
-
Thionyl Chloride (SOCl₂): The mechanism is highly dependent on the reaction conditions. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism.[7] When pyridine is added, it reacts with the intermediate chlorosulfite ester, liberating a chloride ion that attacks via a classic Sₙ2 pathway, leading to inversion of configuration.[7]
-
Oxalyl Chloride ((COCl)₂): Primarily used for converting carboxylic acids to acyl chlorides and in the Swern oxidation of alcohols.[8][9] Its direct use for converting alcohols to alkyl chlorides is less common than thionyl chloride but proceeds under mild conditions.[10]
-
Phosphorus Trichloride (PCl₃): This reagent is commonly used for converting primary and secondary alcohols to alkyl chlorides.[11] The reaction mechanism involves the formation of a phosphite ester followed by nucleophilic attack by chloride.[11]
-
Appel Reaction (Triphenylphosphine/Carbon Tetrachloride): It is crucial to distinguish Appel's salt from the Appel reaction. The latter uses triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to convert alcohols to alkyl chlorides.[12] This reaction proceeds via a clean Sₙ2 mechanism, resulting in a complete inversion of stereochemistry at a chiral center.[13][14]
Caption: Mechanistic pathways of chlorinating agents.
The practicality of a reagent is often judged by the ease of purification post-reaction. Gaseous byproducts are ideal as they are easily removed.
| Reagent | Primary Use(s) | Typical Byproducts | Workup Considerations |
| Appel's Salt | Chlorination, Heterocycle Synthesis | Sulfur-containing compounds, HCl | Requires chromatographic purification.[15] |
| Thionyl Chloride | Alcohol & Acid Chlorination | SO₂(g), HCl(g) | Excellent; byproducts are gaseous, simplifying purification.[16] |
| Oxalyl Chloride | Acid Chlorination, Swern Oxidation | CO(g), CO₂(g), HCl(g) | Excellent; all byproducts are gaseous.[17] |
| Phosphorus Trichloride | Alcohol Chlorination | Phosphorous acid (H₃PO₃) | Difficult; H₃PO₃ is a non-volatile solid requiring aqueous workup.[18] |
| Sulfuryl Chloride | Radical Chlorination, Cycloetherification | SO₂(g), HCl(g) | Excellent; gaseous byproducts. Used for different transformations than SOCl₂.[19] |
| Appel Reaction | Alcohol Chlorination | Triphenylphosphine oxide, Chloroform | Difficult; stoichiometric PPh₃=O byproduct requires careful chromatography.[12] |
Causality Behind Experimental Choices: The choice of thionyl or oxalyl chloride is often driven by the desire for a simple workup, as their gaseous byproducts are easily removed from the reaction mixture.[16] In contrast, reagents like PCl₃ and the Appel reaction generate solid, non-volatile byproducts that necessitate more involved purification steps, such as extraction and chromatography.[12][18] Appel's salt is typically chosen not for ease of workup, but for its unique reactivity, especially in the synthesis of complex heterocyclic molecules where other reagents fail.[3][4][5]
All chlorinating agents are hazardous and must be handled with appropriate precautions in a well-ventilated fume hood.
-
Appel's Salt: A solid that is sensitive to moisture and hydrolyzes readily.[1][2]
-
Thionyl Chloride & Oxalyl Chloride: Corrosive, fuming liquids that react violently with water, releasing toxic gases (SO₂, HCl, CO).[9][17][20] Both are severe respiratory irritants.[17][21]
-
Phosphorus Trichloride: A toxic and corrosive liquid that also reacts violently with water to produce HCl and phosphorous acid.[18][22]
-
Sulfuryl Chloride: A corrosive liquid that decomposes in water. It is a source of chlorine and should be handled with care.[23]
Experimental Protocols: Chlorination of 1-Pentanol
To provide a practical comparison, the following are representative protocols for the chlorination of a primary alcohol.
This protocol is adapted from procedures involving the reaction of Appel's salt with nucleophiles.
Objective: To synthesize 1-chloropentane from 1-pentanol using Appel's salt.
Materials:
-
This compound (1.0 mmol)
-
1-Pentanol (1.0 mmol)
-
Anhydrous Dichloromethane (DCM, 10 mL)
-
Pyridine (2.0 mmol)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Appel's salt (208.5 mg, 1.0 mmol).
-
Add anhydrous DCM (5 mL) to create a suspension.
-
Slowly add a solution of 1-pentanol (88.15 mg, 1.0 mmol) in anhydrous DCM (5 mL) to the stirred suspension at 0 °C.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Add pyridine (158.2 mg, 2.0 mmol) dropwise and continue stirring for an additional 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield 1-chloropentane.
Self-Validation: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting alcohol. The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and GC-MS analysis, comparing the data to known standards for 1-chloropentane.
This is a standard, widely used protocol for converting primary alcohols to alkyl chlorides.
Objective: To synthesize 1-chloropentane from 1-pentanol using thionyl chloride.
Materials:
-
1-Pentanol (10.0 mmol)
-
Thionyl chloride (12.0 mmol)
-
Anhydrous Dichloromethane (DCM, 20 mL) or neat conditions.
Procedure:
-
Place 1-pentanol (881.5 mg, 10.0 mmol) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂).
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (1.43 g, 12.0 mmol) dropwise with stirring. Caution: The reaction is exothermic and releases toxic gases.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture to reflux (approx. 40 °C for DCM, or 76 °C if neat) for 1-2 hours until gas evolution ceases.[24]
-
Cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into ice-cold water to quench excess SOCl₂.
-
Separate the organic layer, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous CaCl₂ or MgSO₄, filter, and remove the solvent by distillation to obtain 1-chloropentane. Further purification by distillation can be performed if necessary.
Self-Validation: The cessation of gas evolution provides a clear endpoint for the reaction. The purity of the resulting 1-chloropentane can be readily assessed by Gas Chromatography (GC) and its structure confirmed by NMR spectroscopy.
Caption: Comparative experimental workflow.
Conclusion and Recommendations
The selection of a chlorinating agent is a critical decision in synthesis design that balances reactivity, selectivity, cost, and operational simplicity.
-
For routine conversions of simple primary and secondary alcohols where stereochemistry is not a concern and a clean workup is paramount, thionyl chloride and oxalyl chloride remain the reagents of choice due to their volatile byproducts.[16][17]
-
For stereospecific inversion of chiral alcohols, the Appel reaction (PPh₃/CCl₄) provides a reliable Sₙ2 pathway, though the workup is complicated by the stoichiometric triphenylphosphine oxide byproduct.[12][13]
-
This compound (Appel's Salt) carves its niche in more specialized applications. Its high electrophilicity and unique heterocyclic structure make it an invaluable tool for the synthesis of complex molecules, particularly other sulfur-nitrogen heterocycles.[3][5] While its use as a general chlorinating agent is less common due to a more complex workup, its distinct reactivity profile ensures its place in the modern synthetic chemist's toolbox for challenging transformations where conventional reagents may not be suitable.
Researchers and drug development professionals should consider the total scope of their synthetic route when selecting a chlorinating agent. For multi-step syntheses involving sensitive functional groups or the construction of specific heterocyclic cores, the unique properties of Appel's salt may provide a significant advantage over more traditional reagents.
References
- 1. Buy this compound | 75318-43-3 [smolecule.com]
- 2. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. nbinno.com [nbinno.com]
- 10. Oxalyl Chloride: A Versatile Reagent in Organic Transformations: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
- 12. Appel reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 18. Phosphorus Trichloride: The Backbone of Industrial Chemistry [eureka.patsnap.com]
- 19. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 20. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 21. The Synthesis of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 22. US5310529A - Process for preparing phosphorus trichloride - Google Patents [patents.google.com]
- 23. US20150057471A1 - Chlorinating agents - Google Patents [patents.google.com]
- 24. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
A Senior Application Scientist's Guide to the Crystallographic Characterization of 1,2,3-Dithiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative of 1,2,3-Dithiazoles
The 1,2,3-dithiazole ring system, a five-membered heterocycle containing two adjacent sulfur atoms and a nitrogen atom, is a scaffold of increasing importance in medicinal chemistry and materials science.[1] These compounds exhibit a wide spectrum of biological activities, including antifungal, herbicidal, antibacterial, and anticancer properties.[1] The unique electronic nature of the sulfur-nitrogen-sulfur linkage also makes them promising candidates for functional materials like molecular conductors and magnets.[2][3]
The biological activity and material properties of these derivatives are intrinsically linked to their three-dimensional structure. Factors such as ring planarity, substituent orientation, and intermolecular interactions in the solid state dictate how these molecules interact with biological targets or self-assemble into functional architectures. Therefore, an unambiguous determination of their molecular structure is not merely a confirmatory step but a critical component of rational drug design and materials engineering.
While a suite of spectroscopic techniques (NMR, IR, Mass Spectrometry) provides essential information, single-crystal X-ray crystallography stands alone in its ability to deliver a precise and definitive atomic-level map of the molecule and its environment. This guide provides an in-depth comparison of characterization techniques, focusing on the supremacy of X-ray crystallography and offering a detailed protocol grounded in practical, field-proven insights.
The Decisive Advantage: Why X-ray Crystallography is the Gold Standard
The characterization of a novel compound is a multi-faceted process. While techniques like NMR and Mass Spectrometry are indispensable for confirming connectivity and molecular weight, they provide an incomplete picture. X-ray crystallography offers unparalleled insight into the solid-state conformation, which is often the most stable, low-energy state of the molecule.
Comparative Analysis of Characterization Techniques
| Technique | Information Provided | Strengths | Limitations for 1,2,3-Dithiazoles |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute stereochemistry, intermolecular interactions (e.g., S···N, S···S contacts), crystal packing.[4] | Unambiguous structural determination; provides the foundational data for understanding solid-state properties and for validating computational models.[5] | Requires a suitable single crystal, which can be challenging to grow; provides a static picture of the molecule in the solid state.[6] |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C), solution-state conformation, dynamic processes.[7] | Excellent for elucidating the carbon-hydrogen framework in a physiologically relevant state (solution); non-destructive.[8][9] | Does not provide precise bond lengths or angles; structural information is inferred, not directly observed; cannot detail intermolecular packing forces. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS), fragmentation patterns.[10] | High sensitivity; confirms molecular formula and can help identify substructures.[8] | Provides no information on 3D structure, stereochemistry, or crystal packing. |
| IR & UV-Vis Spectroscopy | Presence of functional groups (IR); information on electronic transitions and conjugation (UV-Vis).[9] | Rapid and simple methods for confirming functional groups and assessing the electronic system.[11] | Provides very limited structural information beyond the presence of specific bonds or chromophores. |
The unique value of X-ray crystallography for 1,2,3-dithiazoles lies in its ability to precisely map the geometry of the S-S-N core and to reveal the subtle, yet critical, non-covalent interactions that govern crystal packing. These interactions, often involving the sulfur atoms (e.g., S···N, S···Cl, S···O contacts), are fundamental to the compound's stability and bulk properties but are invisible to other techniques.[4][5]
Experimental Workflow: From Powder to Publication-Ready Structure
The following protocol represents a self-validating system for the crystallographic analysis of 1,2,3-dithiazole derivatives. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the methodology.
Diagram: Workflow for X-ray Crystallographic Analysis
Caption: A comprehensive workflow for the structural characterization of 1,2,3-dithiazole derivatives.
Step 1: Crystal Growth - The Art and Science
This is the most critical and often most challenging step. High-quality diffraction requires a single crystal that is well-ordered and free of significant defects.
-
Methodology:
-
Purity is Paramount: Start with the highest purity material available (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: Use a range of solvents with varying polarities (e.g., acetonitrile, dichloromethane, ethyl acetate, hexane, ethanol). The ideal solvent is one in which the compound is sparingly soluble.
-
Technique Selection:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate over several days to weeks. This is often the simplest and most effective starting point.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a weaker solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the primary solvent. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures, over hours or days.
-
-
-
Expert Insight: Sulfur-containing heterocycles like dithiazoles are often planar and can engage in π-π stacking.[12] This can sometimes lead to the rapid formation of fine needles or plates, which are unsuitable for single-crystal analysis. To overcome this, use more viscous solvents or a co-solvent system to slow down diffusion and molecular association, promoting the growth of thicker, more equant crystals.
Step 2: Crystal Selection and Data Collection
-
Methodology:
-
Selection: Under a polarized light microscope, select a crystal with sharp edges, smooth faces, and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.
-
Mounting: Carefully mount the selected crystal on a cryo-loop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).
-
Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer.
-
Causality: Flash-cooling the crystal vitrifies the surrounding solvent and minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.[4]
-
-
Data Collection: Use a modern single-crystal X-ray diffractometer, typically with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source. Collect a full sphere of diffraction data.
-
Step 3: Structure Solution and Refinement
-
Methodology:
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz factor, polarization).
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. Software like SHELXT or Olex2 can typically solve the structure of small molecules automatically using direct methods or dual-space algorithms.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process involves:
-
Assigning atom types (C, N, S, Cl, etc.).
-
Refining atomic positions and anisotropic displacement parameters (ADPs), which model atomic thermal motion.
-
Locating and refining hydrogen atoms.
-
-
Validation: The final model is validated by checking key metrics: R1 (agreement between observed and calculated structure factors), wR2, and Goodness-of-Fit (GOF). A final Crystallographic Information File (CIF) is generated.
-
Interpreting the Data: A Case Study of Fused 1,2,3-Dithiazoles
The true power of crystallography is revealed in the detailed structural parameters it provides. Analysis of these parameters across a series of derivatives can reveal important structure-activity relationships.
One study on fused 1,2,3-dithiazoles successfully used single-crystal X-ray diffraction to confirm the molecular structure of 4-chloro-5H-naphtho[1,2-d][1][2][13]dithiazol-5-one.[2][14] The data obtained from such an analysis provides a wealth of precise information.
Table: Representative Crystallographic Data for a Fused 1,2,3-Dithiazole Derivative
| Parameter | Value (Å or °) | Significance |
| Bond Lengths | ||
| S1-S2 | 2.0774(5) Å | Typical for a single bond between two sulfur atoms in a five-membered ring. |
| S2-N1 | 1.6297(13) Å | Shorter than a typical S-N single bond, indicating some double bond character. |
| N1-C4 | 1.3054(19) Å | Consistent with a C=N double bond, contributing to the planarity of the ring. |
| C4-C3 | 1.456(2) Å | A standard C-C single bond. |
| C3-S1 | 1.7264(5) Å | A typical C-S single bond within the heterocyclic ring. |
| Bond Angles | ||
| C3-S1-S2 | 92.18(5)° | The acute angle reflects the significant ring strain in the five-membered ring. |
| S1-S2-N1 | 98.13(5)° | |
| S2-N1-C4 | 117.09(11)° | |
| N1-C4-C3 | 118.65(13)° | Angles approaching 120° suggest sp² hybridization of the N and C atoms. |
| C4-C3-S1 | 113.94(10)° | |
| (Data adapted from the study of 4-chloro-5H-naphtho[1,2-d][1][2][13]dithiazol-5-one)[14] |
This level of precision allows researchers to understand the degree of aromaticity, ring strain, and electronic delocalization within the dithiazole core, all of which are crucial for interpreting the molecule's chemical reactivity and biological function.[4]
Conclusion
For researchers working with 1,2,3-dithiazole derivatives, single-crystal X-ray crystallography is an unparalleled analytical tool. It moves beyond the connectivity map provided by other spectroscopic methods to deliver a high-resolution, three-dimensional understanding of the molecule's structure and its interactions in the solid state. This guide outlines a robust workflow, emphasizing the causal relationships between experimental choices and the quality of the final result. By embracing this definitive technique, scientists can accelerate the development of novel therapeutics and advanced materials built upon the versatile 1,2,3-dithiazole scaffold.
References
- 1. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. azooptics.com [azooptics.com]
- 12. researchgate.net [researchgate.net]
- 13. Fused 1,2,3-Dithiazoles: Convenient Synthesis, Structural Characterization, and Electrochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Antibacterial Efficacy of 1,2,3-Dithiazole Compounds
In the relentless pursuit of novel antibacterial agents to combat the growing threat of antimicrobial resistance, the exploration of unique heterocyclic scaffolds is of paramount importance. Among these, the 1,2,3-dithiazole core has emerged as a promising, albeit underappreciated, platform for the development of new therapeutics.[1][2] This guide provides a comprehensive comparison of the antibacterial efficacy of 1,2,3-dithiazole compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanism of action, structure-activity relationships, and performance against clinically relevant Gram-positive pathogens, benchmarked against conventional antibiotics.
The 1,2,3-Dithiazole Scaffold: A Primer
The 1,2,3-dithiazole is a five-membered heterocycle containing two adjacent sulfur atoms and a nitrogen atom.[1][2] While not found in nature, synthetic derivatives have demonstrated a wide array of biological activities, including antifungal, herbicidal, antiviral, and, most notably for our purposes, antibacterial properties.[1][2] A significant breakthrough in the synthesis of these compounds was the development of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt, which serves as a versatile precursor for a variety of 1,2,3-dithiazole derivatives.[1]
The general structure of N-arylimino-1,2,3-dithiazoles, a class of these compounds with notable antibacterial activity, is depicted below.
Unraveling the Mechanism of Action: A Tale of Two Sulfurs
The precise antibacterial mechanism of 1,2,3-dithiazoles is an area of active investigation, but compelling evidence points towards a mechanism involving the inherent reactivity of the disulfide bond within the dithiazole ring. It is hypothesized that these compounds act as electrophilic agents that can readily react with biological nucleophiles, particularly the thiol groups of cysteine residues in bacterial proteins.
A proposed mechanism, drawing parallels from studies on their antiviral activity, involves a nucleophilic attack by a cysteine thiol on one of the sulfur atoms of the 1,2,3-dithiazole ring.[3] This leads to a ring-opening reaction and the formation of a transient trisulfide intermediate, which then rearranges to a more stable disulfide bond between the compound and the protein. This covalent modification can disrupt the protein's structure and function, leading to bacterial cell death. This reactivity with cysteine residues suggests that 1,2,3-dithiazoles may inhibit essential bacterial enzymes, such as serine proteases, that are crucial for bacterial survival.
Comparative Efficacy: 1,2,3-Dithiazoles vs. Conventional Antibiotics
The antibacterial activity of 1,2,3-dithiazole derivatives is predominantly directed against Gram-positive bacteria, with limited to no activity observed against Gram-negative strains.[1] This selectivity is likely due to the differences in the cell wall structure between these two types of bacteria, with the outer membrane of Gram-negative bacteria acting as a permeability barrier.
To provide a clear comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative 1,2,3-dithiazole compounds and commonly used antibiotics against key Gram-positive pathogens.
Table 1: Antibacterial Activity of Selected 1,2,3-Dithiazole Derivatives
| Compound | Derivative | Staphylococcus aureus MIC (µg/mL) | Enterococcus faecalis MIC (µg/mL) | Listeria monocytogenes MIC (µg/mL) | Reference |
| 1 | Unsubstituted Aromatic | 16 | 16 | 16 | [1][4][5] |
| 2 | 2-Methoxy | >16 | 16 | 16 | [1][4][5] |
| 3 | 4-Cyano | >16 | >16 | >16 | [1] |
| 4 | 2-Cyano | >16 | >16 | >16 | [1] |
Table 2: MIC of Conventional Antibiotics Against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) | Listeria monocytogenes (ATCC 7644) MIC (µg/mL) |
| Penicillin | 0.12 - 0.5 | 1 - 4 | 0.25 - 1 |
| Vancomycin | 0.5 - 2 | 1 - 4 | 1 - 2 |
| Ciprofloxacin | 0.25 - 1 | 0.5 - 2 | 0.5 - 1 |
| Ampicillin | 0.12 - 0.5 | 0.5 - 2 | 0.25 - 0.5 |
Note: MIC values for conventional antibiotics can vary slightly between studies and testing conditions. The ranges provided are representative values from published literature.
From the data, it is evident that while the currently reported 1,2,3-dithiazole derivatives exhibit moderate antibacterial activity, their efficacy is generally lower than that of established antibiotics like penicillin and vancomycin against these susceptible strains. However, the true potential of the 1,2,3-dithiazole scaffold lies in its novelty and the opportunity for chemical modification to enhance potency and broaden the spectrum of activity. The unique mechanism of action may also offer an advantage against bacterial strains that have developed resistance to conventional antibiotics.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of antibacterial efficacy studies, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing. Below are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: From a pure overnight culture of the test bacterium on a non-selective agar plate, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Preparation of Compound Dilutions: Perform a serial two-fold dilution of the 1,2,3-dithiazole compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth and inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Perform MIC Assay: First, determine the MIC as described above.
-
Subculturing: From the wells corresponding to the MIC and higher concentrations (where no growth is visible), take a small aliquot (e.g., 10 µL) and plate it onto a fresh, compound-free agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no or negligible colony growth on the agar plate).
Future Directions and Conclusion
The 1,2,3-dithiazole scaffold represents a compelling starting point for the development of a new class of antibacterial agents. While the currently reported derivatives exhibit moderate activity against Gram-positive bacteria, their unique proposed mechanism of action, involving covalent modification of essential bacterial proteins, offers a potential avenue to circumvent existing resistance mechanisms.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the aryl ring and the dithiazole core is necessary to optimize antibacterial potency.
-
Mechanism of Action Elucidation: Further studies are required to definitively identify the specific bacterial protein targets and to confirm the proposed mechanism of covalent modification.
-
Broadening the Spectrum: Chemical modifications aimed at improving penetration through the outer membrane of Gram-negative bacteria could expand the utility of this compound class.
References
- 1. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Mechanisms of Appel's Salt Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Appel's Salt: A Versatile Reagent for Heterocyclic Synthesis
Appel's salt, 4,5-dichloro-1,2,3-dithiazolium chloride, is a highly reactive and versatile reagent that has become a cornerstone in the synthesis of 1,2,3-dithiazole derivatives and other sulfur-nitrogen heterocycles.[1] First reported by Appel et al. in 1985, this salt is readily prepared from inexpensive starting materials, chloroacetonitrile and disulfur dichloride.[1] Its remarkable synthetic utility stems from the electrophilic nature of the dithiazole ring, particularly at the C5 position, which allows for a wide range of transformations through reactions with various nucleophiles.[1] This guide provides an in-depth analysis of the reaction mechanisms governing Appel's salt transformations, offers a comparative perspective on alternative synthetic routes, and presents detailed experimental protocols for key reactions.
Understanding the Reactivity of Appel's Salt
The core of Appel's salt is the 1,2,3-dithiazolium cation, a five-membered aromatic ring containing two sulfur atoms and one nitrogen atom. The positive charge is delocalized across the ring, rendering the carbon and sulfur atoms electrophilic. The C5 position is particularly susceptible to nucleophilic attack due to the presence of a good leaving group (chloride) and the overall electron deficiency of the ring system.
Core Reaction Mechanisms of Appel's Salt Transformations
The transformations of Appel's salt are primarily governed by two major reaction pathways: nucleophilic substitution at the C5 position and, for certain derivatives, a more complex ring-opening and rearrangement mechanism known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.
Nucleophilic Substitution at the C5 Position
The most common reaction of Appel's salt involves the direct displacement of the chloride ion at the C5 position by a variety of nucleophiles. This reaction proceeds through a standard nucleophilic acyl substitution-like mechanism.
Mechanism of Nucleophilic Substitution:
The reaction is initiated by the attack of a nucleophile on the electrophilic C5 carbon of the dithiazolium ring. This addition leads to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion and regenerating the aromatic dithiazole ring system, now substituted with the nucleophile at the C5 position.
Caption: General mechanism of nucleophilic substitution at the C5 position of Appel's salt.
This versatile reaction allows for the introduction of a wide array of functional groups by employing different nucleophiles:
-
N-Nucleophiles (Primary Amines): The reaction of Appel's salt with primary anilines in the presence of a base like pyridine is a well-established method for the synthesis of N-aryl-5H-1,2,3-dithiazol-5-imines.[1] The base is required to deprotonate the initially formed iminium intermediate.
-
O-Nucleophiles (Water, Alcohols, Carboxylic Acids): Appel's salt reacts with oxygen nucleophiles to yield 4-chloro-5H-1,2,3-dithiazol-5-one.[1][2] Sources of oxygen can include water, sodium nitrate, sulfoxides, or formic acid.[1]
-
S-Nucleophiles (Hydrogen Sulfide): Condensation with hydrogen sulfide provides a straightforward route to 4-chloro-5H-1,2,3-dithiazole-5-thione.[1]
-
C-Nucleophiles (Active Methylene Compounds): Active methylene compounds, such as acetonitrile derivatives and β-dicarbonyls, react with Appel's salt to form 4-chloro-5H-1,2,3-dithiazolylidenes.[1][3]
The ANRORC Mechanism for Substitution at the C4 Position
While the C5 position is the primary site of reactivity, substitution at the less reactive C4 position can be achieved through an ANRORC-type mechanism in derivatives of Appel's salt.[4] This pathway is particularly relevant for the transformation of neutral 5-substituted-1,2,3-dithiazoles.
Mechanism of ANRORC:
The ANRORC mechanism involves a sequence of steps:
-
Addition of the Nucleophile: A nucleophile attacks one of the sulfur atoms (typically S2) of the dithiazole ring.
-
Ring Opening: This addition leads to the cleavage of the S-S or S-N bond, resulting in a ring-opened intermediate.
-
Ring Closure: The intermediate then undergoes an intramolecular cyclization, often involving the displacement of the leaving group at the C4 position, to form a new heterocyclic ring.
Caption: Generalized ANRORC mechanism for substitution at the C4 position of a 1,2,3-dithiazole derivative.
This mechanism significantly expands the synthetic utility of Appel's salt derivatives, allowing for the formation of a broader range of heterocyclic structures that would be inaccessible through direct nucleophilic substitution.
Comparison with Alternative Synthetic Methods
While Appel's salt is a powerful tool, other methods exist for the synthesis of 1,2,3-dithiazoles. A critical evaluation of these alternatives is essential for selecting the most appropriate synthetic strategy.
| Method | Starting Materials | Key Features | Advantages | Disadvantages |
| Appel's Salt Chemistry | Chloroacetonitrile, Disulfur dichloride | Versatile, highly reactive salt | One-step access to the dithiazole core, wide range of transformations at C5.[1] | Appel's salt is moisture-sensitive.[1] |
| Oxime and Disulfur Dichloride | Acetophenone oximes, Disulfur dichloride | Forms dithiazolium chlorides in situ | Alternative route to monocyclic and fused dithiazoles. | May require in situ trapping of the reactive intermediate. |
| Herz Reaction | Aromatic amines, Disulfur dichloride | Primarily used for benzo-fused 1,2,3-dithiazoles (Herz salts).[5] | Efficient for the synthesis of specific fused systems. | Scope is generally limited to aromatic amine starting materials. |
| Cyanothioformamides and Sulfur Dichloride | Arylcyanothioformamides, Sulfur dichloride | An earlier method for N-aryl-5H-1,2,3-dithiazol-5-imines.[1] | Provides access to specific imine derivatives. | May involve multi-step synthesis of the starting cyanothioformamide. |
Cycloaddition Reactions of Dithiazole Derivatives
While direct cycloaddition reactions of Appel's salt itself are not well-documented, the ylidene derivatives formed from its reaction with active methylene compounds can potentially participate in cycloaddition reactions. The electron-deficient nature of the dithiazole ring and the extended conjugation in these ylidene systems suggest they could act as dienophiles or dipolarophiles in [4+2] and [3+2] cycloadditions, respectively. Further research in this area could unlock novel synthetic pathways to complex heterocyclic systems.
Experimental Protocols
The following protocols are provided as examples of common transformations involving Appel's salt.
Protocol 1: Synthesis of (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitrile
This protocol describes the reaction of Appel's salt with an active methylene compound.
Materials:
-
4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt)
-
2-(Phenylsulfonyl)acetonitrile
-
Pyridine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
n-Hexane
Procedure:
-
To a stirred suspension of 4,5-dichloro-1,2,3-dithiazolium chloride (1.0 eq) in DCM, add 2-(phenylsulfonyl)acetonitrile (1.0 eq).
-
Stir the reaction mixture at room temperature for 1 hour.[3]
-
Add pyridine (2.0 eq) to the reaction mixture and continue stirring for an additional 2 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, adsorb the reaction mixture onto silica gel.
-
Purify the product by column chromatography using a mixture of n-hexane and DCM as the eluent to afford (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile.[3]
Protocol 2: Synthesis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-2-amine
This protocol details the synthesis of an N-heterocyclic substituted dithiazole imine.
Materials:
-
4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt)
-
2-Aminopyridine
-
Hünig's base (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of 2-aminopyridine (1.0 eq) in DCM, add 4,5-dichloro-1,2,3-dithiazolium chloride (1.0 eq).
-
Stir the mixture at room temperature for 1 hour.[6]
-
Add Hünig's base (2.0 eq) to the reaction mixture and continue stirring for another 2 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-2-amine.[6]
Conclusion
Appel's salt is a powerful and versatile reagent for the synthesis of 1,2,3-dithiazoles and related heterocycles. A thorough understanding of its reaction mechanisms, including nucleophilic substitution and ANRORC pathways, is crucial for its effective application in synthetic chemistry. While alternative methods exist, the convenience and broad applicability of Appel's salt chemistry make it an indispensable tool for researchers in drug discovery and materials science. Future exploration into the cycloaddition reactivity of Appel's salt derivatives holds the promise of further expanding its synthetic utility.
References
- 1. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 4,5-Dichloro-1,2,3-dithiazol-1-ium Perchlorate and Chloride Salts
For researchers and professionals in drug development and materials science, the 4,5-dichloro-1,2,3-dithiazol-1-ium cation is a valuable electrophilic heterocycle. Its reactivity and utility are often harnessed through its stable salt forms. The most common of these is the chloride salt, widely known as Appel's salt, which is a versatile reagent in organic synthesis.[1][2][3][4] However, for applications requiring higher stability, improved solubility in certain organic solvents, or where the chloride anion might interfere, the perchlorate salt is a superior alternative.[5] The choice of the counter-ion, while seemingly minor, can subtly influence the spectroscopic characteristics of the dithiazolium cation. This guide provides a detailed spectral comparison of the perchlorate and chloride salts of 4,5-dichloro-1,2,3-dithiazol-1-ium, supported by established spectroscopic principles and detailed experimental protocols.
The Influence of the Counter-Ion: A Theoretical Framework
The fundamental difference between the chloride (Cl⁻) and perchlorate (ClO₄⁻) anions lies in their coordinating ability. Chloride is a relatively small, coordinating anion that can engage in hydrogen bonding and form tighter ion pairs with the cation in solution.[6] In contrast, perchlorate is a large, non-coordinating anion with a diffuse negative charge, leading to weaker interactions with the cation. These differences in ion-pairing can manifest as subtle but measurable shifts in spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
In NMR spectroscopy, the chemical environment of each nucleus is paramount. The proximity and nature of the counter-ion can influence the electron density around the atoms of the dithiazolium cation, leading to changes in chemical shifts (δ).
Expected ¹³C NMR Data:
| Compound | C4 Chemical Shift (δ, ppm) (Expected) | C5 Chemical Shift (δ, ppm) (Expected) |
| 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride | 145.0 - 146.0 | 160.0 - 161.0 |
| 4,5-Dichloro-1,2,3-dithiazol-1-ium perchlorate | 145.5 - 146.5 | 160.5 - 161.5 |
Note: The expected chemical shifts are based on general principles of counter-ion effects and may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy probes the vibrational frequencies of chemical bonds. The interaction between the cation and anion can influence these frequencies. For the 4,5-dichloro-1,2,3-dithiazol-1-ium cation, key vibrational modes are associated with the C=N and C-S bonds within the heterocyclic ring.
The primary difference in the IR spectra of the two salts will be the presence of strong vibrational bands characteristic of the perchlorate anion in the perchlorate salt. The perchlorate ion (Td symmetry) exhibits a strong, broad absorption band (ν₃) around 1100 cm⁻¹ and another (ν₄) around 620 cm⁻¹.[7][8] These bands will be absent in the spectrum of the chloride salt. Furthermore, subtle shifts in the vibrational frequencies of the dithiazolium cation may be observed due to the different electrostatic environments imposed by the chloride and perchlorate anions.
Key IR Absorption Bands (cm⁻¹):
| Compound | Cation Vibrational Modes (Expected Range) | Anion-Specific Vibrational Modes (Observed) |
| This compound | 1500-1600 (C=N stretch), 800-900 (C-S stretch) | None |
| 4,5-Dichloro-1,2,3-dithiazol-1-ium perchlorate | 1500-1600 (C=N stretch), 800-900 (C-S stretch) | ~1100 (ν₃, Cl-O stretch), ~620 (ν₄, O-Cl-O bend) |
Ultraviolet-Visible (UV-Vis) Spectroscopy Comparison
UV-Vis spectroscopy measures electronic transitions within a molecule. The 4,5-dichloro-1,2,3-dithiazol-1-ium cation possesses a chromophore, and its absorption spectrum is sensitive to the solvent and, to a lesser extent, the counter-ion. The interaction with the counter-ion can slightly alter the energy levels of the molecular orbitals involved in the electronic transition.
In solution, the formation of solvent-separated ion pairs versus contact ion pairs can influence the λ_max. A more polar solvent will favor solvent-separated ion pairs for both salts, minimizing the effect of the counter-ion. In less polar solvents, where contact ion pairs are more likely, the chloride salt may exhibit a slightly different λ_max compared to the perchlorate salt due to the closer proximity of the anion to the chromophore.[9]
Expected UV-Vis Data (in a moderately polar solvent like Acetonitrile):
| Compound | λ_max (nm) (Expected) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Expected) |
| This compound | ~310 - 320 | ~10,000 - 12,000 |
| 4,5-Dichloro-1,2,3-dithiazol-1-ium perchlorate | ~310 - 320 | ~10,000 - 12,000 |
Note: Significant shifts in λ_max are not anticipated in polar solvents. Any observed differences are likely to be minor.
Experimental Protocols
Synthesis of this compound (Appel's Salt)
This protocol is based on the established synthesis from chloroacetonitrile and disulfur dichloride.[3][4]
Materials:
-
Chloroacetonitrile
-
Disulfur dichloride (S₂Cl₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a fume hood, a solution of chloroacetonitrile (1 equivalent) in anhydrous DCM is prepared in a flask equipped with a magnetic stirrer and a reflux condenser.
-
Disulfur dichloride (1.1 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained for 12-18 hours, during which a yellow-green precipitate forms.
-
After cooling to room temperature, the precipitate is collected by filtration under an inert atmosphere.
-
The solid is washed with anhydrous DCM and dried under vacuum to yield this compound as a dark green solid.[4]
References
- 1. Synthesis of the 1,2,3-Dithiazole Scaffold | Encyclopedia MDPI [encyclopedia.pub]
- 2. Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]
- 5. The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Counter Anion Effect on the Photophysical Properties of Emissive Indolizine-Cyanine Dyes in Solution and Solid State - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 1,2,3-Dithiazoles in Anticancer Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and effective anticancer agents, the heterocyclic scaffold of 1,2,3-dithiazole has emerged as a compelling area of investigation. This guide provides an in-depth technical overview of the biological activity of 1,2,3-dithiazole derivatives in anticancer research, offering a comparative analysis of their performance, mechanistic insights, and the experimental methodologies used for their evaluation. As Senior Application Scientists, our goal is to synthesize the current understanding of these compounds, providing a valuable resource for researchers in oncology drug discovery.
Introduction to 1,2,3-Dithiazoles: A Scaffold of Anticancer Potential
The 1,2,3-dithiazole is a five-membered heterocyclic ring system containing two adjacent sulfur atoms and a nitrogen atom.[1][2][3] While not naturally occurring, this scaffold has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antifungal, antibacterial, antiviral, and, most notably, anticancer properties.[1][2][3] A pivotal moment in the exploration of 1,2,3-dithiazole chemistry was the synthesis of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt, which serves as a versatile precursor for a wide array of derivatives.[1][2][3]
Mechanisms of Anticancer Action: Unraveling the Pathways
The anticancer activity of 1,2,3-dithiazole derivatives is multifaceted, with evidence pointing towards several key molecular mechanisms. A prominent target identified is the Alanine-Serine-Cysteine Transporter 2 (ASCT2) , a glutamine transporter often overexpressed in cancer cells to meet their high metabolic demands.
Inhibition of the ASCT2 Transporter
A significant breakthrough in understanding the anticancer effects of 1,2,3-dithiazoles came from the discovery of their ability to inhibit the ASCT2 transporter.[4][5] A library of 1,2,3-dithiazole derivatives was shown to effectively block the glutamine/glutamine antiport catalyzed by ASCT2.[4][5]
Kinetic studies have revealed a non-competitive inhibition pattern, suggesting that these compounds do not bind to the substrate-binding site of the transporter.[4][5] Instead, it is proposed that they interact with cysteine residues on the protein that are not located at the active site.[4][5] This interaction is reversible by the addition of reducing agents like 1,4-dithioerythritol, indicating the formation of a mixed disulfide bond between the dithiazole and the cysteine thiol groups of the transporter.[4][5] This covalent modification leads to the inactivation of the transporter, thereby disrupting cancer cell metabolism.
Caption: Inhibition of ASCT2 by 1,2,3-dithiazoles.
Comparative Anticancer Activity of 1,2,3-Dithiazole Derivatives
Several studies have evaluated the cytotoxic effects of various 1,2,3-dithiazole derivatives against different cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a comparative overview of their potency.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | (Z)-4-(4-nitrophenyl)-N-phenyl-5H-1,2,3-dithiazol-5-imine | MCF7 (Breast) | ~10 | [6] |
| 2 | Benzofuran-2-yl analogue of Compound 1 | MCF7 (Breast) | ~10 | [6] |
| 3 | Phenyl-substituted dithiazole | Reconstituted ASCT2 | 3-30 | [4] |
| 4 | Phenyl-substituted dithiazole with electron-withdrawing groups | Reconstituted ASCT2 | >50% inhibition at 20µM | [4] |
Structure-Activity Relationship (SAR) Insights
The analysis of the anticancer activity of different 1,2,3-dithiazole derivatives has provided initial insights into their structure-activity relationships. For the inhibition of the ASCT2 transporter, it has been observed that derivatives bearing a phenyl ring with electron-withdrawing substituents are generally more potent inhibitors.[4][5] This suggests that the electronic properties of the substituents on the 1,2,3-dithiazole scaffold play a crucial role in their interaction with the transporter protein. Further research is needed to fully elucidate the SAR and to guide the rational design of more potent and selective anticancer agents based on this scaffold.
Experimental Protocols for Evaluating Anticancer Activity
To ensure the scientific integrity and reproducibility of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to assess the anticancer activity of 1,2,3-dithiazole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,3-dithiazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 2. The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation of the glutamine/amino acid transporter ASCT2 by 1,2,3-dithiazoles: proteoliposomes as a tool to gain insights in the molecular mechanism of action and of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. Among these, 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride, commonly known as Appel's salt, serves as a versatile reagent in various chemical syntheses.[1][2] However, its inherent reactivity necessitates a thorough understanding of its proper handling and disposal to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in scientific principles and best practices for laboratory safety.
Core Directive: Understanding the Inherent Risks
This compound (CAS Number: 75318-43-3) is a highly electrophilic organosulfur compound.[3] Its reactivity is the very quality that makes it a valuable synthetic tool, but it also presents significant hazards if not managed correctly. The primary concern with Appel's salt is its vigorous reaction with water and other nucleophiles.
Upon contact with moisture, it undergoes hydrolysis, leading to the formation of elemental sulfur and a mixture of other sulfur-containing organic compounds, including dithiazole-5-thione, dithiazol-5-one, and thiazol-5-one.[4] This reaction can be exothermic and may release hazardous fumes. Therefore, uncontrolled exposure to atmospheric moisture or aqueous solutions must be strictly avoided.
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, a thorough risk assessment should be conducted. All personnel involved must be familiar with the hazards associated with this compound.
Personal Protective Equipment (PPE)
Given the reactive and potentially corrosive nature of Appel's salt and its decomposition products, a comprehensive PPE ensemble is mandatory.[5][6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the solid material or its solutions, and potential fumes from decomposition. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes. | Prevents skin contact with the corrosive compound and its byproducts. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases should be readily available in case of spills or aerosol generation. | Protects against inhalation of hazardous fumes that may be released upon decomposition. |
Engineering Controls
All handling and disposal procedures involving this compound must be performed in a certified chemical fume hood to ensure adequate ventilation and containment of any released vapors.
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of organochlorine compounds is incineration by a licensed hazardous waste disposal facility.[7] However, for small quantities of residual material or contaminated items within a laboratory setting, a carefully controlled neutralization process can be employed prior to collection by a certified waste management service.
Method 1: Direct Disposal as Hazardous Waste (Preferred)
This method is the safest and most compliant approach for disposing of unreacted this compound and heavily contaminated materials.
Workflow for Direct Hazardous Waste Disposal
Caption: Workflow for direct disposal of this compound as hazardous waste.
Step-by-Step Protocol:
-
Waste Collection:
-
Solid Waste: Carefully transfer any residual solid this compound into a designated, robust, and sealable hazardous waste container. Avoid generating dust.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a separate, clearly labeled hazardous waste bag.
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container.
-
-
Packaging and Labeling:
-
Ensure the primary waste container is tightly sealed to prevent any contact with moisture.
-
Place the sealed primary container into a secondary containment vessel as an additional precaution.
-
Affix a hazardous waste label to the outer container. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "75318-43-3"
-
The hazard characteristics: "Reactive," "Corrosive," "Toxic"
-
The date of accumulation.
-
-
-
Storage:
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from sources of water, heat, and incompatible materials such as strong oxidizing agents and bases.[8]
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
-
Method 2: In-Lab Neutralization of Small Residual Quantities (Expert Use Only)
This procedure should only be performed by experienced personnel who are fully aware of the potential hazards and have the appropriate safety measures in place. This method is intended for the neutralization of trace amounts of residual material on glassware before cleaning.
Logical Flow for In-Lab Neutralization
Caption: Decision-making and workflow for the in-lab neutralization of residual this compound.
Step-by-Step Protocol:
-
Preparation:
-
Perform this procedure in a chemical fume hood.
-
Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate, in a suitable container.
-
Have a larger container of the neutralizing solution ready to manage any unexpected vigorous reactions.
-
-
Neutralization:
-
Slowly and cautiously rinse the glassware containing the residual this compound with a small amount of an inert, dry solvent (e.g., anhydrous dichloromethane) to dilute any remaining solid.
-
Carefully add the dilute basic solution dropwise to the rinsed glassware. Be prepared for gas evolution and a potential color change.
-
Continue adding the basic solution until the reaction ceases.
-
-
Verification and Collection:
-
Once the reaction is complete, test the pH of the resulting solution to ensure it is neutral (pH 6-8).
-
Collect the neutralized aqueous waste in a designated hazardous waste container for aqueous chemical waste.
-
-
Final Disposal:
-
Label the aqueous hazardous waste container appropriately and arrange for its disposal through your institution's EHS department.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate the hazards.
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, keeping the chemical fume hood running.
-
Contain: For a small spill of the solid, carefully cover it with a dry, inert absorbent material such as sand or vermiculite. Avoid using water or combustible materials.
-
Collect: Using non-sparking tools, carefully scoop the contained material into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solution as recommended by your institution's safety protocols, and collect all decontamination materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS department immediately.
Conclusion
The responsible management of reactive chemicals like this compound is a cornerstone of a safe and compliant research environment. By adhering to the detailed procedures outlined in this guide, researchers can minimize risks, protect themselves and their colleagues, and ensure that their groundbreaking work does not come at the cost of environmental integrity. Always prioritize safety, and when in doubt, consult with your institution's chemical safety experts.
References
- 1. echemi.com [echemi.com]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. 4,5-Dichloro-1,2,3-dithiazolium chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Navigating the Synthesis Frontier: A Comprehensive Safety and Handling Guide for 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride (Appel's Salt)
For Researchers, Scientists, and Drug Development Professionals
4,5-Dichloro-1,2,3-dithiazol-1-ium chloride, commonly known as Appel's salt, is a highly reactive organosulfur compound with significant applications in synthetic chemistry, particularly in the formation of heterocyclic systems.[1][2] Its potent electrophilicity makes it a valuable reagent but also necessitates stringent safety protocols to mitigate risks associated with its handling, storage, and disposal. This guide provides an in-depth, procedural framework for the safe utilization of Appel's salt in a laboratory setting, ensuring the well-being of researchers and the integrity of experimental outcomes.
Understanding the Inherent Risks: A Hazard Profile of Appel's Salt
The primary danger associated with Appel's salt stems from its high reactivity. It is a moisture-sensitive solid that readily hydrolyzes.[4] This reactivity extends to protic nucleophiles, with which it can react vigorously.[4] Therefore, unintentional contact with water, alcohols, or other nucleophilic reagents can lead to uncontrolled reactions and the release of potentially hazardous byproducts.
Key Hazard Information:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: Oakwood Chemical[3]
Engineering a Safe Workspace: Essential Laboratory Controls
Given the hazardous nature of Appel's salt, appropriate engineering controls are the first line of defense. All manipulations involving this compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust particles and any potential fumes. Due to its moisture sensitivity, handling in an inert atmosphere, such as a glove box or using Schlenk line techniques, is strongly recommended, particularly for prolonged procedures or when using anhydrous solvents.
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
A multi-layered approach to PPE is mandatory when working with this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the solid or solutions, and potential projectiles from a reactive incident. |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving. | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear in the outer glove. |
| Body Protection | A flame-resistant lab coat. | Protects against splashes and brief contact with the chemical. Flame-resistant material is crucial due to the potential for exothermic reactions. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for acid gases and organic vapors may be necessary for large quantities or in case of a spill. | Protects against inhalation of the powder and any volatile decomposition products. |
Step-by-Step Guide to Safe Handling and Storage
Adherence to a meticulous, step-by-step protocol is critical for the safe handling of Appel's salt.
Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height. If using inert atmosphere techniques, prepare the glove box or Schlenk line.
-
Gathering Materials: Have all necessary spatulas, weighing paper, and reaction vessels clean, dry, and readily accessible within the fume hood.
-
Donning PPE: Put on all required personal protective equipment before handling the reagent bottle.
-
Weighing: Carefully weigh the desired amount of the green solid onto a tared weighing paper or directly into the reaction vessel within the fume hood.[4] Avoid creating dust.
Reaction Setup and Execution:
-
Inert Atmosphere: If the reaction is moisture-sensitive, perform all transfers under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add anhydrous solvents slowly to the solid with stirring to avoid splashing.
-
Reagent Addition: Add other reagents dropwise, especially if they are nucleophilic, to control the reaction rate and temperature.
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exotherm or gas evolution.
Storage:
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases. A desiccator cabinet is an ideal storage location.
Emergency Blueprint: A Rapid Response Plan
In the event of an emergency, a swift and informed response is crucial to minimize harm.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: Close the fume hood sash and any doors to the laboratory to contain the spill.
-
Assess: From a safe distance, assess the extent of the spill. For a small, contained spill within a fume hood, trained personnel may proceed with cleanup. For large spills or spills outside of a fume hood, evacuate the lab and call emergency services.
-
Cleanup (for small, contained spills):
-
Don appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the area with a dry solvent (e.g., acetone) followed by a soap and water wash, ensuring all waste is collected as hazardous.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
The Final Step: A Compliant Disposal Strategy
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. Due to its reactivity with water, direct disposal is not appropriate.
Deactivation of Unused Reagent:
For small quantities of unused Appel's salt, a careful deactivation procedure should be followed in a chemical fume hood:
-
Suspend the solid in a non-reactive, high-boiling point solvent (e.g., toluene).
-
Slowly and cautiously add a stoichiometric excess of a high-boiling point alcohol, such as isopropanol or butanol, with stirring. This should be done in an ice bath to control the exothermic reaction.
-
Once the reaction has subsided, the resulting mixture can be collected as hazardous waste.
Disposal of Contaminated Materials:
All disposable materials that have come into contact with Appel's salt, including gloves, weighing paper, and absorbent materials from spills, must be collected in a clearly labeled, sealed container for hazardous waste disposal.
The following diagram illustrates the workflow for the safe handling and disposal of this compound:
Caption: Workflow for Safe Handling of Appel's Salt
Conclusion: Fostering a Culture of Safety
This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a deep respect for its reactivity and potential hazards. By integrating the principles and procedures outlined in this guide into standard laboratory practice, researchers can confidently and safely harness the synthetic potential of Appel's salt, paving the way for new discoveries while upholding the highest standards of laboratory safety.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
